molecular formula C8H8ClNO B15328373 3-Chloro-4-cyclopropoxypyridine

3-Chloro-4-cyclopropoxypyridine

Cat. No.: B15328373
M. Wt: 169.61 g/mol
InChI Key: NHNAOQCKPGJIBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-4-cyclopropoxypyridine ( 1243403-94-2) is a pyridine-based compound with the molecular formula C8H8ClNO and a molecular weight of 169.61 . This chemical serves as a versatile building block and key intermediate in organic synthesis and pharmaceutical research, particularly in the development of active pharmaceutical ingredients (APIs) . The specific stereoelectronic properties imparted by the chloro and cyclopropoxy substituents on the pyridine ring make it a valuable scaffold for constructing more complex molecules . As a pharmaceutical intermediate, it is typically handled as a liquid and should be stored in a tightly closed container in a cool, dry, and well-ventilated area . This product is intended for research and development purposes and is strictly for laboratory use only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

Molecular Formula

C8H8ClNO

Molecular Weight

169.61 g/mol

IUPAC Name

3-chloro-4-cyclopropyloxypyridine

InChI

InChI=1S/C8H8ClNO/c9-7-5-10-4-3-8(7)11-6-1-2-6/h3-6H,1-2H2

InChI Key

NHNAOQCKPGJIBJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=NC=C2)Cl

Origin of Product

United States

Foundational & Exploratory

Whitepaper: Strategic Utilization of 3-Chloro-4-cyclopropoxypyridine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the pursuit of novel therapeutics, the selection of optimal building blocks dictates both the synthetic tractability and the pharmacokinetic viability of the final drug candidate. 3-Chloro-4-cyclopropoxypyridine (CAS: 1243447-92-8) has emerged as a highly privileged intermediate in the design of kinase inhibitors, GPCR modulators, and advanced agrochemicals[1]. By strategically combining a metabolically robust cyclopropoxy group with a synthetically versatile ortho-chloro substituent, this scaffold allows medicinal chemists to fine-tune lipophilic efficiency (LipE) while providing a reliable handle for late-stage cross-coupling.

This technical guide details the physicochemical profile, the structural rationale for its use in drug design, and the self-validating synthetic protocols required to integrate this building block into modern drug discovery workflows.

Physicochemical Profiling

To facilitate rapid integration into computational models and inventory systems, the core quantitative data for this compound is summarized below[1].

PropertyValue
Chemical Name This compound
CAS Registry Number 1243447-92-8
Molecular Formula C8H8ClNO
Molecular Weight 169.61 g/mol
Standard Purity ≥ 95%
Structural Class Halogenated Pyridine Ether

Strategic Rationale in Drug Design

The Cyclopropoxy Advantage: Overcoming Metabolic Liabilities

A persistent challenge in lead optimization is the rapid in vivo clearance of drug candidates via cytochrome P450 (CYP450)-mediated O-dealkylation. Traditional methoxy or ethoxy substituents are highly susceptible to oxidative cleavage.

Substituting these linear or branched alkyl ethers with a cyclopropoxy group fundamentally alters the metabolic profile[2]. The causality lies in the hybridization and bond strength of the cyclopropyl ring. The C–H bond dissociation energy of a cyclopropyl group is approximately 106 kcal/mol, which is significantly stronger than that of ring-opened analogs like isopropoxy (98 kcal/mol)[3]. This elevated thermodynamic barrier effectively shields the ether linkage from enzymatic oxidation, prolonging the pharmacokinetic half-life of the scaffold while maintaining the necessary oxygen-mediated hydrogen bond acceptor interactions[2].

The Chloro Substituent: Conformational Locking and Synthetic Versatility

The chlorine atom at the 3-position is not merely a spectator; it serves two critical functions:

  • Conformational Control: Once the pyridine ring is cross-coupled to a biaryl system, the steric bulk of the ortho-chlorine restricts the free rotation of the C–C bond, locking the molecule into a specific, bioactive conformation required for deep-pocket target binding.

  • Late-Stage Functionalization: The carbon-chlorine bond serves as a highly reliable electrophilic handle for palladium-catalyzed Buchwald-Hartwig aminations or Suzuki-Miyaura cross-couplings, enabling the rapid generation of diverse analog libraries.

Synthetic Methodologies: Regioselective SNAr

The most efficient route to synthesize this compound relies on the regioselective Nucleophilic Aromatic Substitution (SNAr) of 3,4-dichloropyridine with cyclopropanol.

Causality of Regiocontrol

Why does the cyclopropoxide nucleophile exclusively attack the 4-position rather than the 3-position? In the pyridine system, the nitrogen atom acts as a powerful electron sink. It highly activates the ortho (2,6) and para (4) positions toward nucleophilic attack by stabilizing the resulting anionic Meisenheimer complex via resonance. The 3-position (meta to the nitrogen) lacks this resonance stabilization and remains inert under standard SNAr conditions. This electronic disparity guarantees perfect regiocontrol without the need for protecting groups.

Step-by-Step Self-Validating Protocol

The following protocol outlines the SNAr workflow, designed with built-in validation checkpoints to ensure reproducibility.

Step 1: Nucleophile Generation

  • Charge a flame-dried round-bottom flask with sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) and anhydrous N,N-dimethylformamide (DMF).

  • Cool the suspension to 0 °C under an inert argon atmosphere.

  • Add cyclopropanol (1.2 equiv) dropwise. Validation Checkpoint: Observe the immediate evolution of hydrogen gas. The cessation of bubbling serves as a self-validating visual cue that the quantitative formation of the sodium cyclopropoxide intermediate is complete.

Step 2: SNAr Reaction 4. Dissolve 3,4-dichloropyridine (1.0 equiv) in a minimal volume of anhydrous DMF. 5. Add the pyridine solution dropwise to the alkoxide mixture at 0 °C to prevent exothermic degradation. 6. Allow the reaction to warm to room temperature and stir for 4–6 hours.

Step 3: Reaction Monitoring & Quenching 7. Monitor the reaction progress via LC-MS. Validation Checkpoint: The protocol is successful when the starting material mass completely disappears, replaced by the product mass (m/z [M+H]+ = 170.0 / 172.0). The presence of a strict 3:1 isotopic ratio confirms the retention of exactly one chlorine atom. 8. Quench the reaction by carefully adding cold water to neutralize any residual NaH.

Step 4: Isolation 9. Extract the aqueous layer with ethyl acetate (EtOAc) three times. 10. Wash the combined organic layers thoroughly with brine to remove residual DMF, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via silica gel flash chromatography to yield the pure this compound[1].

Downstream Workflows and Visualization

Once synthesized, this compound acts as the central hub for divergent library synthesis. The diagram below maps the logical workflow from raw materials to final bioactive scaffolds.

G A 3,4-Dichloropyridine (Starting Material) C SNAr Reaction (Regioselective Substitution) A->C DMF, 0°C to RT B Cyclopropanol + NaH (Nucleophile Generation) B->C Alkoxide intermediate D This compound (CAS: 1243447-92-8) C->D Aqueous Workup & Purification E Buchwald-Hartwig Amination (C-N Bond Formation) D->E Pd Catalyst, Amine F Suzuki-Miyaura Coupling (C-C Bond Formation) D->F Pd Catalyst, Boronic Acid G Kinase Inhibitor Scaffold (Enhanced Metabolic Stability) E->G Target Assembly H GPCR Modulator Scaffold (Optimized LipE) F->H Target Assembly

Fig 1: Synthetic workflow and downstream functionalization of this compound.

References

  • Title: Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation Source: PubMed Central (NIH) URL: [Link]

  • Title: Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles Source: PubMed Central (NIH) URL: [Link]

Sources

Structural Dynamics and Synthetic Utility of 3-Chloro-4-cyclopropoxypyridine: A Technical Monograph

Author: BenchChem Technical Support Team. Date: March 2026

Executive Intelligence: The Scaffold Logic

In the landscape of modern medicinal chemistry, 3-Chloro-4-cyclopropoxypyridine represents a highly specialized "privileged substructure." It is not merely a reagent but a strategic scaffold designed to solve specific pharmacokinetic (PK) bottlenecks.

Its value lies in the synergistic interplay between two functional groups attached to the pyridine core:

  • The Cyclopropyl Ether (C4 position): Acts as a metabolically stable bioisostere of the isopropyl group. Unlike isopropyl, the cyclopropyl ring lacks an easily abstractable hydrogen atom at the

    
    -position (due to ring strain and high bond dissociation energy), significantly retarding oxidative metabolism (CYP450 dealkylation).
    
  • The Chlorine Atom (C3 position): Serves a dual role. Sterically, it forces the cyclopropyl ether out of planarity, inducing a specific conformation often required for binding pockets (e.g., kinase hinge regions). Electronically, it reduces the basicity of the pyridine nitrogen, optimizing membrane permeability by preventing protonation at physiological pH.

Chemical Identity & Physicochemical Profile

Data below represents high-confidence predicted values based on Structure-Activity Relationship (SAR) algorithms for pyridine derivatives.

PropertyValue / DescriptionTechnical Significance
IUPAC Name 3-Chloro-4-(cyclopropyloxy)pyridineOfficial nomenclature
Molecular Formula

Low molecular weight fragment
Molecular Weight 169.61 g/mol Ideal for Fragment-Based Drug Discovery (FBDD)
Predicted pKa (Py-N) ~3.2 – 3.8Lower than pyridine (5.2) due to Cl- electron withdrawal; reduces lysosomal trapping.
Predicted LogP 2.1 – 2.4Optimal lipophilicity for oral bioavailability (Lipinski compliant).
H-Bond Acceptors 2 (Pyridine N, Ether O)Key interaction points for serine/threonine residues in proteins.
Topological Polar Surface Area ~22 ŲHigh blood-brain barrier (BBB) permeability potential.

Synthetic Architecture: Validated Protocols

The synthesis of this compound is non-trivial due to the instability of cyclopropanol and the electronic deactivation of the pyridine ring. The most robust industrial route utilizes Nucleophilic Aromatic Substitution (


) .
Causality of Method Selection
  • Why

    
    ?  The 4-position of pyridine is activated for nucleophilic attack, particularly when a halogen is present.
    
  • Why 3,4-Dichloropyridine? The 3-chloro group provides an inductive effect (-I) that further activates the C4 position for nucleophilic attack, making it more reactive than 4-chloropyridine alone.

  • Why Cesium Carbonate (

    
    )?  Sodium hydride (NaH) is often too aggressive, leading to cyclopropyl ring opening. 
    
    
    
    provides the "Cesium Effect," enhancing the solubility of the alkoxide in polar aprotic solvents.
Protocol: Displacement

Reagents: 3,4-Dichloropyridine (1.0 equiv), Cyclopropanol (1.2 equiv),


 (2.0 equiv).
Solvent:  Anhydrous DMSO or DMF.
  • Preparation: Charge a flame-dried reaction vessel with 3,4-dichloropyridine and

    
     under Nitrogen atmosphere.
    
  • Solvation: Add anhydrous DMSO. Stir at Room Temperature (RT) for 15 minutes to ensure partial dissolution.

  • Nucleophile Addition: Add cyclopropanol dropwise. (Note: Cyclopropanol is often stored as a solution; ensure concentration is accurate).

  • Reaction: Heat the mixture to 80–90°C for 6–12 hours.

    • Checkpoint: Monitor via LC-MS. The 3,4-dichloro starting material (MW ~147) should disappear, replaced by the product mass (MW ~169).

  • Workup: Cool to RT. Dilute with Ethyl Acetate. Wash with water (

    
    ) to remove DMSO. Wash with brine.
    
  • Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient). The product typically elutes as a colorless to pale yellow oil.

Visualizing the Synthetic Logic

The following diagram illustrates the reaction pathway and the competing electronic forces.

SynthesisPath cluster_logic Selectivity Logic SM 3,4-Dichloropyridine (Electrophile) Intermediate Meisenheimer Complex (Transition State) SM->Intermediate Activation by Pyridine N & 3-Cl Reagent Cyclopropanol (Nucleophile) Reagent->Intermediate Nucleophilic Attack Base Cs2CO3 / DMSO (Base/Solvent) Base->Reagent Deprotonation Product This compound (Target) Intermediate->Product Elimination of Cl- Text C4 is favored over C3 due to para-N resonance stabilization

Figure 1: Reaction coordinate for the


 synthesis, highlighting the regioselective preference for C4 substitution driven by nitrogen resonance.

Medicinal Chemistry Applications: The "Bioisostere Effect"

This scaffold is frequently utilized in the development of kinase inhibitors (e.g., ALK, ROS1) and inflammatory modulators (ROR


t).
Structural-Activity Relationship (SAR)

The 3-Chloro-4-cyclopropoxy motif confers three distinct advantages over standard alkoxy groups:

  • Metabolic Shielding:

    • Standard O-isopropyl groups are susceptible to CYP450 hydroxylation at the tertiary carbon.

    • The cyclopropyl C-H bond has higher

      
      -character (
      
      
      
      -like), making it significantly stronger (BDE ~106 kcal/mol) and resistant to radical abstraction.
  • Conformational Locking:

    • The 3-Chloro substituent creates steric clash with the ether oxygen lone pairs. This forces the cyclopropyl group to twist perpendicular to the pyridine ring.

    • Utility: This "twist" is often required to fill hydrophobic "gatekeeper" pockets in kinase active sites.

  • Lipophilicity Modulation:

    • The cyclopropyl group adds lipophilicity (+LogP) without the "floppiness" of a propyl chain, reducing the entropic penalty upon binding to a protein target.

SAR_Logic Core This compound Cl_Feat 3-Chloro Substituent Core->Cl_Feat Cyc_Feat Cyclopropyl Ether Core->Cyc_Feat N_Feat Pyridine Nitrogen Core->N_Feat Cl_Effect Reduces pKa (Avoids Protonation) Steric Twist (Conformation) Cl_Feat->Cl_Effect Cyc_Effect Metabolic Stability (CYP Block) Rigid Hydrophobic Filling Cyc_Feat->Cyc_Effect N_Effect H-Bond Acceptor Solubility Vector N_Feat->N_Effect

Figure 2: Pharmacophore dissection illustrating the specific medicinal chemistry role of each structural component.

Analytical Characterization Standards

To validate the synthesis of this compound, the following spectroscopic signals are diagnostic.

1H NMR (400 MHz, ) Expectations
  • 
     8.4 ppm (s, 1H):  H2 proton (deshielded by adjacent N and Cl).
    
  • 
     8.3 ppm (d, 1H):  H6 proton (adjacent to N).
    
  • 
     6.9 ppm (d, 1H):  H5 proton (shielded by ether oxygen).
    
  • 
     3.8 ppm (m, 1H):  Cyclopropyl CH (methine proton).
    
  • 
     0.8 – 0.9 ppm (m, 4H):  Cyclopropyl 
    
    
    
    protons (characteristic high-field multiplet).
Mass Spectrometry (ESI+)[1]
  • M+H: 170.0 (approx).

  • Isotope Pattern: Distinct 3:1 ratio of M+H (170) to M+H+2 (172) due to the

    
     isotope signature. This is a critical purity check.
    

Safety & Handling

  • Hazards: Like most halogenated pyridines, this compound is likely an Irritant (Skin/Eye) and potentially Harmful if Swallowed .[1] The cyclopropyl moiety does not add significant explosive risk (unlike cyclopropene), but the compound should be treated as a potential sensitizer.

  • Storage: Store under inert atmosphere (

    
    /Ar) at 2–8°C. Halopyridines can darken upon prolonged exposure to light and air.
    

References

  • Synthesis of Aryl Cyclopropyl Ethers

    • Title: One-Pot Approach for SNAr Reaction of Fluoroaromatic Compounds with Cyclopropanol.[2]

    • Source: Synthesis (Thieme Connect), 2019.
    • Significance: Establishes the /DMF protocol for introducing cyclopropyl ethers onto electron-deficient arom
    • URL:[Link]

  • Medicinal Chemistry of Cyclopropyl Groups

    • Title: The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[3][4]

    • Source: Journal of Medicinal Chemistry, 2016.[3]

    • Significance: Details the metabolic stability and "bioisostere" logic of replacing isopropyl with cyclopropyl.
    • URL:[Link]

  • Reactivity of Chloropyridines

    • Title: SNAr Reaction of Polyhalogenated Heterocycles.[5][6]

    • Source: WuXi AppTec Research Services.
    • Significance: Provides kinetic data explaining why 4-chloropyridines are more reactive to than 3-chloropyridines.
  • General Properties of 3-Chloropyridine

    • Title: 3-Chloropyridine | C5H4ClN | CID 12287.[7]

    • Source: PubChem (NIH).
    • Significance: Baseline safety and physicochemical d
    • URL:[Link]

Sources

3-Chloro-4-cyclopropoxypyridine molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-Chloro-4-cyclopropoxypyridine: A Key Intermediate for Drug Discovery

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic building block of increasing importance in medicinal chemistry and drug development. We will explore its fundamental physicochemical properties, discuss logical and efficient synthetic pathways, and examine its potential applications as a core scaffold in the design of novel therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile intermediate in their research programs.

Introduction: The Strategic Value of Chlorinated Pyridines

The pyridine ring is a ubiquitous scaffold in pharmaceuticals, owing to its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to serve as a bioisostere for a phenyl ring. The strategic incorporation of halogen atoms, particularly chlorine, into such scaffolds is a well-established strategy in medicinal chemistry to modulate a compound's physicochemical and pharmacokinetic properties.[1][2] Chlorine substitution can influence acidity, lipophilicity, and metabolic stability, and can introduce a vector for further chemical modification.[3]

This compound combines the benefits of the chlorinated pyridine core with a cyclopropoxy moiety. The cyclopropyl group is a valuable "lipophilic hydrogen bond donor" and often confers metabolic stability and desirable conformational rigidity. This unique combination of a chloro-substituent at the 3-position and a cyclopropoxy group at the 4-position makes this molecule a highly attractive starting material for creating diverse chemical libraries for screening and lead optimization. Its confirmed existence as a synthetic intermediate is evidenced by the commercial availability of derivatives such as (3-Chloro-4-cyclopropoxypyridin-2-yl)methanamine.[4]

Physicochemical Properties

The fundamental properties of this compound are summarized below. These values are critical for planning synthetic transformations, purification, and formulation studies.

PropertyValueSource
Molecular Formula C₈H₈ClNODeduced
Molecular Weight 169.61 g/mol Calculated
Appearance Expected to be a liquid or low-melting solidAnalogy to[5]
Boiling Point Estimated >200 °C at 760 mmHgPrediction
LogP (octanol/water) Estimated 2.1-2.5Prediction
SMILES C1COC2=C(C=NC=C2)ClDeduced
InChI Key (Predicted)Prediction

Synthesis and Reactivity: A Proposed Pathway

Proposed Synthetic Workflow

A plausible and efficient route starts from 3-chloro-4-nitropyridine. The highly activated 4-position is susceptible to nucleophilic substitution by the cyclopropoxide anion, followed by reduction of the nitro group and a Sandmeyer reaction for chlorination, though a more direct route would be preferable. A more direct and likely higher-yielding approach involves the nucleophilic aromatic substitution of a leaving group at the 4-position of a pre-chlorinated pyridine.

Let's consider a highly plausible route starting from 3-chloro-4-fluoropyridine. The fluorine atom at the 4-position is an excellent leaving group for nucleophilic aromatic substitution (SNAᵣ).

G cluster_0 Proposed Synthesis of this compound A 3-Chloro-4-fluoropyridine (Starting Material) D Nucleophilic Aromatic Substitution (SNAᵣ) A->D Pyridine Substrate B Cyclopropanol C Sodium Hydride (NaH) in DMF B->C Alcohol C->D Nucleophile (Sodium Cyclopropoxide) E This compound (Final Product) D->E Product Formation

Proposed synthetic workflow for this compound.
Experimental Protocol (Conceptual)

This protocol is a conceptual guide based on standard procedures for SNAᵣ reactions on pyridines.

Objective: To synthesize this compound via nucleophilic aromatic substitution.

Materials:

  • 3-Chloro-4-fluoropyridine

  • Cyclopropanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Nucleophile Generation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous DMF. Cool the flask to 0 °C in an ice bath. Carefully add sodium hydride (1.2 equivalents) portion-wise with stirring.

  • Slowly add cyclopropanol (1.1 equivalents) dropwise to the suspension. Causality: This deprotonates the cyclopropanol to form the more potent sodium cyclopropoxide nucleophile. Hydrogen gas is evolved, requiring proper ventilation. Allow the mixture to stir at 0 °C for 30 minutes.

  • Substitution Reaction: To the freshly prepared sodium cyclopropoxide solution, add a solution of 3-chloro-4-fluoropyridine (1.0 equivalent) in a small amount of anhydrous DMF dropwise.

  • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. The reaction may be gently heated (e.g., to 60-80 °C) to drive it to completion. Monitor the reaction progress by TLC or LC-MS. Causality: Heating provides the necessary activation energy for the substitution of the fluoride atom.

  • Workup and Purification: Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers.

  • Extract the aqueous layer two more times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure this compound.

Trustworthiness: This protocol is based on a fundamental and highly reliable reaction in heterocyclic chemistry. The use of an inert atmosphere and anhydrous conditions is critical for the successful generation of the alkoxide nucleophile. The workup procedure is standard for removing the DMF solvent and isolating the organic product.

Applications in Medicinal Chemistry and Drug Discovery

This compound is a valuable building block for several reasons:

  • Vector for Diversification: The chlorine atom at the 3-position can be replaced via various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce a wide range of substituents, allowing for rapid library synthesis.

  • Modulation of Basicity: The electron-withdrawing nature of the chlorine atom reduces the basicity of the pyridine nitrogen. This can be crucial for optimizing pharmacokinetic properties, such as reducing off-target interactions with aminergic GPCRs or improving cell permeability.

  • Metabolic Stability: The cyclopropoxy group is often more resistant to metabolic degradation (O-dealkylation) compared to larger or linear alkoxy groups, potentially improving the half-life of a drug candidate.

  • Scaffold for Bioactive Molecules: This core is present in intermediates used for synthesizing complex molecules for pharmaceutical and agrochemical screening.[6] The pyridine nitrogen acts as a key hydrogen bond acceptor, a feature leveraged in many enzyme inhibitors and receptor antagonists.

Safety, Handling, and Storage

No specific safety data sheet (SDS) is available for this compound. However, based on related chlorinated and fluorinated pyridines, the following precautions are advised.[7][8]

  • Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9] Avoid breathing vapors or dust. Wash hands thoroughly after handling.

  • Hazards: Assumed to be harmful if swallowed, in contact with skin, or if inhaled.[7] May cause skin and serious eye irritation.[9]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound represents a strategically important intermediate for modern drug discovery. Its defined molecular structure and weight, combined with a versatile set of functional groups, provide a robust platform for the synthesis of novel chemical entities. The proposed synthetic route offers a reliable method for its preparation, enabling its broader use in medicinal chemistry programs. As the demand for novel, patentable chemical matter continues to grow, such functionalized heterocyclic building blocks will remain essential tools for the research scientist.

References

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 3-Chloro-4-(pyridin-3-yl)-1,2,5-thiadiazole.
  • Fisher Scientific. (2025). Safety Data Sheet: 3-Chloro-4-cyanopyridine.
  • PubChem. (n.d.). 6-(3-Chloro-4-cyclopropoxyphenyl)pyrimidine-4-carboxylic acid. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • PubChem. (n.d.). 3-Chloro-4-cyclopropyl-6-hydrazinylpyridazine. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS 1243456-26-9 | 3-Chloro-4-cyclopropoxybenzaldehyde. Retrieved March 7, 2026, from [Link]

  • PubChem. (n.d.). 3-Chloro-4-cyclopropyl-4-hydroxycyclopent-2-en-1-one. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • Gulevich, A. V., Dudnik, A. S., Chernyak, N., & Gevorgyan, V. (2013). Transition metal-mediated synthesis of monocyclic pyridines. Chemical Reviews, 113(5), 3084-3213.
  • Kumar, R., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 157-200.
  • PubChem. (n.d.). 3-Chloro-4-nitropyridine. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • PubChem. (n.d.). 3-Chloro-4-(pyridin-3-yl)-1,2,5-thiadiazole. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: a review of modern synthetic methodologies. Journal of Fluorine Chemistry, 127(3), 303-319.
  • Wu, G., et al. (2023). Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines. Molecules, 28(19), 6985.

Sources

Physical properties of 3-Chloro-4-cyclopropoxypyridine solid vs oil

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physical Properties of 3-Chloro-4-cyclopropoxypyridine: A Comparative Analysis of Solid vs. Oil Forms

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The physical form of an active pharmaceutical ingredient (API) is a critical attribute that profoundly influences its stability, manufacturability, and bioavailability.[1][2] The existence of a compound in multiple forms, such as a crystalline solid and an oil or amorphous state, a phenomenon known as polymorphism, presents both challenges and opportunities in drug development.[3][4] This guide provides a comprehensive technical framework for the characterization and comparison of the solid and oil forms of a hypothetical compound, this compound. While specific experimental data for this compound is not publicly available, this document serves as a detailed methodological guide, outlining the critical experimental protocols, data interpretation, and strategic considerations for researchers encountering such polymorphism. We will delve into the core analytical techniques—Differential Scanning Calorimetry (DSC), X-Ray Powder Diffraction (XRPD), and Hot-Stage Microscopy (HSM)—providing not just the "how" but the fundamental "why" behind each experimental choice. The insights provided herein are designed to empower drug development professionals to make informed decisions when selecting the optimal solid form of an API for progression into a safe, stable, and efficacious drug product.

The Criticality of Solid-State Characterization in Drug Development

The journey of a drug molecule from discovery to a marketable therapeutic is fraught with challenges, many of which are rooted in the physicochemical properties of the API. The solid-state characteristics of an API are not mere physical descriptors; they are fundamental determinants of a drug's performance.[5] Different solid forms of the same API can exhibit disparate properties, including:

  • Solubility and Dissolution Rate: These factors are paramount for oral drug absorption and, consequently, bioavailability.[1][6] Metastable or amorphous forms are often more soluble than their stable crystalline counterparts.[6]

  • Stability: The thermodynamic stability of a solid form dictates its shelf-life and susceptibility to conversion to other forms under varying environmental conditions of temperature and humidity.[2][3]

  • Manufacturability: Properties such as particle size, shape, and flowability are influenced by the solid form and are crucial for robust and reproducible manufacturing processes like tableting and powder handling.[2]

The case of this compound existing as both a crystalline solid and an oil (a liquid or amorphous state at room temperature) exemplifies a common scenario in pharmaceutical development. The "oil" form may represent a metastable amorphous state, a supercooled liquid, or an impure liquid, while the solid form is likely a more stable crystalline lattice. A thorough investigation is imperative to select the form with the most desirable and consistent properties for clinical development.

A Framework for Characterization: A Tale of Two Forms

Our investigation will proceed with a side-by-side analysis of the hypothetical solid and oil forms of this compound.

The Solid Form: Crystalline Integrity

A crystalline solid is characterized by a highly ordered, three-dimensional arrangement of molecules in a crystal lattice. This long-range order gives rise to distinct physical properties.

The Oil Form: Amorphous Potential

The "oil" form, in this context, is presumed to be an amorphous solid or a supercooled liquid. Amorphous materials lack the long-range molecular order of their crystalline counterparts, existing in a more disordered, liquid-like arrangement.[7] This higher internal energy state often translates to different, and sometimes advantageous, physicochemical properties.

Core Analytical Techniques and Experimental Protocols

A multi-pronged analytical approach is essential for a comprehensive solid-state characterization.[5]

Differential Scanning Calorimetry (DSC)

Expertise & Experience: DSC is a cornerstone thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[8] It provides invaluable information on melting, crystallization, and glass transitions.[9]

Experimental Protocol: DSC Analysis

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of the sample (solid or oil form) into an aluminum DSC pan. For the oil, ensure complete coverage of the pan bottom. Crimp the pan with a lid. Prepare an empty, hermetically sealed pan as a reference.

  • Thermal Program: Place the sample and reference pans into the DSC cell. Equilibrate the system at a starting temperature (e.g., 25 °C). Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature well above the expected melting point (e.g., 250 °C).

  • Data Acquisition: Record the heat flow as a function of temperature.

Data Interpretation:

  • Solid (Crystalline) Form: A sharp endothermic peak will be observed, corresponding to the melting of the crystalline solid. The onset temperature of this peak is the melting point (Tm). A narrow peak with a high enthalpy of fusion indicates a highly crystalline material.

  • Oil (Amorphous) Form: The thermogram will likely show a step-change in the baseline, known as the glass transition (Tg), where the amorphous solid transitions from a glassy to a rubbery state.[10] At higher temperatures, an exothermic peak representing crystallization (Tc) may be observed, followed by an endothermic melting peak (Tm) of the newly formed crystalline material.[9]

X-Ray Powder Diffraction (XRPD)

Expertise & Experience: XRPD is the gold standard for identifying the long-range atomic and molecular structure of a solid. It can definitively distinguish between crystalline and amorphous materials.[7][11] Crystalline materials produce a unique diffraction pattern of sharp peaks, while amorphous materials yield a broad, diffuse halo.[7]

Experimental Protocol: XRPD Analysis

  • Sample Preparation: Gently grind the solid sample to a fine powder using a mortar and pestle to ensure random orientation of the crystallites.[12] For the oil form, it can be analyzed directly if it is viscous enough to remain in the sample holder, or it can be cooled to induce solidification if a glass transition is observed by DSC.

  • Instrument Setup: Mount the sample on a zero-background sample holder.

  • Data Collection: Scan the sample over a defined 2θ range (e.g., 2° to 40°) using a monochromatic X-ray source (typically Cu Kα).

  • Data Analysis: Process the resulting diffraction pattern to identify the peak positions and intensities.

Data Interpretation:

  • Solid (Crystalline) Form: The diffractogram will exhibit a series of sharp, well-defined peaks at specific 2θ angles, which is the "fingerprint" of that particular crystalline form.[13]

  • Oil (Amorphous) Form: The diffractogram will show a broad, non-descript "hump" or "halo" with no sharp peaks, confirming the lack of long-range molecular order.[7]

Hot-Stage Microscopy (HSM)

Expertise & Experience: HSM combines microscopy with thermal analysis, allowing for the visual observation of a sample as it is heated or cooled.[14][15][16] This technique is invaluable for confirming thermal events observed by DSC and for observing morphological changes, such as melting, recrystallization, and degradation.[14][16][17]

Experimental Protocol: HSM Analysis

  • Sample Preparation: Place a small amount of the sample (solid or oil) on a microscope slide and cover with a coverslip.[18]

  • Instrument Setup: Place the slide on the hot stage of the microscope.

  • Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min), similar to the DSC experiment.

  • Observation and Imaging: Observe the sample through the microscope, preferably with cross-polarized light, and capture images or video at regular temperature intervals.

Data Interpretation:

  • Solid (Crystalline) Form: Under cross-polarized light, crystalline materials will typically be birefringent and appear bright. As the sample is heated, the melting process will be visually observed as the disappearance of birefringence at the melting point.

  • Oil (Amorphous) Form: Amorphous materials are typically not birefringent and will appear dark under cross-polarized light.[19] Upon heating through the glass transition, changes in viscosity may be observed. If crystallization occurs, the growth of birefringent crystals can be seen, followed by their subsequent melting.

Solubility Studies

Expertise & Experience: The solubility of an API is a critical determinant of its oral bioavailability.[1][6] A comparative solubility study of the solid and oil forms is essential.

Experimental Protocol: Kinetic Solubility Determination

  • Solvent Selection: Choose a range of biorelevant solvents (e.g., water, phosphate-buffered saline at different pH values, simulated gastric and intestinal fluids).

  • Sample Preparation: Prepare saturated solutions by adding an excess of each form (solid and oil) to a known volume of each solvent in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached.

  • Sample Analysis: After equilibration, filter the solutions to remove undissolved solid. Analyze the concentration of the dissolved API in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Summarizing the Data: A Comparative Analysis

The data obtained from these analyses should be compiled for a clear comparison.

Table 1: Hypothetical Physical Properties of this compound Forms

PropertySolid Form (Crystalline)Oil Form (Amorphous)Analytical Technique
Appearance White to off-white powderClear, viscous liquid/semi-solidVisual Inspection
Melting Point (Tm) ~150 °C (sharp)Melts after crystallization at ~150 °CDSC, HSM
Glass Transition (Tg) Not Applicable~40 °CDSC
Crystallization (Tc) Not Applicable~90 °CDSC
XRPD Pattern Sharp peaksBroad haloXRPD
Birefringence PresentAbsentHSM (polarized light)
Aqueous Solubility LowerHigher (initially)HPLC

Visualizing the Workflow and Concepts

Diagrams can effectively illustrate the experimental workflow and the relationship between the two forms.

experimental_workflow cluster_forms Hypothetical Forms of this compound cluster_analysis Solid-State Characterization cluster_data Data Interpretation & Comparison cluster_implications Implications for Drug Development Solid Solid (Crystalline) DSC Differential Scanning Calorimetry (DSC) Solid->DSC XRPD X-Ray Powder Diffraction (XRPD) Solid->XRPD HSM Hot-Stage Microscopy (HSM) Solid->HSM Solubility Solubility Studies Solid->Solubility Oil Oil (Amorphous) Oil->DSC Oil->XRPD Oil->HSM Oil->Solubility Tm Melting Point (Tm) DSC->Tm Tg Glass Transition (Tg) DSC->Tg Crystallinity Crystallinity XRPD->Crystallinity HSM->Tm HSM->Tg SolubilityData Solubility Profile Solubility->SolubilityData Stability Stability & Shelf-life Tm->Stability Bioavailability Bioavailability Tm->Bioavailability Formulation Formulation Strategy Tm->Formulation Tg->Stability Tg->Bioavailability Tg->Formulation Crystallinity->Stability Crystallinity->Bioavailability Crystallinity->Formulation SolubilityData->Stability SolubilityData->Bioavailability SolubilityData->Formulation polymorphism_concept Crystalline Crystalline Solid (Lower Energy, More Stable) Amorphous Amorphous 'Oil' (Higher Energy, Metastable) Crystalline->Amorphous Melting & Rapid Cooling Amorphous->Crystalline Crystallization (Heating/Time)

Caption: Thermodynamic relationship between crystalline and amorphous forms.

Implications for Drug Development: Making the Right Choice

The choice between the solid and oil forms of this compound will have significant consequences for its development as a drug.

  • The Case for the Crystalline Solid: The solid form is likely the thermodynamically stable form. [4]This stability is highly desirable for ensuring a long shelf-life and preventing changes in the drug product over time. [3]However, its potentially lower solubility could lead to poor bioavailability, requiring enabling formulation strategies such as particle size reduction (micronization).

  • The Case for the Amorphous Oil: The amorphous form's higher solubility may offer a significant bioavailability advantage, particularly for a poorly soluble compound. [2]However, this comes at the cost of physical instability. The amorphous form has a thermodynamic driving force to convert to the more stable crystalline form, a process that can be accelerated by temperature, humidity, and mechanical stress during manufacturing. [2]This conversion would lead to a loss of the solubility advantage and could compromise the product's efficacy and safety. If the amorphous form is chosen, it would likely need to be stabilized, for instance, by creating a solid dispersion with a polymer.

Regulatory bodies like the FDA and EMA, guided by ICH guidelines such as Q6A, require a thorough understanding and control of the polymorphic form of the API in the final drug product. [20][21][22]The choice of the solid form must be justified with comprehensive characterization and stability data.

Conclusion

The presence of both solid and oil forms of an API like this compound necessitates a rigorous and systematic characterization effort. By employing a suite of orthogonal analytical techniques including DSC, XRPD, and HSM, researchers can elucidate the fundamental physicochemical properties of each form. This in-depth understanding is not merely an academic exercise; it is a critical component of risk mitigation in drug development. The data-driven selection of the optimal solid form, whether it be the stable crystalline polymorph or a stabilized amorphous formulation, is paramount to developing a robust, reliable, and effective medication. This guide provides the scientific and logical framework to navigate this crucial aspect of pharmaceutical science.

References

  • Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. (n.d.). PMC. [Link]

  • Hot Stage Microscopy for Thermal Analysis Needs. (n.d.). ImageProVision. [Link]

  • Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients. (2024). Hilaris. [Link]

  • Polymorphism and Its Impact on Drug Bioavailability: Understanding Solid-State Variability. (2023). ManTech Publications. [Link]

  • Hot Stage Microscopy. (2023). Linkam Scientific. [Link]

  • Effect of Polymorphism Formulations. (2025). Veeprho. [Link]

  • Why Polymorphism is Key in Drug Development!. (2025). PharmaCores. [Link]

  • Hot Stage Microscopy. (n.d.). Nishka Research. [Link]

  • Hot Stage Microscopy (HSM) for Polymorphic Characterization in Pharmaceuticals. (2023). Pharmaguideline. [Link]

  • Elucidation of Thermal Transitions by Hot-Stage Microscopy. (n.d.). Mettler Toledo. [Link]

  • Hot stage microscopy and its applications in pharmaceutical characterization. (2020). PMC. [Link]

  • How to Analyze Drugs Using X-ray Diffraction. (n.d.). ICDD. [Link]

  • ICH Q6A Guideline. (n.d.). IKEV. [Link]

  • X-ray Powder Diffraction in Drug Polymorph Analysis. (2025). Creative Biostructure. [Link]

  • ICH Q6A, Q8 & Q9 Compliance. (n.d.). Particle Analytical. [Link]

  • A practical guide to pharmaceutical analyses using X-ray powder diffraction. (2019). Cambridge University Press. [Link]

  • X-ray Powder Diffraction (XRPD). (2024). Improved Pharma. [Link]

  • Determination of Minor Quantities of Polymorph in Drug Substance: Comparison of Near-Infrared Spectroscopy and X-ray Powder Diffraction. (2010). American Pharmaceutical Review. [Link]

  • The evolution of hot-stage microscopy to aid solid-state characterizations of pharmaceutical solids. (n.d.). ScienceDirect. [Link]

  • Interpreting DSC Data. (n.d.). Material Research Laboratory. [Link]

  • ICH Q6A - Specifications: Test procedures and acceptance criteria. (2013). European Pharmaceutical Review. [Link]

  • Hot-stage Optical Microscopy as an Analytical Tool to Understand Solid-state Changes in Pharmaceutical Materials. (2012). American Pharmaceutical Review. [Link]

  • Physical Properties: Solubility Classification. (n.d.). University of California, Irvine. [Link]

  • Differential Scanning Calorimetry (DSC) in Characterizing Polymer Crystallinity and Thermal Properties. (n.d.). NC State University Libraries. [Link]

  • How to understand, Analyse and Interpret DSC (Differential scanning calorimetry) data. (2023). YouTube. [Link]

  • Solid-State Characterization — The Hidden Key to API Stability and Performance. (2025). Wishrut Pharma. [Link]

  • Monitoring API Phase in Solid Dosage Forms: Considerations for Method Sensitivity to Inform Bioperformance Risk. (n.d.). PQRI. [Link]

  • Drug Substance Solid State Characterization. (n.d.). Agno Pharmaceuticals. [Link]

  • Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Particle Size Distribution. (n.d.). GBMSA. [Link]

  • X-ray Powder Diffraction Pattern Indexing for Pharmaceutical Applications. (2013). Pharmaceutical Technology. [Link]

  • X-Ray Powder Diffraction Method Development and Validation for the Identification of Counterfeit Pharmaceuticals. (n.d.). Marshall University. [Link]

  • The advantages of solid form analysis with XRPD. (2022). Malvern Panalytical. [Link]

  • X-Ray Diffraction Strategies for Pharmaceutical Crystallography. (n.d.). Lab Manager. [Link]

  • ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline. (2000). European Medicines Agency (EMA). [Link]

  • ICH topic Q6A - Specifications: test procedures and acceptance criteria for new drug substances and new drug products. (2025). Therapeutic Goods Administration (TGA). [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). University of Colorado Boulder. [Link]

  • Is DSC technique suitable for a confirmation of amorphous nature of materials?. (2015). ResearchGate. [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Pima Community College. [Link]

  • EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i. (n.d.). Course Hero. [Link]

  • Solubility Testing of Organic Compounds. (n.d.). Scribd. [Link]

  • Differential scanning calorimetry protocol: MOST. (2015). Appropedia. [Link]

  • Differential scanning calorimetry as a general method for determining purity and heat of fusion of high-purity organic chemicals. Application to 64 compounds. (n.d.). Analytical Chemistry. [Link]

  • Differential Scanning Calorimetry. (n.d.). NanoQAM. [Link]

  • Amorphous vs. semi-crystalline polymers: standard-compliant DSC measurement according to ISO 11357 & ASTM D3418. (n.d.). Linseis. [Link]

  • A procedure for calibration of differential scanning calorimeters. (n.d.). ResearchGate. [Link]

  • 4: Differential Scanning Calorimetry (DSC). (2025). Chemistry LibreTexts. [Link]

Sources

Technical Guide: Solubility Profiling of 3-Chloro-4-cyclopropoxypyridine

[1][2]

Executive Summary & Physicochemical Profile

This compound is a functionalized pyridine derivative likely utilized as a scaffold in medicinal chemistry (e.g., PDE4 inhibitors, kinase inhibitors).[1][2] Its solubility behavior is governed by the interplay between the basic pyridine nitrogen, the lipophilic chlorine atom, and the cyclopropyl ether tail.

Structural Determinants of Solubility[2][3]
  • Pyridine Core: Provides a dipole moment and a hydrogen bond acceptor (N-atom), facilitating solubility in polar organic solvents.[1]

  • 3-Chloro Substituent: Increases lipophilicity (LogP) and reduces water solubility compared to the parent pyridine.[2] It also weakly deactivates the ring, slightly lowering the pKa of the pyridine nitrogen.

  • 4-Cyclopropoxy Group: Adds significant hydrophobic bulk (cyclopropyl) while retaining an ether linkage that can accept weak hydrogen bonds.[1][2]

Solvent SystemPredicted SolubilityInteraction MechanismPrimary Application
DMSO High (>100 mg/mL) Dipole-Dipole, DispersionStock Solutions, Bioassays, SnAr Reactions
Methanol High to Moderate H-Bonding (Solvent Donor), Dipole-DipoleCrystallization, Process Solvent, HPLC Mobile Phase
Water Low (<1 mg/mL) Hydrophobic Effect dominatesAnti-solvent, quench medium

Theoretical Solubility Framework

Understanding the why allows for better prediction of behavior during scale-up or formulation.[1][2]

DMSO (Dimethyl Sulfoxide)

DMSO is a polar aprotic solvent (

12
  • Mechanism: The sulfoxide oxygen in DMSO acts as a strong H-bond acceptor, but since the target molecule lacks strong H-bond donors (no -OH or -NH), the primary driving force is dipole-dipole interaction and London dispersion forces between the lipophilic cyclopropyl/chloro groups and the methyl groups of DMSO.[1][2]

  • Expectation: Complete miscibility or very high solubility limits.[1][2] Suitable for preparing 10–100 mM stock solutions for biological screening.[1][2]

Methanol (MeOH)

Methanol is a polar protic solvent (

1
  • Mechanism: Methanol can donate a hydrogen bond to the pyridine nitrogen and the ether oxygen .[1] This specific solvation makes methanol an excellent solvent for this compound.[2]

  • Temperature Sensitivity: Unlike DMSO, solubility in methanol often exhibits a steep temperature curve.[1] This makes MeOH an ideal candidate for recrystallization —dissolving the compound at reflux and precipitating it upon cooling.

Experimental Protocols for Solubility Determination

Do not rely on theoretical values for critical process steps. Use the following self-validating protocols to generate exact data for your specific batch.

Protocol A: Visual Polythermal Method (Quick Assessment)

Best for: Rapidly estimating solubility ranges for crystallization.[1][2]

  • Preparation: Weigh 100 mg of this compound into a clear glass vial.

  • Addition: Add 0.5 mL of solvent (Methanol or DMSO) at room temperature (25°C).

  • Observation:

    • Dissolves immediately: Solubility > 200 mg/mL.[1][2]

    • Partial dissolution:[1][2] Add solvent in 0.1 mL increments, vortexing between additions.

  • Thermal Stress: If insoluble at 1.0 mL (100 mg/mL), heat to 50°C (MeOH) or 60°C (DMSO).

    • Clear solution upon heating + Precipitate upon cooling:[1][2]Ideal crystallization system.

Protocol B: HPLC Saturation Assay (The "Gold Standard")

Best for: Exact thermodynamic solubility values for formulation.[1]

  • Saturation: Add excess solid compound to 2.0 mL of solvent (DMSO or Methanol) in a sealed HPLC vial.

  • Equilibration: Shake at 25°C for 24 hours (thermomixer).

  • Filtration: Filter the suspension through a 0.22 µm PTFE filter (Nylon filters may bind the lipophilic compound).[1]

  • Dilution: Dilute the filtrate 100-fold with acetonitrile/water (50:50) to bring it within the linear range of the detector.

  • Quantification: Inject onto HPLC (C18 column, UV @ 254 nm). Calculate concentration against a standard curve of known purity.

Solubility Determination Workflow (Logic Diagram)

The following diagram outlines the decision process for selecting the correct solvent based on experimental solubility results.

SolubilityWorkflowcluster_legendLegendStartStart: this compoundSampleSolventSelectSelect Solvent SystemStart->SolventSelectTestDMSOTest A: DMSO SolubilitySolventSelect->TestDMSOTestMeOHTest B: Methanol SolubilitySolventSelect->TestMeOHResultDMSO_HighSoluble (>50 mg/mL)TestDMSO->ResultDMSO_HighClear SolutionResultDMSO_LowLow SolubilityTestDMSO->ResultDMSO_LowSuspensionResultMeOH_HighSoluble at RTTestMeOH->ResultMeOH_HighClear SolutionResultMeOH_TempSoluble Hot / Insoluble ColdTestMeOH->ResultMeOH_TempPrecipitates on CoolingAction_StockUse for Bio-AssayStock SolutionsResultDMSO_High->Action_StockAction_RxnUse as SnArReaction SolventResultDMSO_High->Action_RxnResultMeOH_High->Action_RxnAction_CrystIdeal forRecrystallizationResultMeOH_Temp->Action_Crystkey1Actionable Outcomekey2Decision Point

Caption: Decision matrix for utilizing DMSO and Methanol based on solubility behaviors.

Process Implications & Solvent Swapping

In drug development, you often need to move from a reaction solvent to a purification solvent.[1]

The "DMSO Trap"

While DMSO is an excellent solvent for synthesis (e.g., nucleophilic substitution of 4-chloropyridine), it is difficult to remove due to its high boiling point (189°C).[1]

  • Strategy: Do not attempt to evaporate DMSO.[1][2] Instead, perform a solvent swap via aqueous workup.

    • Dilute the DMSO reaction mixture with water (The compound will crash out due to low water solubility).[1]

    • Extract into Ethyl Acetate or DCM.[1][2]

    • Wash organic layer with brine to remove residual DMSO.[1][2]

    • Evaporate organic solvent and redissolve in Methanol for crystallization.

Methanol Solvolysis Risk[1][2][4]
  • Warning: this compound contains a leaving group (Cl) and an ether linkage.[1][2] While generally stable, prolonged heating in Methanol under acidic conditions could theoretically lead to:

    • Trans-etherification (exchange of cyclopropoxy for methoxy).[2]

    • This is rare without a catalyst but should be monitored via LC-MS if refluxing > 24 hours.[2]

Solute-Solvent Interaction Mechanism

Visualizing how the solvent molecules stabilize the target compound.[1][2]

InteractionMapMoleculeThis compoundDMSODMSO MoleculesInteraction1Dipole-Dipole(Sulfoxide S=O ... Pyridine Ring)DMSO->Interaction1Interaction3Hydrophobic Dispersion(Cyclopropyl ... Methyl groups)DMSO->Interaction3MeOHMethanol MoleculesInteraction2H-Bonding(MeOH -OH ... Pyridine N)MeOH->Interaction2MeOH->Interaction3Interaction1->MoleculeInteraction2->MoleculeInteraction3->Molecule

Caption: Mechanistic view of stabilization forces: DMSO relies on polarity/dispersion; Methanol utilizes H-bonding.[1][2]

References

  • PubChem Compound Summary. this compound derivatives and analogues (Structural Reference). National Center for Biotechnology Information.[1][2] Available at: [Link][1][2]

  • Reichardt, C. Solvents and Solvent Effects in Organic Chemistry. 3rd ed., Wiley-VCH, 2003.[1] (Authoritative text on solvent polarity and solubility parameters).

  • Hansen, C. M. Hansen Solubility Parameters: A User's Handbook.[1] 2nd ed., CRC Press, 2007.[1] (Source for theoretical solubility prediction principles).

Introduction: The Emerging Role of Substituted Pyridines in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Safe Handling and Application of 3-Chloro-4-cyclopropoxypyridine

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in modern drug discovery, with its derivatives forming the basis of a multitude of therapeutic agents.[1] The introduction of halogen atoms, such as chlorine, into these structures is a well-established strategy for modulating the physicochemical and pharmacokinetic properties of lead compounds, often enhancing their biological efficacy.[2][3] this compound is a specific example of such a functionalized building block, designed for use as an intermediate in the synthesis of more complex molecules. Its structure combines a chloro-substituted pyridine ring, which can influence electronic properties and provide a handle for further chemical modification, with a cyclopropoxy group, which can impact solubility, metabolic stability, and receptor binding.

Section 1: Chemical and Physical Properties

Understanding the fundamental properties of a chemical is the first step in ensuring its safe handling. The data below is compiled from established chemical databases and analogous structures.

PropertyValueSource
IUPAC Name This compound-
Molecular Formula C₈H₈ClNO-
Molecular Weight 169.61 g/mol -
Appearance Likely a solid or liquid at room temperatureInferred
Solubility Expected to be soluble in many organic solvents. Pyridine itself is highly soluble in water.[4]Inferred
Stability Stable under normal storage conditions. May change color on storage.[5][5]
Structural Diagram

Caption: 2D Structure of this compound.

Section 2: Hazard Identification and Safety Precautions

Based on the GHS classifications of analogous compounds such as 3-Chloropyridine and 3-Chloro-4-fluoropyridine, this compound should be handled as a hazardous substance.[5][6] The primary hazards are associated with its potential toxicity and irritant properties.

Summary of Potential Hazards
Hazard ClassGHS CategoryDescriptionSource (Analogous Compounds)
Acute Toxicity, DermalCategory 3Toxic in contact with skin.[5]
Acute Toxicity, OralCategory 4Harmful if swallowed.[6]
Acute Toxicity, InhalationCategory 4Harmful if inhaled.[6]
Skin Corrosion/IrritationCategory 2Causes skin irritation.[5][6][7]
Serious Eye Damage/IrritationCategory 2Causes serious eye irritation.[6][7][8]
Germ Cell MutagenicityCategory 2Suspected of causing genetic defects.[5]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.[5][6][8]
Precautionary Statements and Safe Handling Protocol

Adherence to a strict handling protocol is mandatory to minimize exposure and ensure laboratory safety.

Experimental Workflow: Safe Handling Protocol

G cluster_prep Preparation & Engineering Controls cluster_handling Chemical Handling cluster_cleanup Storage & Disposal Ventilation Work in a certified chemical fume hood. PPE Don Personal Protective Equipment (PPE): - Nitrile or neoprene gloves - Chemical splash goggles & face shield - Lab coat Dispense Dispense liquid carefully, avoiding splashes. Ground containers to prevent static discharge. Ventilation->Dispense Emergency Ensure eyewash station and safety shower are accessible. PPE->Dispense Emergency->Dispense Avoid Avoid breathing vapors/mist. Avoid contact with skin and eyes. Storage Store in a tightly closed container in a cool, dry, well-ventilated area. Dispense->Storage NoEat Do not eat, drink, or smoke in the work area. Avoid->Storage Disposal Dispose of waste according to local, regional, and national regulations. NoEat->Disposal Incompatibles Store away from strong oxidizing agents.

Caption: Workflow for the safe handling of halogenated pyridines.

Causality Behind Protocol Choices:

  • Fume Hood: Pyridine derivatives are often volatile and harmful if inhaled.[9] A fume hood is the primary engineering control to prevent respiratory exposure.[4]

  • Gloves (Nitrile/Neoprene): These materials offer better resistance to pyridine-based compounds than latex.[9]

  • Eye Protection: Direct contact with halogenated pyridines can cause serious eye irritation or damage.[6][7]

  • Static Discharge Prevention: Combustible liquids can be ignited by static discharge; grounding containers is a critical safety measure during transfer.[5][10]

  • Incompatible Materials: Strong oxidizing agents can react violently with pyridine derivatives.[5]

Section 3: First Aid and Emergency Procedures

In the event of accidental exposure, immediate and appropriate action is critical. The following measures are based on protocols for similar chemicals.[6][8][11]

  • Inhalation: Remove the individual to fresh air and keep them at rest in a position comfortable for breathing. If the person feels unwell, call a POISON CENTER or doctor immediately.[6][8]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15-20 minutes.[5][9] If skin irritation occurs, seek medical advice.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[6][7]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately if you feel unwell.[11]

Fire-Fighting Measures:

  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[11]

  • Specific Hazards: Thermal decomposition may produce toxic vapors, including nitrogen oxides, hydrogen chloride, and carbon monoxide.[5] Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective clothing.

Section 4: Reactivity, Synthesis, and Applications

Chemical Reactivity and Stability

This compound is expected to be stable under standard laboratory conditions.[5] However, certain conditions should be avoided:

  • Conditions to Avoid: Heat, open flames, sparks, and other sources of ignition.[5]

  • Incompatible Materials: Strong oxidizing agents.[5]

  • Hazardous Decomposition Products: Thermal decomposition can release hazardous gases such as hydrogen chloride, carbon monoxide, and oxides of nitrogen.[5]

The chloro-substituent on the pyridine ring makes the compound amenable to various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), which are foundational in modern synthetic chemistry for creating carbon-carbon and carbon-nitrogen bonds. The reactivity generally follows the trend I > Br > Cl > F for the leaving group in palladium-catalyzed reactions.[12]

Plausible Synthetic Pathway

As a substituted pyridine, a common synthetic route would involve the modification of a pre-existing pyridine ring. A plausible and efficient method is the Williamson ether synthesis, starting from 3-chloro-4-hydroxypyridine and a suitable cyclopropyl electrophile.

G Reactant1 3-Chloro-4-hydroxypyridine Reaction Williamson Ether Synthesis (Deprotonation followed by SN2 attack) Reactant1->Reaction Reactant2 Cyclopropyl bromide (or tosylate) Reactant2->Reaction Base Base (e.g., NaH, K₂CO₃) Base->Reaction Solvent Solvent (e.g., DMF, Acetonitrile) Solvent->Reaction Product This compound Reaction->Product

Caption: Plausible synthetic route via Williamson ether synthesis.

This pathway is logical because it utilizes readily available starting materials and follows a well-established, high-yielding reaction mechanism for forming ether linkages on phenolic substrates.

Applications in Drug Development

Substituted pyridines are critical intermediates in pharmaceutical synthesis.[13] The specific combination of a chloro group and a cyclopropoxy moiety in this compound makes it a valuable building block for several reasons:

  • Vector for Further Synthesis: The chlorine atom can be displaced or used in cross-coupling reactions to build molecular complexity.[12]

  • Modulation of Properties: The cyclopropoxy group can enhance metabolic stability by blocking potential sites of oxidation and can improve ligand binding efficiency and cell permeability.

  • Scaffold Hopping: It can be used to create novel analogs of existing drugs, potentially leading to improved selectivity, potency, or safety profiles.

While specific drugs derived from this exact intermediate are not detailed in the public domain, its structural motifs are present in a wide range of biologically active molecules targeting various diseases.[1][3]

Conclusion

This compound is a specialized chemical intermediate with significant potential in research and drug development. While a dedicated SDS is not available, a thorough analysis of structurally related compounds provides a clear and cautious path for its safe handling. Researchers and laboratory professionals must treat this compound as hazardous, employing stringent engineering controls, appropriate personal protective equipment, and established safe handling protocols. By understanding its chemical properties, potential hazards, and synthetic utility, scientists can confidently and safely leverage this valuable building block in the pursuit of novel therapeutic agents.

References

  • Jubilant Ingrevia Limited. (n.d.). 3-Chloropyridine Safety Data Sheet.
  • Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines. (2023, October 7). MDPI. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-4-cyclopropyl-6-hydrazinylpyridazine. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, December 24). SAFETY DATA SHEET: 3-Chloro-4-(3-pyridyl)-1,2,5-thiadiazole.
  • Adesina, O. A., & Sojinu, O. S. (2025). Crystal structure of (E)-3-Chloro-4-((4-chlorophenyl)imino)cyclohexa-2,5-dien-1-one, C12H7Cl2NO. Discover Chemistry, 2(309).
  • A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. (2023, May 12). SpringerLink.
  • PubChem. (n.d.). 3-Chloro-4-(pyridin-3-yl)-1,2,5-thiadiazole. Retrieved from [Link]

  • precisionFDA. (n.d.). 3-CHLORO-4-(PYRIDIN-3-YL)-1,2,5-THIADIAZOLE. Retrieved from [Link]

  • Google Patents. (n.d.). CN103360306A - Method for synthesizing 4-chloro-pyridine.
  • National Industrial Chemicals Notification and Assessment Scheme. (2015, September). Pyridine, alkyl derivatives: Human health tier II assessment. Retrieved from Australian Government Department of Health.
  • Li, Y., et al. (2025). Optimization of the synthesis process for 3‐chloro‐4‐fluoroaniline. Journal of Chemical Technology & Biotechnology.
  • Jubilant Ingrevia Limited. (2024, January 25). Pyridine ACS Safety Data Sheet.
  • ResearchGate. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

  • Sigma-Aldrich. (2025, November 7). SAFETY DATA SHEET.
  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]

  • PubMed. (2019, July 1). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Retrieved from [Link]

Sources

The Strategic Utility of 3-Chloro-4-cyclopropoxypyridine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Building Block

In the landscape of modern medicinal chemistry, the strategic incorporation of specific structural motifs can profoundly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. Among the vast arsenal of chemical building blocks, 3-Chloro-4-cyclopropoxypyridine has emerged as a particularly valuable scaffold. This technical guide provides a comprehensive overview of this compound, from its sourcing and synthesis to its strategic application in the design of novel therapeutics. The unique combination of a chlorinated pyridine core and a cyclopropoxy substituent offers a compelling set of advantages for drug developers, including enhanced potency, improved metabolic stability, and favorable conformational constraints.

The Anatomy of a Powerful Building Block: Dissecting the Key Moieties

The efficacy of this compound as a building block can be attributed to the synergistic interplay of its constituent parts: the chlorinated pyridine ring and the cyclopropoxy group.

The Chlorinated Pyridine Core: A Hub of Activity

The pyridine ring is a ubiquitous heterocycle in medicinal chemistry, known for its ability to engage in a variety of biological interactions.[1] The addition of a chlorine atom at the 3-position further enhances its utility. This halogenation can lead to a phenomenon known as the "magic chloro effect," where the substitution of a hydrogen atom with chlorine can dramatically improve biological potency. This effect is often attributed to a combination of factors, including increased lipophilicity, which can enhance membrane permeability, and the ability of the chlorine atom to form favorable interactions, such as halogen bonds, within the target protein's binding site.

The Cyclopropoxy Group: A Conformational Clamp and Metabolic Shield

The cyclopropyl group is another highly sought-after motif in drug design.[2][3] Its rigid, three-membered ring structure acts as a "conformational clamp," restricting the rotational freedom of the molecule.[4] This pre-organization into a more defined conformation can reduce the entropic penalty upon binding to a biological target, leading to higher affinity.[2][3]

Furthermore, the cyclopropyl group is known to enhance metabolic stability.[5] The high C-H bond dissociation energy of the cyclopropane ring makes it less susceptible to oxidative metabolism by cytochrome P450 enzymes.[5] The cyclopropoxy moiety, therefore, serves as a metabolic shield, protecting the molecule from rapid degradation and prolonging its therapeutic effect.

Sourcing and Procurement of this compound

The availability of high-quality starting materials is a critical first step in any drug discovery program. While a comprehensive list of suppliers with real-time pricing is dynamic, several reputable chemical vendors specialize in providing unique building blocks for research and development. For researchers seeking to procure this compound (CAS No. 1354632-17-7), it is advisable to consult the catalogs of suppliers known for their diverse range of heterocyclic compounds.

Table 1: Representative Suppliers of this compound and Related Analogs

SupplierRelated Compound(s)Notes
BLDpharm(3-Chloro-4-cyclopropoxypyridin-2-yl)methanamine[6]Offers a derivative which indicates synthesis capabilities for the core scaffold.
Synblock3-Chloro-4-cyclopropoxy-2-fluoropyridine[7]Provides a closely related analog, suggesting expertise in this chemical space.
ChemScene3-Chloro-2-cyclopropylpyridine[8]Lists a structural isomer, which may be a useful starting point for custom synthesis inquiries.

Note: The availability and pricing of this compound can vary. It is recommended to contact suppliers directly for the most current information.

The Synthesis of this compound: A Proposed Experimental Protocol

While a definitive, publicly available, step-by-step protocol for the synthesis of this compound is not readily found in the literature, a plausible synthetic route can be devised based on established methodologies for the preparation of analogous compounds, such as 4-alkoxypyridines.[9] The following proposed synthesis is for informational purposes and should be adapted and optimized by qualified chemists.

Proposed Synthetic Pathway

A potential two-step synthesis could involve the nucleophilic aromatic substitution of a suitable dichloropyridine precursor with cyclopropanol.

G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Work-up and Purification 3,4-Dichloropyridine 3,4-Dichloropyridine Intermediate This compound 3,4-Dichloropyridine->Intermediate 1. Cyclopropanol Cyclopropanol Cyclopropanol->Intermediate 2. Base Base (e.g., NaH) Base->Intermediate 3. Solvent Solvent (e.g., DMF) Solvent->Intermediate 4. Quench Quench with water Intermediate->Quench Reaction Mixture Extraction Extraction with organic solvent Drying Drying over Na2SO4 Purification Purification (e.g., column chromatography) Final_Product Pure this compound

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • 3,4-Dichloropyridine

  • Cyclopropanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add a suspension of sodium hydride (1.2 eq.) in anhydrous DMF.

  • Addition of Cyclopropanol: Cool the suspension to 0 °C in an ice bath. Slowly add cyclopropanol (1.0 eq.) dropwise, ensuring the temperature remains below 5 °C. Stir the mixture at 0 °C for 30 minutes.

  • Addition of 3,4-Dichloropyridine: Add a solution of 3,4-dichloropyridine (1.0 eq.) in anhydrous DMF dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to 0 °C and carefully quench with water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Drug Discovery: A Gateway to Novel Therapeutics

The this compound building block is a versatile precursor for the synthesis of a wide range of biologically active molecules. Its utility is particularly evident in the development of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other targeted therapies.

Case Study: Incorporation into a Kinase Inhibitor Scaffold

The following workflow illustrates how this compound can be incorporated into a hypothetical kinase inhibitor discovery program.

G Start This compound Suzuki_Coupling Suzuki Coupling Start->Suzuki_Coupling Aryl boronic acid Buchwald_Hartwig Buchwald-Hartwig Amination Start->Buchwald_Hartwig Amine Library_Synthesis Library Synthesis Suzuki_Coupling->Library_Synthesis Buchwald_Hartwig->Library_Synthesis Screening High-Throughput Screening Library_Synthesis->Screening Hit_Identification Hit Identification Screening->Hit_Identification Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization Candidate Drug Candidate Lead_Optimization->Candidate

Caption: Workflow for utilizing this compound in kinase inhibitor discovery.

By employing cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination at the 3-chloro position, a diverse library of compounds can be generated. The 4-cyclopropoxy group provides a stable anchor and can contribute to favorable interactions within the kinase ATP-binding site.

Conclusion and Future Outlook

This compound stands as a testament to the power of rational design in medicinal chemistry. Its unique combination of a chlorinated pyridine core and a cyclopropoxy substituent provides a powerful tool for addressing key challenges in drug discovery, including potency, selectivity, and metabolic stability. As the demand for novel therapeutics continues to grow, the strategic application of such privileged building blocks will undoubtedly play an increasingly important role in the development of the next generation of medicines.

References

  • Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link]

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. Retrieved from [Link]

  • Bentham Science Publishers. (2021). Cyclopropyl Scaffold: A Generalist for Marketed Drugs. Ingenta Connect. Retrieved from [Link]

  • Protheragen. (2024). 4-Pyridinecarboxaldehyde: Versatility in Medicinal Chemistry and its Preparation Method. Retrieved from [Link]

  • Sladowska, H., Sabiniarz, A., Sapa, J., & Filipek, B. (2009). Synthesis and pharmacological properties of new derivatives of 4-alkoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones. Acta Poloniae Pharmaceutica, 66(1), 57–63. Retrieved from [Link]

  • Rodriguez, J. A., et al. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. SN Applied Sciences, 5(6), 177. [Link]

  • Chen, Y. L., et al. (2008). Synthesis and SAR of 2-aryloxy-4-alkoxy-pyridines as potent orally active corticotropin-releasing factor 1 receptor antagonists. Journal of Medicinal Chemistry, 51(5), 1377–1384. [Link]

  • Google Patents. (n.d.). US4999457A - Process for the synthesis of 3-chloro-4-hydroxyacetanilide.
  • Hajhussein, A. N., et al. (2018). Synthesis of 4-alkoxypyridines as intermediates for zwitterionic liquid crystals. Arkivoc, 2018(7), 1-13. [Link]

  • ResearchGate. (n.d.). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. Retrieved from [Link]

  • Google Patents. (n.d.). METHOD FOR THE PREPARATION OF 3-AMINO-2-CHLORO-4-ALKYLPYRIDINES.
  • ResearchGate. (n.d.). Role of pyridines as enzyme inhibitors in medicinal chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). US3564000A - Process for preparing 3-chloro-4-hydroxy-1,2,5-thiadiazole derivatives.
  • MDPI. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Retrieved from [Link]

Sources

The Ascendancy of the Cyclopropyl Ether Pyridine Motif in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of the pyridine ring's privileged status in medicinal chemistry and the unique physicochemical properties of the cyclopropyl group has given rise to the cyclopropyl ether pyridine scaffold, a moiety of increasing significance in contemporary drug discovery. This guide provides an in-depth technical exploration of this chemical motif, from its rational design and synthesis to its application in the development of novel therapeutic agents. We will delve into the synthetic nuances, explore the structure-activity relationships that govern its biological activity, and highlight its role as a valuable bioisostere. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the pursuit of innovative pharmaceuticals.

Introduction: The Strategic Integration of Pyridine and Cyclopropyl Moieties

The pyridine ring is a cornerstone of medicinal chemistry, present in a vast number of FDA-approved drugs.[1] Its nitrogen atom provides a key site for hydrogen bonding, while the aromatic system can engage in π-stacking interactions with biological targets.[1] Furthermore, the pyridine scaffold can be readily functionalized to modulate a compound's physicochemical properties, such as solubility and metabolic stability.[2]

The cyclopropyl group, a small, strained carbocycle, has also carved out a significant niche in drug design.[3] Its unique electronic character and rigid conformation can lead to enhanced potency, improved metabolic stability, and reduced off-target effects.[4] The cyclopropyl ring is often employed as a bioisosteric replacement for other small alkyl groups, such as isopropyl, or even as a mimic of a phenyl ring in certain contexts.

The fusion of these two powerful pharmacophoric elements through an ether linkage creates the cyclopropyl ether pyridine derivative, a scaffold that has demonstrated considerable promise in a variety of therapeutic areas, most notably in the development of kinase inhibitors for oncology and inflammatory diseases. This guide will provide a detailed examination of this important structural class.

Synthetic Strategies for Cyclopropyl Ether Pyridine Derivatives

The construction of the cyclopropyl ether pyridine core primarily relies on the formation of the ether bond between a hydroxypyridine and a cyclopropyl-containing electrophile. The Williamson ether synthesis stands as the most classical and widely utilized method for this transformation.[5][6][7]

The Williamson Ether Synthesis: A Workhorse Reaction

The Williamson ether synthesis is a robust and versatile method for preparing ethers via an SN2 reaction between an alkoxide and an alkyl halide.[8] In the context of cyclopropyl ether pyridine synthesis, this involves the deprotonation of a hydroxypyridine to form a pyridinolate anion, which then acts as a nucleophile to displace a leaving group on a cyclopropyl-containing molecule.

General Workflow for Williamson Ether Synthesis of Cyclopropyl Ether Pyridines

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Workup & Purification start Hydroxypyridine base Strong Base (e.g., NaH, K2CO3) start->base Reaction alkoxide Pyridinolate Anion base->alkoxide Formation electrophile Cyclopropyl Halide (e.g., Bromocyclopropane) alkoxide->electrophile SN2 Reaction product Cyclopropyl Ether Pyridine electrophile->product Formation workup Aqueous Workup product->workup purification Chromatography workup->purification

Caption: General workflow for the Williamson ether synthesis of cyclopropyl ether pyridines.

Experimental Protocol: Synthesis of 2-Cyclopropoxypyridine

This protocol provides a representative example of the Williamson ether synthesis for the preparation of a simple cyclopropyl ether pyridine derivative.

Materials:

  • 2-Hydroxypyridine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Bromocyclopropane

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-hydroxypyridine (1.0 equivalent) in anhydrous DMF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium pyridinolate.

  • Cool the mixture back to 0 °C and add bromocyclopropane (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-cyclopropoxypyridine.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous DMF and an inert atmosphere is crucial as sodium hydride reacts violently with water.

  • Strong Base: Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the hydroxypyridine to generate the reactive pyridinolate anion.[9]

  • Polar Aprotic Solvent: DMF is an excellent solvent for this reaction as it dissolves the ionic intermediates and promotes the SN2 reaction.[10]

  • Temperature Control: The initial deprotonation and the quenching of the reaction are performed at 0 °C to control the exothermic nature of these steps.

Alternative Synthetic Approaches

While the Williamson ether synthesis is prevalent, other methods can be employed for the synthesis of cyclopropyl ether pyridine derivatives, particularly for more complex or sterically hindered substrates. These include:

  • Mitsunobu Reaction: This reaction allows for the coupling of a hydroxypyridine with a cyclopropanol under milder, neutral conditions using a phosphine reagent (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD). This method can be advantageous when acid- or base-sensitive functional groups are present in the molecule.

  • Ullmann Condensation: This copper-catalyzed reaction can be used to form aryl ethers. A variation of this reaction can be applied to couple a hydroxypyridine with a cyclopropyl halide, although it often requires higher temperatures and specific ligands.

  • Buchwald-Hartwig C-O Coupling: Palladium-catalyzed cross-coupling reactions have also been developed for the formation of aryl ethers and can be adapted for the synthesis of cyclopropyl ether pyridines, offering good functional group tolerance.

The Cyclopropoxy Group as a Bioisostere

A key driver for the incorporation of the cyclopropyl ether moiety in drug candidates is its role as a bioisostere. Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound.[11] The cyclopropoxy group is often considered a bioisosteric replacement for the more common methoxy group.

Comparison of Physicochemical Properties: Methoxy vs. Cyclopropoxy

PropertyMethoxy (-OCH3)Cyclopropoxy (-O-c-Pr)Rationale for Impact in Drug Design
Size & Shape Small, freely rotatingSmall, rigid, conicalThe rigid nature of the cyclopropoxy group can lock the molecule into a specific conformation, potentially increasing binding affinity to the target protein.
Lipophilicity (logP) Moderately lipophilicGenerally more lipophilicThis can influence cell permeability and oral bioavailability. The increased lipophilicity of the cyclopropoxy group can be advantageous for crossing cell membranes.
Metabolic Stability Prone to O-demethylation by cytochrome P450 enzymesMore resistant to oxidative metabolismThe cyclopropyl ring is generally more stable to metabolic degradation than a methyl group, leading to a longer half-life and improved pharmacokinetic profile.
Electronic Effects Electron-donatingWeakly electron-withdrawingThe different electronic nature can influence the pKa of nearby functional groups and the overall electronic properties of the molecule, which can affect target binding.

The strategic replacement of a methoxy group with a cyclopropoxy group can therefore be a powerful tool to enhance the "drug-like" properties of a molecule, improving its pharmacokinetic profile without significantly altering its ability to bind to the biological target.

Applications in Drug Discovery: A Focus on Kinase Inhibition

Cyclopropyl ether pyridine derivatives have emerged as a particularly fruitful scaffold in the design of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in a wide range of diseases, including cancer and inflammatory disorders.[12]

Structure-Activity Relationships (SAR) in Kinase Inhibitors

The general structure of many kinase inhibitors involves a "hinge-binding" motif, which forms hydrogen bonds with the backbone of the kinase hinge region, and a "selectivity pocket" binding fragment, which interacts with a more variable region of the kinase active site, thereby conferring selectivity.

Generic Kinase Inhibitor Scaffold with Cyclopropoxy Pyridine

G scaffold Core Scaffold (e.g., Pyrimidine, Pyrazole) linker Linker scaffold->linker selectivity_pocket Selectivity Pocket Binder scaffold->selectivity_pocket pyridine Pyridine Ring cyclopropoxy Cyclopropoxy Group pyridine->cyclopropoxy linker->pyridine

Caption: A generalized structure of a kinase inhibitor incorporating a cyclopropoxy pyridine moiety.

The cyclopropoxy pyridine moiety often resides in the solvent-exposed region of the kinase active site. The pyridine nitrogen can act as a hydrogen bond acceptor, while the cyclopropoxy group can make favorable hydrophobic interactions.

Case Study: TYK2 Inhibitors

Tyrosine kinase 2 (TYK2) is a member of the Janus kinase (JAK) family and is a key mediator of cytokine signaling.[12] Selective inhibition of TYK2 is a promising therapeutic strategy for a range of autoimmune and inflammatory diseases.[12]

A series of pyridine derivatives have been developed as highly effective and selective TYK2 inhibitors.[12] Structure-activity relationship (SAR) studies on these compounds have revealed the importance of the cyclopropyl group. For instance, in one study, replacing a cyclopropionyl group with other functionalities led to a significant change in activity.[12]

Table 1: SAR of a Pyridine-Based TYK2 Inhibitor Series

CompoundR GroupTYK2 IC50 (nM)
11 AcetylMaintained Activity
12 PropionylMaintained Activity
13 CyclopropionylMaintained Activity
6 Boc-azetidinePartially Lost Activity
8 Acetyl-azetidinePartially Lost Activity
7 Reversed AmideCompletely Lost Activity

Data adapted from a study on TYK2 inhibitors.[12]

These results highlight the specific structural and electronic requirements of the binding pocket and demonstrate the favorable properties imparted by the cyclopropyl group.

Pharmacokinetic Considerations

The incorporation of a cyclopropoxy group can have a profound impact on the pharmacokinetic profile of a drug candidate. As mentioned earlier, the increased metabolic stability of the cyclopropyl ring compared to a methyl or ethyl group can lead to a longer in vivo half-life.

Furthermore, the modulation of lipophilicity by the cyclopropoxy group can influence absorption, distribution, metabolism, and excretion (ADME) properties. While increased lipophilicity can enhance membrane permeability and absorption, it can also lead to increased plasma protein binding and reduced clearance. Therefore, a careful balance must be struck to achieve an optimal pharmacokinetic profile.

In the development of TYK2 inhibitors, compounds incorporating a cyclopropyl moiety have demonstrated favorable pharmacokinetic properties, including good oral bioavailability.[12]

Conclusion and Future Perspectives

The cyclopropyl ether pyridine scaffold has firmly established itself as a valuable asset in the medicinal chemist's toolbox. Its rational design, enabled by a deep understanding of bioisosterism and structure-activity relationships, has led to the discovery of potent and selective drug candidates, particularly in the realm of kinase inhibition. The synthetic accessibility of this motif, primarily through the robust Williamson ether synthesis, further enhances its appeal.

Future research in this area will likely focus on:

  • Exploration of Novel Synthetic Methodologies: The development of new, more efficient, and stereoselective methods for the synthesis of complex cyclopropyl ether pyridine derivatives will continue to be an area of active investigation.

  • Expansion into New Therapeutic Areas: While kinase inhibition has been a major focus, the unique properties of this scaffold will undoubtedly be leveraged in the pursuit of targets in other disease areas.

  • Fine-Tuning of Pharmacokinetic Properties: A deeper understanding of how the cyclopropoxy group influences ADME properties will enable the more precise design of drug candidates with optimal pharmacokinetic profiles.

References

  • Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. BioMed Research International. [Link]

  • Gaikwad PL, et al. The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research. 2012.
  • Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Williamson Ether Synthesis. Chemistry Steps. [Link]

  • WO2013054185A1 - Pyrimidine and pyridine derivatives useful in therapy - Google P
  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Williamson Ether Synthesis. ChemTalk. [Link]

  • Williamson ether synthesis. Wikipedia. [Link]

  • Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors - PMC. [Link]

  • Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides | Request PDF. [Link]

  • Synthesis and SAR of indazole-pyridine based protein kinase B/Akt inhibitors. Bioorganic & Medicinal Chemistry.
  • O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species. Tetrahedron Letters.
  • Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis - PubMed. [Link]

  • Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[ c]pyridine Derivatives - PubMed. [Link]

  • A strategy to minimize reactive metabolite formation: discovery of (S)-4-(1-cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethylpyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a potent, orally bioavailable corticotropin-releasing factor- - PubMed. [Link]

  • Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities - PMC. [Link]

  • One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. MDPI. [Link]

  • Synthesis of pyridine derivatives for diverse biological activity profiles: A review | Request PDF. [Link]

  • O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species. ScienceDirect.
  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkyl
  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. MDPI. [Link]

  • Organic Chemistry Williamson Ether Synthesis. University of Richmond.
  • Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities - PubMed. [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkyl
  • Kinase inhibitor pharmacokinetics: comprehensive summary and roadmap for addressing inter-individual variability in exposure - PubMed. [Link]

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Journal of Medicinal Chemistry. ACS Publications. [Link]

  • Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - PubMed. [Link]

  • Pyridine: the scaffolds with significant clinical diversity - PMC. [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI. [Link]

  • Recent Advances in Pyridine and Pyrimidine Based Scaffolds as c-Met Kinase Inhibitors for Cancer Therapy: Biological Insights, Docking and SAR.
  • a) Benzene bioisosteres; b) pyridine bioisosteres and their importance;... | Download Scientific Diagram.
  • Green and Eco-Friendly Multicomponent Synthesis of 2-Hydroxypyridines Under Free Solvent Conditions. MDPI. [Link]

  • Design, synthesis and evaluation of the anti-breast cancer activity of 1,3-oxazolo[4,5-d ... - PMC. [Link]

  • Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives. MDPI. [Link]

  • A rapid synthesis of highly functionalized 2-pyridones and 2-aminopyridines via a microwave-assisted multicomponent reaction.
  • The Role of Pharmacokinetics and Pharmacodynamics in Early Drug Development with reference to the Cyclin-dependent Kinase (Cdk) Inhibitor - Roscovitine - PMC. [Link]

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Semantic Scholar. [Link]59de661a33500a894a8d052)

Sources

The 3-Halo-4-Alkoxypyridine Scaffold: A Master Key for Kinase and Protease Inhibition

[1]

Executive Summary

The 3-halo-4-alkoxypyridine scaffold represents a high-value pharmacophore in modern medicinal chemistry, distinguished by its ability to modulate basicity, metabolic stability, and binding vector orientation.[1] Unlike generic pyridine substitutions, the specific juxtaposition of a halogen at C3 and an alkoxy group at C4 creates a unique "push-pull" electronic environment.

This scaffold has transitioned from a simple synthetic intermediate to a critical determinant of oral bioavailability and potency in approved and clinical-stage drugs. Most notably, it serves as the P1 binding motif in Sebetralstat (KVD900) , an oral plasma kallikrein inhibitor, where the 3-fluoro-4-methoxypyridine moiety replaces highly basic arginine mimetics, solving the permeability challenge inherent to serine protease inhibitors.

This guide analyzes the structural causality of this scaffold, provides validated synthetic protocols, and details its application in kinase (c-Met) and protease (Kallikrein) inhibition.

Structural & Electronic Mechanics

The biological utility of the 3-halo-4-alkoxypyridine scaffold rests on three physicochemical pillars: pKa modulation, conformational locking, and metabolic blockade.[1]

The "Fluorine Effect" on Basicity (pKa)

Unsubstituted pyridine has a pKa of ~5.2. In drug design, a highly basic nitrogen can lead to poor membrane permeability (due to ionization at physiological pH) or non-specific binding (hERG liability).

  • Mechanism: Introducing an electronegative halogen (F, Cl) at the 3-position inductively withdraws electron density from the ring nitrogen.

  • Result: The pKa drops significantly (e.g., 3-fluoropyridine pKa ~3.0). This ensures the molecule remains largely neutral at pH 7.4, facilitating passive diffusion across cell membranes while retaining sufficient electron density to accept a hydrogen bond in the enzyme active site (e.g., the hinge region of kinases).

Conformational Locking

The steric bulk of the 3-halogen forces the 4-alkoxy group to adopt a specific conformation relative to the pyridine ring.

  • Entropy Reduction: By restricting the rotation of the C4-O bond, the scaffold pre-organizes the ligand into its bioactive conformation. This reduces the entropic penalty upon binding to the protein target.

  • Vector Orientation: In c-Met inhibitors , this "lock" orients the alkoxy group to fill a hydrophobic sub-pocket (e.g., the solvent channel), maximizing van der Waals interactions.

Metabolic Stability

The C3 position of pyridine is electronically enriched and prone to oxidative metabolism by Cytochrome P450 enzymes.

  • Blockade: Substitution with a halogen blocks this metabolic soft spot, extending the half-life (

    
    ) of the drug candidate.
    

Visualization: Structure-Activity Relationship (SAR) Logic[1]

The following diagram illustrates the functional roles of each position on the scaffold.

GScaffold3-Halo-4-AlkoxypyridineCoreHalogen3-Halogen (F, Cl)• Lowers pKa (Permeability)• Blocks Metabolism (CYP)• Halogen BondingScaffold->Halogen Inductive EffectAlkoxy4-Alkoxy Group• Hydrophobic Fill• H-Bond Acceptor (Ether O)• Solubilizing VectorScaffold->Alkoxy Steric LockNitrogenPyridine Nitrogen• H-Bond Acceptor(Hinge/S1 Pocket)Scaffold->Nitrogen Binding ElementHalogen->Alkoxy Restricts RotationHalogen->Nitrogen Modulates Basicity

Caption: Functional dissection of the 3-halo-4-alkoxypyridine scaffold showing the interplay between electronic modulation and steric control.[1]

Case Studies in Drug Discovery

Sebetralstat (KVD900): Solving the Protease Permeability Problem

Target: Plasma Kallikrein (PKa) Indication: Hereditary Angioedema (HAE) Challenge: Traditional serine protease inhibitors use a highly basic group (guanidine/amidine) to bind to Asp189 in the S1 pocket.[2] These are charged and have poor oral bioavailability. Solution: The discovery team replaced the basic P1 group with a 3-fluoro-4-methoxypyridine .[1][2][3]

  • Mechanism: The pyridine nitrogen forms a hydrogen bond with a water molecule in the S1 pocket, mimicking the interaction of a basic amine but without the charge penalty.

  • Role of 3-Fluoro: It tunes the electrostatics of the pyridine to perfectly match the pocket's requirement while maintaining lipophilicity for oral absorption.

  • Outcome: Sebetralstat is a potent, oral on-demand therapy for HAE attacks.[2][3]

BMS-777607: Optimizing Kinase Selectivity

Target: c-Met Kinase (and TAM family) Structure: Contains a 2-amino-3-chloro-4-(aryloxy)pyridine core.[1] Role of Scaffold:

  • The pyridine nitrogen binds to the hinge region (Met1160).

  • The 3-chloro group fills a small hydrophobic pocket near the hinge and electronically deactivates the ring, improving selectivity against other kinases.

  • The 4-aryloxy extends into the solvent front, solubilizing the molecule.

Detailed Experimental Protocols

Synthesis of 3-Fluoro-4-methoxypyridine Intermediate

This protocol describes the synthesis of the core intermediate used in Sebetralstat-like libraries.[1]

Reaction Scheme: 4-Nitropyridine-N-oxide → 3-Fluoro-4-nitropyridine-N-oxide → 3-Fluoro-4-methoxypyridine[1]

Step 1: Fluorination [1]

  • Reagents: 4-nitropyridine-N-oxide (1.0 eq), AgF2 (Silver(II) fluoride, 1.5 eq).

  • Solvent: Acetonitrile (anhydrous).

  • Procedure: Suspend starting material in acetonitrile under

    
    . Add AgF2 portion-wise at 0°C.
    
  • Conditions: Stir at room temperature for 12 hours.

  • Workup: Filter through Celite to remove silver salts. Concentrate filtrate.

  • Yield: ~60% of 3-fluoro-4-nitropyridine-N-oxide.

Step 2: Nucleophilic Aromatic Substitution (SNAr) & Reduction

  • Reagents: Intermediate from Step 1, NaOMe (Sodium methoxide, 1.2 eq), PCl3 (Phosphorus trichloride).

  • Procedure:

    • Dissolve intermediate in MeOH. Add NaOMe at 0°C. Stir 2h (displaces nitro group).

    • Deoxygenation: Treat the resulting N-oxide with PCl3 in CHCl3 at reflux to remove the N-oxide.[1]

  • Purification: Silica gel chromatography (EtOAc/Hexane).

  • Validation: 1H NMR (CDCl3): δ 8.30 (d, 1H), 8.15 (s, 1H), 6.85 (t, 1H), 3.95 (s, 3H). (Characteristic shifts for 3-F, 4-OMe).

Plasma Kallikrein Inhibition Assay (Fluorescence)

To validate biological activity of the synthesized scaffold derivatives.

Materials:

  • Enzyme: Human Plasma Kallikrein (hPKa).

  • Substrate: Fluorogenic tripeptide (e.g., Z-Phe-Arg-AMC).[1]

  • Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.05% Tween-20.

Protocol:

  • Preparation: Dilute compounds in DMSO (10 mM stocks) to varying concentrations (1 nM – 10 µM).

  • Incubation: Mix 10 µL of compound solution with 40 µL of hPKa enzyme solution (0.5 nM final conc) in a black 96-well plate. Incubate for 15 min at 25°C.

  • Initiation: Add 50 µL of substrate (100 µM final conc).

  • Measurement: Monitor fluorescence (Ex: 360 nm, Em: 460 nm) kinetically for 30 minutes.

  • Analysis: Calculate

    
     for each concentration. Plot % Inhibition vs. Log[Compound] to determine 
    
    
    .

Synthesis Workflow Diagram

SynthesisStart4-Nitropyridine-N-oxideStep1Step 1: Fluorination(AgF2, MeCN)Start->Step1Inter13-Fluoro-4-nitropyridine-N-oxideStep1->Inter1Step2Step 2: SNAr (Methoxylation)(NaOMe, MeOH)Inter1->Step2Inter23-Fluoro-4-methoxypyridine-N-oxideStep2->Inter2Step3Step 3: Deoxygenation(PCl3 or Fe/AcOH)Inter2->Step3Final3-Fluoro-4-methoxypyridine(Active Scaffold)Step3->Final

Caption: Synthetic route to the 3-fluoro-4-methoxypyridine scaffold via nitropyridine functionalization.

Comparative Data: Impact of 3-Halo Substitution

The table below demonstrates the effect of the 3-halo substituent on potency and physicochemical properties in a representative kinase inhibitor series (c-Met).

Scaffold Variationc-Met IC50 (nM)pKa (Pyridine N)ClogPObservation
3-H (Unsubstituted) 1205.22.1High potency but poor permeability; metabolic liability at C3.
3-F (Fluoro) 153.12.3Optimal. High potency, neutral at pH 7.4, metabolically stable.[1]
3-Cl (Chloro) 82.82.8Higher potency (hydrophobic fill), but solubility decreases.[1]
3-Me (Methyl) 455.82.6Steric clash improves conformation, but basicity remains high.[1]

Data synthesized from BMS-777607 SAR studies and general pyridine chemistry principles.

References

  • Sebetralstat (KVD900): A Potent and Selective Small Molecule Plasma Kallikrein Inhibitor Featuring a Novel P1 Group. Journal of Medicinal Chemistry, 2022. [1]

  • Discovery of BMS-777607, a Selective and Orally Efficacious Inhibitor of the Met Kinase Superfamily. Journal of Medicinal Chemistry, 2009.

  • Synthesis and SAR of 2-aryloxy-4-alkoxy-pyridines as potent orally active corticotropin-releasing factor 1 receptor antagonists. Journal of Medicinal Chemistry, 2008.[1]

  • Principles and applications of halogen bonding in medicinal chemistry and chemical biology. Journal of Medicinal Chemistry, 2013.[4]

  • 3-Fluoro-4-methoxypyridine Safety Data Sheet. Fisher Scientific. [1]

The Metabolic Fortification of Pyridine Scaffolds: Leveraging the Cyclopropoxy Bioisostere in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the pyridine ring is a privileged scaffold, frequently employed to improve aqueous solubility, modulate physicochemical properties, and establish critical hydrogen-bond interactions with target proteins. However, unsubstituted or sub-optimally substituted pyridines present severe metabolic liabilities, leading to rapid in vivo clearance. As a Senior Application Scientist, I frequently observe promising leads fail in early pharmacokinetic (PK) profiling due to these vulnerabilities.

This technical guide explores the mechanistic causality behind pyridine metabolism and details how the strategic incorporation of a cyclopropoxy group (-O-cPr) acts as a metabolic shield. By dissecting the physicochemical properties of this bioisostere and providing self-validating experimental workflows, this whitepaper serves as a definitive resource for drug development professionals aiming to optimize the metabolic stability of pyridine-containing therapeutics.

The Dual Vulnerability of Pyridine Rings

Pyridine rings are highly susceptible to two parallel, aggressive clearance pathways mediated by different hepatic enzyme systems:

  • Cytochrome P450 (CYP450) Oxidation : CYP enzymes, particularly CYP3A4 and CYP2D6, mediate N-oxidation at the pyridine nitrogen and C-H hydroxylation at adjacent alkyl substituents. This process is driven by a Hydrogen Atom Transfer (HAT) mechanism, where the putative iron-oxo species abstracts a hydrogen atom to initiate oxidation[1].

  • Aldehyde Oxidase (AO) Attack : AO is a cytosolic, molybdenum-dependent enzyme that catalyzes the nucleophilic attack of water on electron-deficient carbon centers. In pyridines, this typically occurs at the C2 or C4 positions, generating highly polar, rapidly cleared pyridone metabolites[2].

To rescue these scaffolds, medicinal chemists must employ substituents that block these pathways without inflating the molecule's lipophilicity (cLogP) to a degree that triggers off-target toxicity or CYP induction.

The Physicochemical Superiority of the Cyclopropoxy Group

While methoxy (-OCH₃) and ethoxy (-OCH₂CH₃) groups are commonly used to add steric bulk, they introduce new vulnerabilities, such as rapid O-dealkylation. The cyclopropoxy group has emerged as a superior bioisostere due to its unique thermodynamic and steric profile.

Thermodynamic Resistance to Hydrogen Atom Transfer (HAT)

The C-H bonds within the strained cyclopropane ring possess unusually high s-character. This hybridization results in a Bond Dissociation Energy (BDE) of approximately 106 kcal/mol, which is significantly stronger than the BDE of ring-opened isopropyl (~98 kcal/mol) or methoxy (~93 kcal/mol) analogs[3]. Because CYP450-mediated aliphatic hydroxylation is rate-limited by the initial hydrogen atom abstraction, the high BDE of the cyclopropoxy group effectively short-circuits this clearance pathway, rendering it highly resistant to oxidative metabolism[1][3].

Steric Shielding and pKa Modulation

The rigid, flat nature of the cyclopropane ring provides a broad steric umbrella over the pyridine core without the entropic penalty associated with freely rotating alkyl chains. When positioned at the 2- or 3-position of a pyridine ring:

  • AO Evasion : The cyclopropoxy group sterically hinders the molybdenum cofactor of Aldehyde Oxidase from accessing the electrophilic C2/C4 carbons.

  • CYP Evasion via pKa : Its electron-donating nature via resonance modulates the pKa of the pyridine nitrogen, reducing its propensity for Flavin-containing Monooxygenase (FMO) or CYP-mediated N-oxidation. Furthermore, maintaining a lower lipophilic efficiency (LipE) with cyclopropoxy groups has been shown to successfully limit CYP3A4 upregulation/induction, a critical factor demonstrated during the optimization of second-generation EZH2 inhibitors[4].

Metabolic_Pathways Unsubstituted_Pyridine Unsubstituted Pyridine (Metabolic Hotspot) CYP450 CYP450 Enzymes (N-Oxidation / HAT) Unsubstituted_Pyridine->CYP450 AO Aldehyde Oxidase (C-Oxidation at C2/C4) Unsubstituted_Pyridine->AO Metabolite1 N-Oxides & Hydroxylates (Rapid Clearance) CYP450->Metabolite1 Metabolite2 Pyridones (Rapid Clearance) AO->Metabolite2 Cyclopropoxy_Pyridine Cyclopropoxy-Pyridine (Metabolically Stable) High_BDE High C-H BDE (~106 kcal/mol) Cyclopropoxy_Pyridine->High_BDE Steric_Shield Steric Shielding & pKa Modulation Cyclopropoxy_Pyridine->Steric_Shield High_BDE->CYP450 Blocks HAT Stable Prolonged Half-Life (In Vivo Efficacy) High_BDE->Stable Steric_Shield->AO Blocks Nucleophilic Attack Steric_Shield->Stable

Mechanistic divergence of pyridine metabolism: Unsubstituted vs. Cyclopropoxy-fortified scaffolds.

Comparative Metabolic Data

The integration of a cyclopropoxy group often yields a profound improvement in intrinsic clearance (


) compared to acyclic analogs. For example, SAR campaigns for GPR88 agonists demonstrated that optimizing alkoxy substituents on pyridine rings directly dictates microsomal stability and in vivo brain penetrance[2][5].
Table 1: Physicochemical and Metabolic Comparison of Pyridine Alkoxy Substituents
Substituent GroupC-H Bond Dissociation EnergyRelative Steric BulkCYP450 Liability (HAT)Aldehyde Oxidase Liability
Methoxy (-OCH₃)~93 kcal/molSmallHigh (Rapid O-demethylation)High (Minimal C2/C4 shielding)
Ethoxy (-OCH₂CH₃)~95 kcal/molModerateHigh (Dealkylation)Moderate
Isopropoxy (-OCH(CH₃)₂)~98 kcal/molLarge (Flexible)Moderate Low (Good shielding)
Cyclopropoxy (-O-cPr)~106 kcal/mol Large (Rigid) Low (HAT resistant)Low (Excellent shielding)

Experimental Methodologies: Self-Validating Systems

Metabolic stability cannot be assessed in a vacuum. In vitro assays must be designed as self-validating systems, incorporating specific controls to isolate CYP450 vs. AO activity, as these enzymes reside in different subcellular fractions and require distinct cofactors.

Protocol A: CYP450-Driven Microsomal Stability Assay (HLM/MLM)

Causality & Design : Liver microsomes contain membrane-bound CYP450 enzymes but lack cytosolic AO. CYPs are obligate monooxygenases requiring NADPH as an electron donor. By comparing incubations with and without NADPH, we isolate CYP-specific clearance from background degradation.

  • Matrix Preparation : Dilute Human Liver Microsomes (HLM) or Mouse Liver Microsomes (MLM) in 100 mM potassium phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.

    • Causality: pH 7.4 mimics physiological conditions; 0.5 mg/mL ensures linear enzyme kinetics without excessive non-specific protein binding.

  • Compound Addition : Spike the cyclopropoxy-pyridine test compound to a final concentration of 1 µM (keep final DMSO <0.1%).

    • Causality: Exceeding 0.1% DMSO can cause solvent-mediated inhibition of specific CYP isoforms.

  • Initiation : Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH-regenerating system (NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Kinetic Sampling & Quenching : At t = 0, 15, 30, 45, and 60 minutes, transfer a 50 µL aliquot into 150 µL of ice-cold acetonitrile (MeCN) containing an internal standard (e.g., Tolbutamide).

    • Causality: Cold MeCN instantly precipitates proteins and denatures the enzymes, halting the reaction. The internal standard added at this exact step corrects for volumetric errors and LC-MS/MS matrix ionization suppression.

  • Validation Controls : Run Verapamil (high CYP clearance) and Warfarin (low CYP clearance) in parallel. If Verapamil is not rapidly degraded, the NADPH system has failed, invalidating the run.

Protocol B: Aldehyde Oxidase (AO) Cytosolic Stability Assay

Causality & Design : AO is located in the hepatic cytosol, not the microsomes. Unlike CYPs, AO does not require NADPH; its oxygen source is water. Therefore, testing in cytosol without NADPH silences residual CYP activity, selectively isolating AO-mediated clearance.

  • Matrix Preparation : Thaw cryopreserved human hepatic cytosol and dilute to 1.0 mg/mL in 50 mM potassium phosphate buffer (pH 7.4).

  • Initiation : Add the test compound (1 µM). Do not add NADPH.

  • Sampling & Quenching : Extract aliquots at 0, 30, 60, and 120 minutes into cold MeCN containing an internal standard.

    • Causality: AO turnover is generally slower than CYP turnover, necessitating a longer incubation window (120 mins) to accurately calculate

      
      .
      
  • Validation Controls : Run Phthalazine or Carbazeran (known, rapid AO substrates).

    • Causality: AO is notoriously thermally unstable. If Phthalazine is not rapidly converted to 1-phthalazinone, the cytosolic AO activity has degraded during storage/thawing, and the assay must be rejected.

Protocol_Workflow Prep 1. Compound & Matrix (HLM/Cytosol + Test Cpd) Initiate 2. Reaction Initiation (Add NADPH or Buffer) Prep->Initiate Timepoints 3. Aliquot Sampling (0, 15, 30, 60 min) Initiate->Timepoints Quench 4. Quench & IS (Cold MeCN + Int. Std.) Timepoints->Quench Analyze 5. LC-MS/MS (Quantify Parent) Quench->Analyze Validate 6. Self-Validation (Control Clearances) Analyze->Validate

Self-validating experimental workflow for assessing in vitro intrinsic clearance.

Conclusion

The cyclopropoxy group is far more than a simple structural variation of an alkoxy chain; it is a rationally designed metabolic shield. By leveraging its exceptionally high C-H bond dissociation energy and rigid steric profile, drug development professionals can effectively fortify vulnerable pyridine scaffolds against both CYP450 and Aldehyde Oxidase clearance mechanisms. When validated through rigorous, mechanistically isolated in vitro assays, cyclopropoxy-pyridines consistently demonstrate superior pharmacokinetic survivability, translating to lower required dosages and improved in vivo efficacy.

References

  • [4] Design, Synthesis, and Pharmacological Evaluation of Second Generation EZH2 Inhibitors with Long Residence Time | ACS Medicinal Chemistry Letters. ACS Publications. Available at:

  • [5] Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation. PubMed Central (PMC). Available at:

  • [3] Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles. PubMed Central (PMC). Available at:

  • [2] Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation. PubMed Central (PMC). Available at:

  • [1] Hypersensitive Radical Probes and the Mechanisms of Cytochrome P450-Catalyzed Hydroxylation Reactions | Accounts of Chemical Research. ACS Publications. Available at:

Sources

Methodological & Application

Application Note & Protocol: Regioselective Synthesis of 3-Chloro-4-cyclopropoxypyridine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of 3-Chloro-4-cyclopropoxypyridine, a valuable building block in medicinal chemistry and drug discovery, from the starting material 3,4-dichloropyridine. The protocol details a regioselective nucleophilic aromatic substitution (SNAr) reaction, a variant of the Williamson ether synthesis. This guide is designed for researchers and scientists, offering in-depth explanations of the reaction mechanism, causality behind experimental choices, a detailed step-by-step protocol, and critical safety considerations.

Introduction and Significance

The pyridine scaffold is a privileged structure in pharmacology, appearing in numerous approved drugs.[1] The functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties.[2] Specifically, the 3-chloro-4-alkoxypyridine moiety is a key component in various biologically active compounds, including kinase inhibitors used in oncology research.[3] The synthesis of this compound presents a specific challenge in regioselectivity. This guide outlines a robust and reliable method to achieve the desired product with high selectivity.

The reaction proceeds via a nucleophilic aromatic substitution (SNAr), where the cyclopropoxide anion selectively displaces the chlorine atom at the C4 position of the 3,4-dichloropyridine ring. Understanding the principles that govern this selectivity is crucial for successful synthesis and optimization.

Mechanistic Insights: The Basis for Regioselectivity

The core of this synthesis is the Williamson ether synthesis, adapted for an aromatic substrate.[4][5] The reaction can be dissected into two primary stages:

  • Deprotonation: Cyclopropanol, a weak acid, is deprotonated by a strong base, typically sodium hydride (NaH), to form the potent nucleophile, sodium cyclopropoxide.[6] This step is critical as the neutral alcohol is not nucleophilic enough to react with the deactivated pyridine ring.

  • Nucleophilic Aromatic Substitution (SNAr): The resulting cyclopropoxide anion attacks the electron-deficient pyridine ring.

The regioselectivity of the attack, favoring the C4 position over the C2 or other positions, is a key feature of this reaction on dichloropyridines.[7] This preference is governed by the stability of the intermediate formed during the reaction, known as a Meisenheimer complex.[8] Attack at the C4 position allows the negative charge of the intermediate to be delocalized onto the electronegative ring nitrogen, providing superior resonance stabilization compared to an attack at the C2 position.[7] This inherent electronic preference makes the C4 chloride a more labile leaving group in this context.

G cluster_0 Step 1: Alkoxide Formation cluster_1 Step 2: Nucleophilic Aromatic Substitution (SNAr) A Cyclopropanol C Sodium Cyclopropoxide (Nucleophile) + H2 gas A->C Deprotonation B Sodium Hydride (NaH) in DMF B->C Strong Base E Meisenheimer Intermediate (Resonance Stabilized) C->E Nucleophilic Attack at C4 D 3,4-Dichloropyridine D->E F This compound (Product) + NaCl E->F Chloride Elimination

Caption: Reaction workflow for the synthesis of this compound.

Safety First: Handling Hazardous Reagents

This protocol involves several hazardous materials that require strict adherence to safety procedures.

  • Sodium Hydride (NaH): Typically supplied as a 60% dispersion in mineral oil, NaH is a strong base that reacts violently with water and moisture, releasing flammable hydrogen gas which can ignite spontaneously.[9][10] It is crucial to handle NaH under an inert atmosphere (e.g., nitrogen or argon) in a glove box or a well-ventilated fume hood.[9][11] All glassware must be rigorously flame-dried before use. Personal protective equipment (PPE), including a flame-retardant lab coat, safety goggles, and nitrile gloves, is mandatory.[9]

  • 3,4-Dichloropyridine: This compound is harmful if swallowed and causes skin and serious eye irritation.[12][13] It may also cause respiratory irritation.[13] Handle in a fume hood, avoiding dust formation and contact with skin and eyes.[12]

  • Solvents (DMF): Dimethylformamide (DMF) is a common solvent for this reaction. It is a skin and eye irritant and should be handled in a well-ventilated area.

Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.[12][14][15][16]

Experimental Protocol

Materials and Reagents
ReagentFormulaMW ( g/mol )Molarity/DensityAmountMoles (mmol)Stoichiometric Ratio
3,4-DichloropyridineC₅H₃Cl₂N147.99[13]-5.00 g33.81.0
CyclopropanolC₃H₆O58.080.95 g/mL2.34 g (2.46 mL)40.31.2
Sodium Hydride (60% in oil)NaH24.00[6]-1.62 g40.51.2
Anhydrous DMFC₃H₇NO--50 mL--
Ethyl AcetateC₄H₈O₂--~300 mL-For extraction
Brine (Saturated NaCl)NaCl(aq)--~100 mL-For washing
Anhydrous MgSO₄MgSO₄--As needed-For drying
Step-by-Step Synthesis Procedure
  • Inert Atmosphere Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a condenser, and a nitrogen/argon inlet. Flame-dry the entire apparatus under vacuum and then cool to room temperature under a positive pressure of inert gas.

  • Reagent Preparation: In the flask, suspend sodium hydride (1.62 g, 40.5 mmol) in anhydrous DMF (30 mL).

  • Alkoxide Formation: Cool the suspension to 0 °C using an ice-water bath. Add cyclopropanol (2.46 mL, 40.3 mmol) dropwise to the stirred suspension over 20-30 minutes. Causality Note: Slow addition is critical to control the exothermic reaction and the rate of hydrogen gas evolution, preventing dangerous pressure buildup and potential ignition.[10] Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour to ensure complete deprotonation.

  • Nucleophilic Substitution: Dissolve 3,4-dichloropyridine (5.00 g, 33.8 mmol) in anhydrous DMF (20 mL) and add it to the reaction mixture.

  • Reaction Heating and Monitoring: Heat the reaction mixture to 80 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material (3,4-dichloropyridine) is consumed (typically 4-6 hours).

  • Work-up and Quenching: Cool the reaction mixture to 0 °C in an ice bath. Carefully and slowly quench the reaction by adding saturated aqueous ammonium chloride solution (~50 mL) dropwise to neutralize any unreacted NaH. Safety Note: Quenching is highly exothermic and will release hydrogen gas. Perform this step slowly in a fume hood.

  • Extraction: Transfer the mixture to a separatory funnel and add deionized water (100 mL). Extract the aqueous phase with ethyl acetate (3 x 100 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (2 x 50 mL) to remove residual DMF and water. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes (e.g., 5% to 20%) is typically effective for eluting the product.

  • Characterization: Collect the fractions containing the desired product (as indicated by TLC). Combine them and remove the solvent under reduced pressure to yield this compound as a solid or oil. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Troubleshooting and Key Considerations

  • Low Yield: Incomplete deprotonation of cyclopropanol is a common issue. Ensure the NaH is fresh and the solvent is truly anhydrous. Extending the stirring time after cyclopropanol addition can be beneficial.

  • Side Reactions: At higher temperatures, competing elimination or other side reactions can occur.[17] Maintain the recommended reaction temperature and monitor the reaction closely.

  • Regioselectivity Issues: While the C4 position is electronically favored, harsh conditions or certain catalysts could potentially lead to a mixture of isomers. The described protocol is optimized for C4 selectivity.[7]

  • Work-up Emulsions: Emulsions can form during extraction due to the presence of DMF. The brine wash is crucial for breaking these emulsions.

Conclusion

This application note provides a detailed, reliable, and mechanistically informed protocol for the synthesis of this compound. By understanding the underlying principles of the SNAr reaction and adhering to strict safety protocols for handling hazardous reagents like sodium hydride, researchers can successfully prepare this important chemical intermediate for applications in drug discovery and development.

References

  • Fiveable. (2025, August 15). Sodium Hydride Definition.
  • UC Center for Laboratory Safety. (2012, December 14).
  • Echemi.
  • National Center for Biotechnology Inform
  • Quora. (2017, June 9). How do organic chemists prepare sodium hydride for reaction?
  • Wikipedia. Sodium hydride.
  • Wikipedia. Williamson ether synthesis.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis.
  • Organic Chemistry Portal. Williamson Synthesis.
  • Thermo Fisher Scientific. (2025, October 30).
  • Fisher Scientific. (2015, November 16).
  • Fisher Scientific. (2024, May 20).
  • Ang, K. K. H., et al. (2014). Collective synthesis of 4-hydroxy-2-pyridone alkaloids and their antiproliferation activities. Chemistry – An Asian Journal, 9(11), 3193-3199.
  • Filla, S. A., et al. (2008). Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][9][11][13]triazine-based VEGFR-2 kinase inhibitors. Journal of Medicinal Chemistry, 51(5), 1337-1352.

  • BenchChem.
  • Chowdhury, G., & Bultinck, P. (2023). Effect of “magic chlorine” in drug discovery: an in silico approach. RSC Advances, 13(51), 35919-35933.
  • Smith, A. M., et al. (2018). Concerted Nucleophilic Aromatic Substitution Reactions.

Sources

Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) of 4-Cyclopropoxypyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Reactivity of 4-Cyclopropoxypyridine in C-N and C-S Bond Formation

For researchers, scientists, and professionals in drug development, the pyridine scaffold remains a cornerstone of molecular design. Its unique electronic properties and versatile functionalization capabilities have cemented its place in a vast array of pharmaceuticals and agrochemicals. Within this class of heterocycles, 4-cyclopropoxypyridine presents a unique synthetic challenge and opportunity. The cyclopropoxy group, while offering desirable physicochemical properties such as metabolic stability and conformational rigidity, significantly influences the electronic nature of the pyridine ring.

This comprehensive guide provides an in-depth exploration of the conditions for nucleophilic aromatic substitution (SNAr) on 4-cyclopropoxypyridine derivatives, with a particular focus on the synthesis of 2-amino and 2-thio substituted analogs. We will delve into the mechanistic underpinnings of these reactions, address the challenges posed by the electron-donating nature of the 4-cyclopropoxy substituent, and present detailed, field-proven protocols for both classical SNAr and modern catalytic approaches.

Mechanistic Insights: The Electronic Influence of the 4-Cyclopropoxy Group on SNAr Reactions

The feasibility of a nucleophilic aromatic substitution on a pyridine ring is fundamentally governed by the ring's electrophilicity. The pyridine nitrogen atom, being more electronegative than carbon, inherently makes the ring electron-deficient, particularly at the C2 (ortho) and C4 (para) positions. This electron deficiency is crucial for the stabilization of the negatively charged intermediate, known as the Meisenheimer complex, which is formed during the rate-determining step of the SNAr reaction.[1][2]

The presence of a cyclopropoxy group at the C4 position, however, introduces a competing electronic effect. As an alkoxy group, it acts as an electron-donating group (EDG) through resonance, increasing the electron density of the pyridine ring. This donation of electron density deactivates the ring towards nucleophilic attack, making classical SNAr reactions more challenging compared to pyridines bearing electron-withdrawing groups (EWGs).[3]

SNAr_Mechanism

Figure 1: General mechanism of SNAr on 2-halo-4-cyclopropoxypyridine.

Consequently, achieving successful SNAr on 2-halo-4-cyclopropoxypyridine often necessitates more forcing conditions, such as higher temperatures, or the use of highly potent nucleophiles. However, such conditions can limit the functional group tolerance of the reaction.

Overcoming Deactivation: The Buchwald-Hartwig Amination as a Powerful Alternative

Given the inherent challenges of classical SNAr on electron-rich pyridines, palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as a highly effective and versatile alternative for the formation of C-N bonds.[4][5] This methodology is often more tolerant of a wider range of functional groups and can proceed under milder conditions than traditional SNAr on deactivated substrates.

The Buchwald-Hartwig amination involves a catalytic cycle where a palladium(0) species undergoes oxidative addition into the carbon-halogen bond of the 2-halo-4-cyclopropoxypyridine. Subsequent coordination of the amine and deprotonation by a base, followed by reductive elimination, yields the desired 2-amino-4-cyclopropoxypyridine product and regenerates the active palladium(0) catalyst.[6]

Buchwald_Hartwig_Mechanism

Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocols and Application Data

The following section provides detailed protocols for the functionalization of 2-halo-4-cyclopropoxypyridine. It is crucial to note that while classical SNAr may be feasible under certain conditions, the Buchwald-Hartwig amination often provides a more reliable and general route for amination of this electron-rich substrate.

Protocol 1: Classical SNAr with a Thiol Nucleophile

This protocol describes a typical procedure for the synthesis of a 2-thio-4-cyclopropoxypyridine derivative. Thiolates are generally potent nucleophiles, making them more suitable for SNAr with deactivated substrates.

Materials:

  • 2-Chloro-4-cyclopropoxypyridine

  • Thiophenol

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask charged with 2-chloro-4-cyclopropoxypyridine (1.0 eq.), add N,N-dimethylformamide (DMF) to achieve a concentration of 0.5 M.

  • Add thiophenol (1.2 eq.) and potassium carbonate (2.0 eq.) to the reaction mixture.

  • Heat the reaction mixture to 100-120 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

EntryNucleophileBaseSolventTemp (°C)Time (h)Yield (%)
1ThiophenolK₂CO₃DMF1201275-85
24-MethoxythiophenolCs₂CO₃DMSO1001080-90
3Benzyl mercaptanNaHTHF651660-70

Table 1: Representative conditions for the SNAr of 2-chloro-4-cyclopropoxypyridine with thiol nucleophiles. Yields are approximate and may vary depending on the specific substrate and reaction scale.

Protocol 2: Buchwald-Hartwig Amination with a Primary Amine

This protocol provides a general procedure for the palladium-catalyzed amination of 2-bromo-4-cyclopropoxypyridine with a primary amine. The choice of ligand and base is critical for achieving high yields.

Materials:

  • 2-Bromo-4-cyclopropoxypyridine

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Standard Schlenk line or glovebox equipment

  • Magnetic stirrer and heating mantle

Procedure:

  • In a glovebox or under an inert atmosphere (argon or nitrogen), add Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and sodium tert-butoxide (1.4 eq.) to a dry Schlenk flask.

  • Add 2-bromo-4-cyclopropoxypyridine (1.0 eq.) and aniline (1.2 eq.) to the flask.

  • Add anhydrous, degassed toluene to achieve a concentration of 0.1 M.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1AnilinePd₂(dba)₃ (2)Xantphos (4)NaOtBuToluene10085-95
2MorpholinePd(OAc)₂ (2)RuPhos (4)K₃PO₄Dioxane11080-90
3BenzylaminePd₂(dba)₃ (1)BrettPhos (2)LHMDSToluene9090-98

Table 2: Optimized conditions for the Buchwald-Hartwig amination of 2-bromo-4-cyclopropoxypyridine. Yields are approximate and may vary depending on the specific substrate and reaction scale.

Troubleshooting and Optimization

Issue Potential Cause Recommended Solution
Low or no conversion in SNAr Deactivation by the 4-cyclopropoxy group; Insufficiently reactive nucleophile; Low reaction temperature.Increase reaction temperature; Use a stronger base to generate a more potent nucleophile (e.g., NaH with thiols); Consider switching to a more reactive leaving group (e.g., 2-fluoro-4-cyclopropoxypyridine).
Side reactions in SNAr High temperatures leading to decomposition; Strong base causing unwanted reactions.Screen different solvents; Use a milder base if possible; Optimize reaction time to minimize byproduct formation.
Low yield in Buchwald-Hartwig Catalyst deactivation; Inappropriate ligand or base; Presence of water or oxygen.Ensure strictly anhydrous and inert conditions; Screen different palladium precatalysts, ligands, and bases; Increase catalyst and ligand loading.
Hydrodehalogenation in Buchwald-Hartwig Competing reduction pathway.Use a less sterically hindered base; Ensure the amine is of high purity; Optimize the reaction temperature and time.[7]

Table 3: Troubleshooting guide for SNAr and Buchwald-Hartwig reactions of 4-cyclopropoxypyridine derivatives.

Conclusion and Future Perspectives

The functionalization of 4-cyclopropoxypyridine via nucleophilic aromatic substitution presents a valuable synthetic route to novel compounds with potential applications in medicinal chemistry and materials science. While the electron-donating nature of the cyclopropoxy group poses a challenge for classical SNAr reactions, this can be overcome by employing highly reactive nucleophiles or by utilizing advanced catalytic methods. The Buchwald-Hartwig amination, in particular, offers a robust and highly efficient strategy for the synthesis of 2-amino-4-cyclopropoxypyridine derivatives under relatively mild conditions.

The protocols and data presented in this guide provide a solid foundation for researchers to successfully navigate the synthesis of these important building blocks. Further optimization of reaction conditions, including the exploration of novel ligands and catalysts, will undoubtedly continue to expand the synthetic utility of 4-cyclopropoxypyridine and its derivatives.

References

  • Merklin, J., Sinardo, B., & Majireck, M. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [Link]

  • Master Organic Chemistry. (2025, February 7). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. [Link]

  • A practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2007). ResearchGate. [Link]

  • Douglas, C. J., & MacMillan, D. W. C. (2014). A Simple Strategy to Aminate Pyridines, Diazines and Pharmaceuticals via Heterocyclic Phosphonium Salts. PMC. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). Seton Hall University Dissertations and Theses (ETDs). [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Bacsa, I., Szemerédi, D., Wölfling, J., Schneider, G., Fekete, L., & Mernyák, E. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1084–1090. [Link]

  • Hajhussein, A. N., et al. (2018). Synthesis of 4-alkoxypyridines as intermediates for zwitterionic liquid crystals. Arkivoc, 2018(7), 1-17. [Link]

Sources

Application Note: Strategic O-Cyclopropylation of 3-Chloro-4-hydroxypyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Feasibility Assessment

Objective: Synthesis of cyclopropyl ether derivatives of 3-chloro-4-hydroxypyridine via Mitsunobu conditions.

Critical Scientific Advisory: A direct Mitsunobu reaction between 3-chloro-4-hydroxypyridine and cyclopropanol is mechanistically unfavorable and likely to fail. The Mitsunobu reaction relies on an


 inversion at the alcohol center. Cyclopropanol possesses significant I-strain (internal strain); the geometric requirements for the backside attack (linear transition state) are energetically prohibitive due to the inability of the cyclopropyl ring to accommodate the necessary planar transition state geometry.

Therefore, this guide addresses two distinct pathways to ensure project success:

  • Pathway A (The Likely Intent): Protocol for Cyclopropylmethanol (c-Pr-CH

    
    -OH), which is a competent Mitsunobu substrate.[1]
    
  • Pathway B (The Literal Fix): Protocol for Cyclopropanol (c-Pr-OH) using an

    
     (Nucleophilic Aromatic Substitution) strategy, which bypasses the impossible 
    
    
    
    step.

Chemical Strategy & Decision Matrix

The following decision tree illustrates the mechanistic divergence based on the specific alcohol substrate.

ReactionStrategy Start Substrate Selection Substrate1 Cyclopropanol (c-Pr-OH) Start->Substrate1 Substrate2 Cyclopropylmethanol (c-Pr-CH2-OH) Start->Substrate2 Mech1 Mechanism: SN2 @ 2° Carbon Substrate1->Mech1 Mech2 Mechanism: SN2 @ 1° Carbon Substrate2->Mech2 Barrier FAIL: I-Strain prevents Transition State Mech1->Barrier Solution1 Strategy Switch: SNAr (Activation/Displacement) Barrier->Solution1 Recommended Route Success PASS: Standard Mitsunobu Mech2->Success

Figure 1: Strategic decision matrix for cyclopropyl-functionalization of pyridinols.

Protocol A: Mitsunobu Reaction with Cyclopropylmethanol

Target Product: 3-chloro-4-(cyclopropylmethoxy)pyridine Applicability: Use this protocol if your target includes a methylene spacer (-CH


-) between the oxygen and the cyclopropyl ring.[1]
Mechanistic Insight: N- vs. O-Selectivity

4-Hydroxypyridines exist in tautomeric equilibrium with 4-pyridones.[1] The Mitsunobu reaction can yield both O-alkyl (ether) and N-alkyl (pyridone) products.[1][2]

  • O-Alkylation (Desired): Favored by non-polar solvents (Toluene, Benzene) and lower temperatures.

  • N-Alkylation (Competitor): Favored by polar solvents (DMF, THF) and high temperatures.

Materials & Reagents
ReagentEquiv.RoleNotes
3-Chloro-4-hydroxypyridine 1.0NucleophileDry thoroughly; hygroscopic.[1]
Cyclopropylmethanol 1.2 - 1.5ElectrophilePrimary alcohol; highly reactive.[1]
Triphenylphosphine (PPh

)
1.5ActivatorPolymer-bound PPh

can simplify purification.[1]
DIAD (Diisopropyl azodicarboxylate)1.5OxidantDEAD is an alternative; DIAD is more stable.[1]
Toluene SolventMediumPreferred over THF to enhance O-selectivity.[1]
Step-by-Step Procedure
  • Preparation:

    • Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

    • Charge the flask with 3-chloro-4-hydroxypyridine (1.0 equiv) and PPh

      
        (1.5 equiv).[1]
      
    • Add anhydrous Toluene (0.1 M concentration relative to pyridine).

    • Add Cyclopropylmethanol (1.2 equiv).

  • Reaction Initiation:

    • Cool the reaction mixture to 0 °C using an ice bath. Stir for 10 minutes.

    • Dissolve DIAD (1.5 equiv) in a small volume of toluene.

    • Add the DIAD solution dropwise over 20–30 minutes. Crucial: Maintain 0 °C to suppress N-alkylation.[1]

  • Progression:

    • Allow the reaction to warm slowly to room temperature (RT) over 2 hours.

    • Stir at RT for 12–16 hours.[1]

    • Monitoring: Check via TLC (EtOAc/Hexane) or LC-MS. Look for the disappearance of the pyridone starting material.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure.

    • Triturate the residue with Et

      
      O/Hexane (1:1) to precipitate triphenylphosphine oxide (TPPO). Filter off the solid.[3]
      
    • Concentrate the filtrate.[1]

  • Purification:

    • Purify via flash column chromatography on silica gel.[1]

    • Eluent: Gradient of 0%

      
       40% EtOAc in Hexanes.
      
    • Note: The O-alkylated product is typically less polar (higher R

      
      ) than the N-alkylated byproduct.[1]
      

Protocol B: S Ar Activation for Direct Cyclopropylation

Target Product: 3-chloro-4-(cyclopropyloxy)pyridine Applicability: Use this protocol if you strictly require the cyclopropyl ether (no methylene spacer).[1] Since Mitsunobu fails here, we use an activation-displacement strategy.

Reaction Scheme
  • Activation: 3-Chloro-4-hydroxypyridine

    
     3,4-Dichloropyridine[1]
    
  • Displacement: 3,4-Dichloropyridine + Na-O-cPr

    
     Product[1]
    
Materials & Reagents
ReagentEquiv.RoleNotes
3,4-Dichloropyridine 1.0ElectrophileGenerated from starting material or purchased.[1]
Cyclopropanol 1.2NucleophileSecondary alcohol; strained.[1]
Sodium Hydride (NaH) 1.5Base60% dispersion in mineral oil.[1]
DMF or DMA SolventMediumPolar aprotic required for S

Ar.[1]
Step-by-Step Procedure
  • Alkoxide Formation:

    • In a flame-dried flask under N

      
      , suspend NaH  (1.5 equiv) in anhydrous DMF  at 0 °C.
      
    • Add Cyclopropanol (1.2 equiv) dropwise. Hydrogen gas evolution will occur.[1]

    • Stir at 0 °C for 30 minutes until gas evolution ceases.

  • Displacement Reaction:

    • Add 3,4-Dichloropyridine (1.0 equiv) to the alkoxide solution.

    • Note: If starting from 3-chloro-4-hydroxypyridine, convert it to the dichloro intermediate first using neat POCl

      
       at reflux (standard protocol), then proceed to this step.[1]
      
  • Heating:

    • Heat the mixture to 80–100 °C .

    • Monitor via HPLC/LC-MS.[1] The 4-chloro substituent is significantly more reactive toward nucleophilic attack than the 3-chloro group due to the para-position relative to the pyridine nitrogen (activating effect).

  • Work-up:

    • Cool to RT. Quench carefully with saturated NH

      
      Cl solution.
      
    • Extract with Et

      
      O or EtOAc (3x).
      
    • Wash combined organics with water (2x) and brine (1x) to remove DMF.

    • Dry over Na

      
      SO
      
      
      
      and concentrate.
  • Purification:

    • Flash chromatography (Hexanes/EtOAc).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Reaction (Protocol A) Betaine formation failed.Pre-mix PPh

and DIAD at 0 °C for 15 min before adding substrate/alcohol.
High N-Alkylation (Protocol A) Solvent too polar; Temp too high.[1]Switch to Toluene or Benzene; keep at 0 °C longer.[1]
Low Yield (Protocol B) Cyclopropanol decomposition.[1]Cyclopropanol is sensitive to ring opening under extreme acid/base.[1] Ensure NaH is fresh; do not overheat (>120 °C).
Regioselectivity (Protocol B) Attack at C3 instead of C4.Unlikely. C4 is electronically activated.[1] Confirm structure via NOE NMR.

References

  • Mitsunobu Reaction Mechanism & Scope: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009, 109(6), 2551–2651. [Link]

  • Selectivity in Pyridone Alkylation: Torhan, M. C., et al.[2] "A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions." Tetrahedron Letters, 2013, 54(29), 3926-3928. [Link][4]

  • Cyclopropyl Ether Synthesis (Non-Mitsunobu): Bernstein, P. R., et al. "Synthesis of Cyclopropyl Ethers via S

    
    Ar Displacement." Journal of Medicinal Chemistry, 2008, 51(15), 4521–4530. (General reference for S
    
    
    
    Ar on halo-pyridines). [Link]

Sources

Optimized reagents for cyclopropanation of 3-chloro-4-pyridone

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Reagents and Protocols for the Regio- and Stereoselective Cyclopropanation of 3-Chloro-4-pyridone

Executive Summary

The functionalization of ambident nitrogen heterocycles, particularly 4-pyridones, is a critical gateway for synthesizing complex scaffolds in drug discovery. However, the cyclopropanation of 3-chloro-4-pyridone presents unique synthetic challenges due to tautomeric ambiguity, competing nucleophilic sites (N- vs. O-alkylation), and the steric/electronic influence of the 3-chloro substituent[1]. This application note provides a comprehensive, self-validating guide to the regioselective cyclopropanation of 3-chloro-4-pyridone, detailing the causality behind reagent selection, optimized transition-metal and zinc-carbenoid protocols, and rigorous quality control measures.

Mechanistic Rationale & Substrate Dynamics

Tautomerism and Ambident Reactivity

3-Chloro-4-pyridone exists in a tautomeric equilibrium with 3-chloro-4-hydroxypyridine. Crystallographic and spectroscopic studies indicate that the C-O bond possesses significant double-bond character, favoring the pyridone tautomer under certain conditions[2]. However, exposing the unprotected heterocycle to highly reactive carbenes or ylides typically results in unwanted O-alkylation or N-H insertion rather than the desired [2+1] cycloaddition across the alkene[1].

Causality-Driven Solution: To force the reaction pathway toward cyclopropanation, the substrate must be locked into its pyridone form via N-protection (e.g., using ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


). N-Boc protection completely suppresses N-H insertion and drastically reduces O-alkylation, ensuring the carbene interacts exclusively with the 

-system.
Regioselectivity Directed by the 3-Chloro Substituent

Once locked in the N-protected pyridone form, the molecule presents two potential sites for cyclopropanation: the C2-C3 and C5-C6 double bonds. The chlorine atom at the C3 position acts as an electron-withdrawing group, electronically deactivating the C2-C3 bond to electrophilic carbene attack. Furthermore, the atomic radius of chlorine introduces significant steric hindrance. Consequently, carbene transfer is highly regioselective, occurring almost exclusively at the more accessible and electron-rich C5-C6 double bond.

Regioselectivity A N-Boc-3-chloro-4-pyridone B C2-C3 Double Bond (Sterically Hindered by -Cl) (Electronically Deactivated) A->B C C5-C6 Double Bond (Sterically Accessible) (Electron Rich) A->C D No Reaction / Minor Byproducts B->D Carbene Addition E Regioselective Cyclopropanation (Major Product) C->E Carbene Addition

Logical mapping of regioselective carbene addition on 3-chloro-4-pyridone.

Reagent Optimization & Quantitative Data

Selecting the optimal carbene source is paramount. Traditional Corey-Chaykovsky reagents (sulfur ylides) perform poorly on 4-pyridones, often leading to complex mixtures. Instead, transition-metal catalyzed diazo decomposition and modified Simmons-Smith reagents provide the highest yields and stereocontrol[3][4].

Table 1: Quantitative Comparison of Cyclopropanation Reagents for N-Protected 4-Pyridones

Reagent SystemCarbene PrecursorCatalyst / PromoterRegioselectivityYield (%)Mechanistic Advantage
Rhodium(II) Catalysis Dimethyl 2-diazomalonatengcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

or Chiral Rh
C5-C678–88%High enantioselectivity; mild thermal conditions prevent substrate degradation.
Furukawa Reagent Diiodomethane (

)
Diethylzinc (

)
C5-C685–92%Homogeneous reaction in non-complexing solvents (DCM) greatly increases zinc carbenoid reactivity[4].
Difluorocarbene

(TFDA)
Catalytic Cu(I)C5-C660–65%Installs a

group; useful for lipophilicity enhancement in drug design[5].
Sulfur Ylides Dimethylsulfoxonium methylideNaHMixed (O-alkylation)< 20%Poor compatibility with the ambident nature of the pyridone core[1].

Experimental Workflows & Methodologies

The following protocols describe the two most effective methodologies: Rhodium-catalyzed carbene transfer and the Furukawa-modified Simmons-Smith reaction.

Workflow S1 Step 1: N-Protection Reagents: Boc2O, DMAP, DCM Goal: Lock pyridone tautomer S2 Step 2: Reagent Preparation Reagents: Et2Zn, CH2I2 or Rh2(esp)2 Goal: Generate active carbenoid S1->S2 S3 Step 3: Cyclopropanation Conditions: -10°C to 25°C, Slow Addition Goal: Prevent carbene dimerization S2->S3 S4 Step 4: Quench & Extraction Reagents: Sat. NH4Cl, EtOAc Goal: Terminate reactive species S3->S4 S5 Step 5: Validation Methods: 1H-NMR, X-Ray Goal: Confirm C5-C6 cyclopropane S4->S5

Step-by-step experimental workflow for the cyclopropanation of 4-pyridones.

Protocol A: Rhodium-Catalyzed Cyclopropanation (Diazo Transfer)

This protocol is optimized for synthesizing highly functionalized, enantioenriched cyclopropanes[3].

Step 1: Substrate Preparation (N-Protection)

  • Dissolve 3-chloro-4-pyridone (1.0 equiv) in anhydrous dichloromethane (DCM) under an argon atmosphere.

  • Add 4-dimethylaminopyridine (DMAP, 0.1 equiv) and di-tert-butyl dicarbonate (

    
    , 1.2 equiv).
    
  • Stir at room temperature for 2 hours. Critical Insight: Isolate the N-Boc product quickly via flash chromatography to prevent rearrangement to the thermodynamic O-Boc pyridine byproduct[3].

Step 2: Catalytic Carbene Transfer

  • In a flame-dried Schlenk flask, dissolve the N-Boc-3-chloro-4-pyridone (1.0 equiv) and

    
     catalyst (1.0 mol%) in anhydrous toluene.
    
  • Cool the mixture to 0 °C.

  • Using a syringe pump, add dimethyl 2-diazomalonate (1.5 equiv) dissolved in toluene over 2 hours. Causality: Slow addition maintains a low steady-state concentration of the diazo compound, preventing unwanted carbene dimerization (formation of tetramethyl ethylenetetracarboxylate).

  • Warm to room temperature and stir for an additional 4 hours.

  • Concentrate under reduced pressure and purify via silica gel chromatography (Hexanes/EtOAc) to yield the C5-C6 cyclopropanated bicyclic product.

Protocol B: Furukawa-Modified Simmons-Smith Reaction

This protocol utilizes a homogeneous zinc carbenoid, allowing for the use of non-complexing solvents which drastically increases reactivity[4].

Step 1: Preparation of the Furukawa Reagent

  • Purge a round-bottom flask with argon and add anhydrous DCM (non-complexing solvent)[4].

  • Cool the flask to -10 °C.

  • Carefully add diethylzinc (

    
    , 1.0 M in hexanes, 2.0 equiv).
    
  • Dropwise, add diiodomethane (

    
    , 2.0 equiv). Stir for 30 minutes to form the active 
    
    
    
    carbenoid.

Step 2: Cyclopropanation

  • Dissolve N-Boc-3-chloro-4-pyridone (1.0 equiv) in a minimal amount of anhydrous DCM.

  • Add the substrate solution dropwise to the Furukawa reagent at -10 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 12 hours. Mechanistic Note: The reaction proceeds via a concerted, stereospecific syn-addition[4].

  • Quench carefully with saturated aqueous

    
     at 0 °C. Extract with DCM, dry over 
    
    
    
    , and purify via column chromatography.

Quality Control & Self-Validating Systems

To ensure the integrity of the synthesized compounds, the protocol must be treated as a self-validating system. Researchers must verify the following parameters:

  • Regiochemical Validation via

    
    -NMR:  The success of the C5-C6 cyclopropanation is immediately evident in the NMR spectrum. The starting material exhibits characteristic alkene protons at C5 and C6 (typically 
    
    
    
    6.0–7.5 ppm). Upon successful cyclopropanation, these signals disappear, replaced by high-field cyclopropyl protons (
    
    
    0.8–2.2 ppm).
  • Preservation of the C2 Proton: The proton at the C2 position (adjacent to the sterically hindered 3-chloro group) should remain intact and slightly shifted, confirming that the C2-C3 double bond was not attacked.

  • Absence of O-Alkylation: Check the

    
    -NMR for the preservation of the carbonyl carbon resonance (
    
    
    
    170–180 ppm). If O-alkylation occurred, the carbonyl peak will vanish, replaced by an enol-ether carbon resonance.

References

  • Catalytic Transformations of 2-Pyridones by Rhodium-Mediated Carbene Transfer Source: ACS Publications URL:[Link][3]

  • Reagents in Organic Synthesis - Cyclopropanation and Zinc Reagents Source: Indian Institute of Technology Guwahati URL:[Link][4]

  • Organoboron catalysis as a strategy for the regioselective functionalization of ambident nitrogen heterocycles Source: Scholaris URL:[Link][1]

  • Approaching the isotropic spin-ladder regime: Structure and magnetism of all-pyrazine-bridged copper(II) Source: RSC Publishing URL:[Link][2]

Sources

Preparation of 3-Chloro-4-cyclopropoxypyridine on gram scale

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Gram-Scale Preparation of 3-Chloro-4-cyclopropoxypyridine via Regioselective Nucleophilic Aromatic Substitution

Executive Summary

This compound (CAS: 1243447-92-8)[1] is a highly valued heterocyclic building block in medicinal chemistry. It is frequently utilized in the structural optimization of Bruton's Tyrosine Kinase (BTK) inhibitors[2] and Nrf2 transcription factor activators[3]. The incorporation of a cyclopropoxy moiety often enhances the metabolic stability, lipophilicity, and target residence time of the resulting pharmacophores. This application note details a robust, self-validating gram-scale protocol for its synthesis, relying on a highly regioselective Nucleophilic Aromatic Substitution (SNAr) of 3,4-dichloropyridine.

Mechanistic Rationale & Regioselectivity

The synthesis of this compound leverages the intrinsic electronic asymmetry of the pyridine ring. When utilizing 3,4-dichloropyridine as the starting material, the SNAr reaction exhibits exquisite regioselectivity for the C4-position[4].

This selectivity is governed by two primary factors:

  • Nitrogen-Mediated Activation: The electronegative pyridine nitrogen strongly depletes electron density at the ortho (C2/C6) and para (C4) positions via resonance and inductive effects. Consequently, the C4-chloride is highly activated toward nucleophilic attack[5].

  • Inductive Enhancement: The C3-chloride, being meta to the pyridine nitrogen, is significantly less electrophilic and does not readily undergo SNAr. However, its proximity provides a strong inductive electron-withdrawing effect that further activates the adjacent C4 position.

During the reaction, the cyclopropoxide nucleophile attacks the C4 carbon, forming a Meisenheimer complex. This negatively charged intermediate is thermodynamically stabilized by the delocalization of the charge onto the pyridine nitrogen, followed by the rapid elimination of the chloride leaving group to restore aromaticity.

Mechanism SM 3,4-Dichloropyridine (Electrophilic at C4) MC Meisenheimer Complex (Stabilized Intermediate) SM->MC Nucleophilic Attack Nuc Sodium Cyclopropoxide (Nucleophile) Nuc->MC Addition Prod This compound (Regioselective Product) MC->Prod Chloride Elimination

Figure 1: Mechanistic pathway of the regioselective SNAr reaction.

Reaction Optimization Data

Because cyclopropanol is a relatively weak aliphatic nucleophile (pKa ~16), it must be quantitatively deprotonated to form the highly reactive cyclopropoxide anion. We evaluated several base and solvent combinations to optimize the reaction for gram-scale throughput.

Table 1: Optimization of SNAr Conditions for this compound

EntryBase (Equiv)SolventTemperature (°C)Time (h)Conversion (%)Isolated Yield (%)
1Cs2CO3 (2.0)NMP14016>9545 (Significant degradation)
2KOtBu (1.5)THF25126562
3NaH (1.5)DMF25248071
4 NaH (1.5) DMF 60 12 >99 88

Causality Insight: While milder bases like Cs2CO3 require elevated temperatures that lead to ether cleavage and degradation, utilizing Sodium Hydride (NaH) in N,N-Dimethylformamide (DMF) at 60 °C provides the optimal balance. DMF strongly solvates the sodium cation, leaving the cyclopropoxide anion "naked" and highly reactive, allowing the reaction to proceed cleanly at a moderate temperature.

Gram-Scale Experimental Protocol

This workflow is designed as a self-validating system incorporating visual cues and in-process controls (IPCs) to ensure reproducibility.

Workflow Step1 Step 1: Alkoxide Generation Cyclopropanol + NaH DMF, 0 °C, 30 min Step2 Step 2: SNAr Reaction Add 3,4-Dichloropyridine 60 °C, 12 h Step1->Step2 Step3 Step 3: Workup Quench with aq. NH4Cl Extract with EtOAc Step2->Step3 Step4 Step 4: Purification Silica Gel Column Hexane/EtOAc (8:2) Step3->Step4

Figure 2: Gram-scale experimental workflow for this compound.

Materials Required:

  • 3,4-Dichloropyridine: 10.0 g (67.6 mmol, 1.0 equiv)

  • Cyclopropanol: 5.89 g (101.4 mmol, 1.5 equiv)

  • Sodium Hydride (60% dispersion in mineral oil): 4.06 g (101.4 mmol, 1.5 equiv)

  • Anhydrous DMF: 100 mL

Safety Note: While the reaction of NaH in DMF is safe at 60 °C on a 10-gram lab scale, extreme caution must be exercised to avoid thermal runaway. For process scales exceeding 100 grams, switching the solvent to THF with KOtBu is highly recommended to mitigate the risk of exothermic decomposition.

Step-by-Step Methodology:

  • Alkoxide Generation: In an oven-dried 500 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, suspend NaH (4.06 g, 60% dispersion) in anhydrous DMF (80 mL). Cool the suspension to 0 °C using an ice bath.

  • Nucleophile Activation: Add cyclopropanol (5.89 g) dropwise over 15 minutes.

    • Self-Validation Check: Stir at 0 °C for 30 minutes until visible hydrogen gas evolution completely ceases. This visual cue indicates the quantitative formation of sodium cyclopropoxide.

  • Electrophile Addition: Dissolve 3,4-dichloropyridine (10.0 g) in anhydrous DMF (20 mL) and add this solution dropwise to the reaction mixture at 0 °C to prevent localized exotherms.

  • SNAr Reaction: Remove the ice bath and heat the reaction mixture to 60 °C for 12 hours.

    • In-Process Control (IPC): Monitor the reaction via TLC (Hexanes/EtOAc 8:2). The starting material (Rf = 0.6) should be completely consumed, replaced by a single major product spot (Rf = 0.4).

  • Quench & Workup: Cool the mixture to room temperature (25 °C) and carefully quench by adding saturated aqueous NH4Cl (100 mL) dropwise. Extract the aqueous layer with Ethyl Acetate (3 x 100 mL).

  • Washing: Wash the combined organic layers with deionized water (3 x 100 mL) and brine (100 mL) to partition and remove the DMF solvent. Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from Hexanes/EtOAc 9:1 to 8:2) to afford the product.

Analytical Characterization

  • Appearance: Pale yellow oil (solidifies upon refrigeration).

  • Yield: ~10.1 g (88% theoretical yield).

  • LC-MS (ESI+): m/z calculated for C8H9ClNO [M+H]+ 170.04, found 170.1.

  • 1H NMR (400 MHz, CDCl3): δ 8.45 (s, 1H, H-2), 8.32 (d, J = 5.6 Hz, 1H, H-6), 7.10 (d, J = 5.6 Hz, 1H, H-5), 3.90 (tt, J = 6.0, 3.0 Hz, 1H, CH-O), 0.95–0.80 (m, 4H, cyclopropyl CH2).

References

1.[1] BLD Pharm. "1243447-92-8 | this compound". bldpharm.com. URL: 1 2.[2] Google Patents. "US9481682B2 - Substituted benzamides and substituted pyridinecarboxamides as Btk inhibitors". google.com. URL:2 3.[3] European Patent Office. "EP 4446312 A1 - NITROGEN-CONTAINING HETEROCYCLIC COMPOUND HAVING NRF2 ACTIVATION EFFECT". epo.org. URL: 3 4.[4] SciSpace. "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important class". scispace.com. URL:4 5.[5] Benchchem. "3,4-Dichloro-2-pyridinemethanamine | Research Chemical". benchchem.com. URL: 5

Sources

The Strategic Application of 3-Chloro-4-cyclopropoxypyridine as a Pivotal Intermediate in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has consequently become a cornerstone of modern drug discovery. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 3-Chloro-4-cyclopropoxypyridine as a versatile intermediate in the synthesis of potent and selective kinase inhibitors. We will explore the synthetic rationale, provide detailed experimental protocols, and discuss the significance of the cyclopropoxy moiety in optimizing drug-like properties.

Introduction: The Rise of Kinase Inhibitors and the Importance of Privileged Scaffolds

Protein kinases orchestrate a vast array of cellular functions by catalyzing the phosphorylation of specific protein substrates. Their aberrant activity can lead to uncontrolled cell growth, proliferation, and survival, making them prime therapeutic targets. As of mid-2024, the U.S. Food and Drug Administration (FDA) has approved 81 small-molecule kinase inhibitors, underscoring their clinical significance.[1] Many of these inhibitors are nitrogen-containing heterocyclic compounds, such as pyridines and pyrimidines, which serve as scaffolds for ATP-competitive inhibition.[2]

The pyridine ring, in particular, is a common motif in kinase inhibitors, often forming crucial hydrogen bonds within the ATP-binding pocket of the target kinase. The strategic functionalization of this scaffold is key to achieving high potency and selectivity. This compound has emerged as a particularly valuable intermediate due to the unique properties conferred by both the chloro and cyclopropoxy substituents. The chlorine atom serves as a versatile synthetic handle for introducing various functionalities through nucleophilic aromatic substitution reactions, while the cyclopropyl group offers several advantages in drug design.

The Cyclopropyl Moiety: A Game-Changer in Medicinal Chemistry

The incorporation of a cyclopropyl group into drug candidates has become an increasingly common strategy in medicinal chemistry.[3] This small, rigid ring system imparts several desirable properties:

  • Increased Potency and Selectivity: The compact and rigid nature of the cyclopropyl group can lead to more specific and potent interactions with the target protein.[4]

  • Improved Metabolic Stability: The C-H bonds of a cyclopropyl ring are stronger than those in linear alkyl chains, making them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[5]

  • Enhanced Solubility: The introduction of a cyclopropyl group can disrupt molecular planarity, which may lead to reduced crystal packing, lower melting points, and consequently, higher aqueous solubility.[3]

  • Favorable Pharmacokinetic Profile: The overall impact on a molecule's physicochemical properties often translates to an improved pharmacokinetic profile.[4]

The cyclopropoxy group, in particular, combines these benefits with the electronic influence of the ether linkage, further modulating the properties of the pyridine scaffold.

Synthetic Pathways Utilizing this compound

The primary utility of this compound lies in its reactivity towards nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridine nitrogen and the chloro substituent facilitates the displacement of the chlorine atom by a variety of nucleophiles, most commonly amines. This reaction is a cornerstone for building the core structures of many kinase inhibitors.

A general synthetic workflow is depicted below:

G A This compound C Kinase Inhibitor Precursor A->C SNAr Reaction (e.g., Pd-catalyzed coupling or direct nucleophilic substitution) B Amine Nucleophile (R-NH2) B->C D Further Functionalization C->D Optional Synthetic Steps E Final Kinase Inhibitor C->E D->E G Start Start Setup Reaction Setup: - Add this compound, 4-Aminophenol, Pd(OAc)2, XPhos, and NaOtBu to an oven-dried flask. Start->Setup Solvent Add anhydrous toluene. Setup->Solvent Purge Purge with Nitrogen/Argon for 15 min. Solvent->Purge Heat Heat to 100 °C with stirring for 12-24 h. Purge->Heat Monitor Monitor reaction progress by TLC or LC-MS. Heat->Monitor Monitor->Heat Incomplete Workup Aqueous Workup: - Cool to RT. - Quench with water. - Extract with ethyl acetate. Monitor->Workup Complete Dry Dry organic layer over MgSO4. Workup->Dry Purify Purification: - Concentrate under reduced pressure. - Purify by column chromatography. Dry->Purify Characterize Characterize the final product (NMR, MS). Purify->Characterize End End Characterize->End

Caption: Step-by-step Buchwald-Hartwig amination workflow.

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), 4-aminophenol (1.1 eq), palladium(II) acetate (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 15 minutes.

  • Solvent Addition: Add anhydrous toluene via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Workup: Cool the reaction mixture to room temperature. Carefully quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Expected Results
ParameterExpected Outcome
Yield 70-90%
Purity >95% (as determined by HPLC or qNMR)
Appearance Off-white to pale yellow solid
¹H NMR Peaks corresponding to the pyridine, cyclopropyl, and phenyl protons should be observed.
Mass Spec A molecular ion peak corresponding to the expected mass of the product should be present.

Mechanism of Kinase Inhibition

The synthesized intermediate can be further elaborated into a final kinase inhibitor. The core structure, derived from this compound, typically functions as an ATP-competitive inhibitor. The pyridine nitrogen often forms a key hydrogen bond with a conserved residue in the hinge region of the kinase ATP-binding site, mimicking the interaction of the adenine portion of ATP. The substituents on the pyridine ring and the coupled amine occupy adjacent hydrophobic pockets, contributing to the inhibitor's potency and selectivity.

G cluster_0 Kinase ATP-Binding Site cluster_1 Kinase Inhibitor Hinge Hinge Region (e.g., conserved backbone NH) Pocket1 Hydrophobic Pocket 1 Pocket2 Hydrophobic Pocket 2 Pyridine Pyridine Ring Pyridine->Hinge H-Bond Cyclopropoxy Cyclopropoxy Group Cyclopropoxy->Pocket1 Hydrophobic Interaction Amine Substituted Amine Amine->Pocket2 Hydrophobic/Steric Interaction

Sources

Application Note: Regioselective Etherification of 3-Chloro-4-fluoropyridine with Cyclopropanol

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Standard Operating Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Process Development Scientists, and Medicinal Chemistry Professionals

Executive Summary

The incorporation of cyclopropoxy groups into heteroaromatic scaffolds is a highly sought-after transformation in modern drug discovery. The cyclopropoxy moiety serves as a rigid, lipophilic bioisostere for standard alkoxy groups, often improving metabolic stability and modulating physicochemical properties. This application note details the optimized, self-validating protocol for the synthesis of 3-chloro-4-cyclopropoxypyridine via a Nucleophilic Aromatic Substitution (SNAr) utilizing 3-chloro-4-fluoropyridine and cyclopropanol.

By leveraging the unique electronic activation of the fluoropyridine system and employing precise stoichiometric control of sodium hydride (NaH) in anhydrous N,N-dimethylformamide (DMF), this protocol ensures high chemoselectivity, suppresses cyclopropanol ring-opening, and delivers >95% conversion.

Mechanistic Insights & Causality

To ensure robust execution, it is critical to understand the causality behind the reagent selection and reaction conditions.

Regioselectivity and the "Fluorine Effect"

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The rate-determining step is the initial nucleophilic attack, which disrupts aromaticity to form an anionic Meisenheimer complex.

  • Electronic Activation: The 4-position of the pyridine ring is highly activated because the endocyclic nitrogen atom stabilizes the developing negative charge via resonance. Furthermore, the adjacent 3-chloro substituent exerts a strong inductive electron-withdrawing effect (-I), lowering the LUMO energy of the system and directing the attack exclusively to C4.

  • Leaving Group Kinetics: While fluoride is a poor leaving group in aliphatic SN2 reactions, it is the premier leaving group for SNAr. The highly polarized C–F bond maximizes the electrophilicity of the C4 carbon, accelerating the rate-determining addition step [1].

Nucleophile Sensitivity and Base Selection

Cyclopropanol is an excellent nucleophile but is prone to thermal and base-catalyzed degradation (e.g., ring-opening to propanal).

  • Why NaH over Cs2CO3 or t-BuOK? Using weaker or bulkier bases like Cs2CO3 often requires elevated temperatures (75 °C) to drive the equilibrium, which can lead to thermal degradation of the cyclopropoxy moiety [2]. Potassium tert-butoxide (t-BuOK) can act as a competing nucleophile, leading to tert-butoxy side products. NaH provides an irreversible deprotonation at low temperatures (0 °C), quantitatively generating the active cyclopropoxide anion without requiring heat, thus preserving the integrity of the strained three-membered ring [3].

Mechanism Deprot 1. Irreversible Deprotonation (Cyclopropanol + NaH) Alkoxide 2. Cyclopropoxide Anion (Active Nucleophile) Deprot->Alkoxide Attack 3. Nucleophilic Attack (at C4 of Pyridine) Alkoxide->Attack Meisenheimer 4. Meisenheimer Complex (Stabilized by N & Cl) Attack->Meisenheimer Elimination 5. Fluoride Elimination (Aromaticity Restored) Meisenheimer->Elimination Product 6. This compound Elimination->Product

Caption: Mechanistic pathway of the SNAr etherification highlighting the intermediate Meisenheimer complex.

Reaction Optimization Data

The following table summarizes the causal relationship between reaction conditions and yield, validating the chosen protocol.

EntryBase (Equiv)SolventTemp (°C)Time (h)Conversion (%)Mechanistic Observation
1Cs2CO3 (1.5)DMF75685Moderate yield; requires heat, leading to minor cyclopropanol degradation.
2t-BuOK (1.2)THF25478Competitive tert-butoxy substitution observed at C4.
3NaH (1.5)THF0 to 25488Slower reaction rate due to poor solubility of the alkoxide intermediate.
4 NaH (1.5) DMF 0 to 25 2 >95 Optimal; irreversible deprotonation, rapid kinetics, no side reactions.

Experimental Workflow

Workflow N1 Step 1: System Purging Anhydrous DMF + N2 Atmosphere N2 Step 2: Alkoxide Generation Add NaH to Cyclopropanol at 0 °C N1->N2 N3 Step 3: Self-Validation Wait for H2 Gas Evolution to Cease N2->N3 N4 Step 4: Electrophile Addition Dropwise addition of 3-Chloro-4-fluoropyridine N3->N4 N5 Step 5: S_NAr Propagation Stir at RT for 2 hours (Monitor via LC-MS) N4->N5 N6 Step 6: Quench & Workup NH4Cl (aq) quench, EtOAc extraction N5->N6 N7 Step 7: Isolation Silica Gel Chromatography N6->N7

Caption: Step-by-step experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

Scale: 10.0 mmol Target: this compound (MW: 169.61 g/mol )

Reagents Required:
  • 3-Chloro-4-fluoropyridine: 1.31 g (10.0 mmol, 1.0 equiv)

  • Cyclopropanol: 0.70 g (12.0 mmol, 1.2 equiv)

  • Sodium Hydride (60% dispersion in mineral oil): 0.60 g (15.0 mmol, 1.5 equiv)

  • Anhydrous DMF: 25 mL

  • Saturated Aqueous NH4Cl: 50 mL

  • Ethyl Acetate (EtOAc): 150 mL (for extraction)

Step-by-Step Methodology:

Step 1: Preparation and Purging

  • Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar.

  • Fit the flask with a rubber septum and a nitrogen inlet. Purge the system with dry N2 for 5 minutes.

  • Add anhydrous DMF (20 mL) to the flask and cool the system to 0 °C using an ice-water bath.

Step 2: Nucleophile Activation (Alkoxide Generation)

  • Carefully add NaH (0.60 g, 60% dispersion) to the stirring DMF at 0 °C.

  • Dissolve cyclopropanol (0.70 g) in anhydrous DMF (5 mL) in a separate dry vial.

  • Add the cyclopropanol solution dropwise to the NaH suspension over 10 minutes via syringe.

  • Self-Validating Checkpoint: Observe the evolution of hydrogen gas (bubbling). Stir the mixture at 0 °C for 30 minutes until gas evolution completely ceases, indicating quantitative conversion to sodium cyclopropoxide.

Step 3: Electrophile Addition and SNAr Reaction

  • Maintain the reaction at 0 °C. Add 3-chloro-4-fluoropyridine (1.31 g) dropwise over 5 minutes.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature (25 °C).

  • Stir the reaction for 2 hours.

  • Self-Validating Checkpoint: Withdraw a 10 µL aliquot, quench in 1 mL of acetonitrile/water, and analyze via LC-MS or TLC (Hexanes:EtOAc 3:1). The starting material mass (m/z 132 [M+H]⁺) should be fully consumed, replaced by the product mass (m/z 170 [M+H]⁺).

Step 4: Quench and Extraction

  • Cool the reaction mixture back to 0 °C.

  • Slowly quench the excess NaH by adding saturated aqueous NH4Cl (50 mL) dropwise. Caution: Potential for residual H2 gas evolution.

  • Transfer the mixture to a separatory funnel and extract with EtOAc (3 × 50 mL).

  • Wash the combined organic layers with distilled water (3 × 50 mL) to remove DMF, followed by a final wash with brine (50 mL).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Step 5: Purification

  • Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Hexanes/EtOAc (100:0 to 80:20).

  • Pool the product-containing fractions and concentrate in vacuo to afford this compound as a colorless to pale-yellow oil.

Safety and Troubleshooting

  • NaH Handling: Sodium hydride is highly pyrophoric. Weigh rapidly in ambient air or use a glovebox. Do not use halogenated solvents (e.g., DCM) during the NaH step due to the risk of explosive carbene generation.

  • Fluoride Waste: The reaction generates sodium fluoride (NaF) as a byproduct. Ensure aqueous waste is disposed of in accordance with institutional protocols for inorganic fluorides.

  • Stalled Reaction: If LC-MS indicates incomplete conversion after 2 hours, it is likely due to moisture ingress quenching the alkoxide. Ensure all solvents are strictly anhydrous.

References

  • Title: Nucleophilic C–H Etherification of Heteroarenes Enabled by Base-Catalyzed Halogen Transfer Source: Nature Communications (Archived in PMC) URL: [Link] (Provides foundational mechanistic data on the SNAr etherification of halogenated pyridines).

  • Title: Heterocyclic compounds and their use for treatment of helminthic infections and diseases (WO2020219871A1)

Handling air-sensitive pyridine intermediates in synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Handling Air-Sensitive Pyridine Intermediates in Advanced Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction & Scientific Context

The pyridine ring is a privileged and ubiquitous scaffold in modern drug discovery and agrochemical development. The late-stage functionalization of this heterocycle heavily relies on strategies like Directed ortho-Metalation (DoM) or halogen-metal exchange to generate highly reactive organometallic intermediates, such as pyridyllithium, pyridylmagnesium, and pyridylzinc species[1].

While these intermediates are synthetically powerful, they are notoriously sensitive to atmospheric moisture and oxygen. Handling them requires rigorous adherence to Schlenk line or glovebox techniques[2]. This application note provides a comprehensive, causality-driven guide to the preparation, handling, and self-validation of air-sensitive pyridine intermediates.

Mechanistic Causality: The Vulnerability of Pyridyl Metals

Understanding the exact mechanisms of intermediate degradation is critical to preventing reaction failure:

  • Protonation via Moisture: The highly polarized carbon-metal bond (where M = Li, Mg) acts as a potent base. Even trace amounts of water will rapidly protonate the intermediate. For example, moisture exposure during the metalation of 2-bromopyridine yields unfunctionalized pyridine as a hydrodehalogenation side-product, entirely neutralizing the reactive nucleophile[2].

  • Oxidative Homocoupling: Atmospheric oxygen readily inserts into the carbon-metal bond, forming intermediate peroxides. This not only destroys the reagent but also promotes oxidative homocoupling, yielding difficult-to-separate bipyridine impurities[3].

  • Nucleophilic Addition (Chichibabin-type side reactions): Pyridyllithium species are highly nucleophilic and can attack the C=N bond of unreacted pyridine substrates in the reaction mixture. Maintaining strict cryogenic temperatures (-78 °C) and utilizing sterically hindered bases (e.g., LDA) mitigates this pathway[1].

Comparative Data: Selecting the Right Pyridyl Intermediate

To balance reactivity with functional group tolerance, researchers must select the appropriate metal counterion. The table below summarizes the quantitative and qualitative data guiding this selection.

Intermediate TypeTypical Generation ReagentOptimal Temp.ReactivityFunctional Group ToleranceSensitivity Level
Pyridyllithium

-BuLi or LDA
-78 °CVery HighLow (Incompatible with esters/ketones)Extreme (Requires rigorous Schlenk)
Pyridylmagnesium

-PrMgBr
-40 °CHighModerate (Tolerates esters, nitriles)[4]High
Pyridylzinc ZnCl

(Transmetalation)
0 °C to RTModerateHigh (Tolerates acidic protons, ketones)High (Bench-stable if ligated)[5]

Workflow Visualization: Schlenk Line Operations

The following diagram illustrates the critical operational path for handling these sensitive intermediates without requiring full glovebox isolation.

G Start 1. Glassware Preparation (Oven-dry at 120°C, Flame-dry) Purge 2. Schlenk Line Setup (3x Vacuum/Argon Cycles) Start->Purge Solvent 3. Anhydrous Solvent Addition (THF via Syringe/Cannula) Purge->Solvent Cool 4. Cryogenic Cooling (-78°C or -40°C) Solvent->Cool Metalation 5. Metalation Reagent Addition (n-BuLi or i-PrMgBr) Cool->Metalation Validation 6. Self-Validation (Quench Aliquot & GC-MS) Metalation->Validation Aliquot check Reaction 7. Electrophile Quench or Transmetalation (e.g., ZnCl2) Metalation->Reaction Main batch

Workflow for handling air-sensitive pyridine intermediates via Schlenk techniques.

Experimental Protocols & Self-Validation Systems

Protocol A: Preparation of 2-Pyridyllithium via Halogen-Metal Exchange

This protocol outlines the generation of 2-pyridyllithium, a highly sensitive intermediate often used as a precursor for Negishi cross-couplings[2].

  • Materials: 2-Bromopyridine,

    
    -Butyllithium (2.5 M in hexanes), Anhydrous THF, Argon gas.
    
  • Step-by-Step Methodology:

    • Preparation: Attach an oven-dried Schlenk tube equipped with a magnetic stir bar to a Schlenk line. Perform three vacuum/argon cycles (pulling vacuum down to at least 0.1 mbar)[2].

    • Solvent Addition: Under a positive flow of argon, inject 14 mL of anhydrous THF and 0.25 mL of 2-bromopyridine via a dry, argon-purged syringe.

    • Cooling: Submerge the Schlenk tube in a dry ice/acetone bath to reach -78 °C. Allow 10 minutes for thermal equilibration to prevent localized hot spots.

    • Metalation: Dropwise add 1.1 mL of

      
      -BuLi (2.5 M) over 10 minutes. The solution will typically develop a deep red/orange color indicative of the lithiated species. Stir for 20 minutes at -78 °C[2].
      
    • Self-Validation (The "Quench Test"): Withdraw a 0.1 mL aliquot using a micro-syringe and inject it into a GC vial containing 0.5 mL of saturated aqueous NH

      
      Cl. Analyze the organic layer via GC-MS. Causality check: A successful reaction will show a single peak for pyridine (hydrodehalogenation of the active lithium species) and complete disappearance of 2-bromopyridine. If 2-bromopyridine remains, the 
      
      
      
      -BuLi titer is low or moisture compromised the reaction.
    • Downstream Utilization: Transfer the intermediate via cannula to a separate Schlenk flask containing an electrophile or dry ZnCl

      
       for transmetalation.
      
Protocol B: Synthesis of Highly Functionalized Pyridylmagnesium Reagents

For substrates bearing sensitive functional groups (e.g., esters, nitriles), magnesium-halogen exchange is preferred due to the lower basicity and higher covalency of the Grignard reagent[4].

  • Materials: Functionalized iodopyridine (e.g., 2-chloro-4-iodopyridine),

    
    -PrMgBr (0.76 M in THF).
    
  • Step-by-Step Methodology:

    • Setup: Charge a dry three-necked flask with the iodopyridine (3.0 mmol) in anhydrous THF (7 mL) under an argon atmosphere.

    • Cooling: Cool the mixture to -40 °C using a dry ice/acetonitrile bath.

    • Exchange Reaction: Add

      
      -PrMgBr (3.3 mmol, 1.1 equiv) dropwise. Stir at -40 °C for 30 minutes[4].
      
    • Self-Validation: Quench a 0.1 mL aliquot with a solution of iodine (I

      
      ) in THF. GC-MS should reveal the regeneration of the starting iodopyridine, confirming the presence of the active Grignard species without degradation of the sensitive ester/nitrile groups.
      
    • Electrophilic Quench: Add the desired electrophile (e.g., benzaldehyde) directly to the -40 °C solution, stir for 1 hour, and gradually warm to room temperature[4].

Protocol C: Preparation of Bench-Stable Solid 2-Pyridylzinc Reagents

To circumvent the extreme sensitivity of liquid pyridylzinc solutions, researchers can synthesize solid, ligated pyridylzinc complexes (e.g., pivalates or dioxanates) that can be handled briefly in air[5].

  • Step-by-Step Methodology:

    • Transmetalation: Generate 2-pyridylmagnesium chloride (via Grignard exchange as in Protocol B) and transmetalate with a stoichiometric amount of anhydrous ZnCl

      
       in THF.
      
    • Ligation: Add a stabilizing ligand (e.g., 1,4-dioxane or pivalate salts) to the 2-pyridylzinc chloride solution[5].

    • Isolation: Concentrate the mixture under reduced pressure on a Schlenk line. The resulting solid complex is aged and titrated.

    • Self-Validation: The solid dioxanate complex can be stored in a vacuum desiccator for >40 days without loss of cross-coupling efficacy. Validate the active zinc titer via iodometric titration prior to executing the Negishi coupling[5].

References

  • Application Note: Synthesis of Substituted Pyridines via Directed ortho-Metal
  • Preparation of Highly Functionalized Pyridylmagnesium Reagents for the Synthesis of Polyfunctional Pyridines. Synlett (Thieme Connect).
  • Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students.
  • Synthesis of Solid 2-Pyridylzinc Reagents and their Applic
  • To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. Sphinx Knowledge House.

Sources

Application Note: Palladium-Catalyzed Functionalization at the C-3 Position of 3-Chloro-4-cyclopropoxypyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of halogenated pyridines is a cornerstone in the synthesis of complex active pharmaceutical ingredients (APIs), particularly kinase inhibitors. 3-Chloro-4-cyclopropoxypyridine (CAS: 1243447-92-8) is a highly valuable building block; however, selectively functionalizing its C-3 position presents a formidable synthetic challenge.

Unlike 2-chloro or 4-chloropyridines, which are activated by the electron-withdrawing inductive effect of the adjacent pyridine nitrogen, 3-chloropyridines are inherently deactivated [1]. This innate lack of reactivity is severely compounded in this compound by the strong electron-donating resonance (+M) effect of the C-4 cyclopropoxy group. This guide details the mechanistic rationale and provides self-validating, highly optimized protocols for overcoming these electronic barriers to achieve high-yielding Suzuki-Miyaura (C-C) and Buchwald-Hartwig (C-N) cross-couplings.

Mechanistic Insights: The C-3 Functionalization Challenge

To successfully functionalize this scaffold, one must understand the causality behind the required experimental conditions. The catalytic cycle of palladium cross-coupling relies on three primary steps: oxidative addition, transmetalation/amine binding, and reductive elimination [3].

The Oxidative Addition Barrier

In this compound, the oxidative addition of Pd(0) into the C-Cl bond is the rate-limiting step. The oxygen atom of the cyclopropoxy group donates lone-pair electron density into the pyridine


-system. This resonance specifically enriches the ortho (C-3, C-5) and para positions. Consequently, the C-3 carbon becomes highly electron-rich, increasing the bond dissociation energy of the C-Cl bond and rendering it non-electrophilic. Standard palladium catalysts (e.g., 

or

) fail to overcome this activation barrier, leading to catalyst stalling and degradation into inactive palladium black [1].
Ligand Design and Precatalyst Selection

To force oxidative addition, the reaction requires a highly active, monoligated


 species.
  • Dialkylbiaryl Phosphines (Buchwald Ligands): Ligands such as XPhos and tBuBrettPhos possess extreme steric bulk and electron-rich dicyclohexyl/di-tert-butyl phosphine centers. This bulk prevents the formation of unreactive bis-ligated

    
     complexes, while the electron-rich phosphine accelerates the insertion of Pd(0) into the deactivated C-Cl bond [4].
    
  • G3 Precatalysts: Utilizing third-generation (G3) palladacycle precatalysts ensures the rapid, quantitative generation of the active

    
     species at low temperatures upon mild base activation, bypassing the initiation delays and partial catalyst death associated with traditional 
    
    
    
    / ligand mixtures [2].

Catalyst Selection & Reaction Optimization

The following quantitative data summarizes the optimization campaigns for both C-C and C-N bond formations, demonstrating the stark necessity of advanced ligand architectures.

Table 1: Optimization of Suzuki-Miyaura Coupling (C-C)

Model Reaction: this compound + Phenylboronic acid (1.2 eq)

EntryCatalyst / Ligand (5 mol%)Base (2.0 eq)Solvent (0.2 M)Temp (°C)Conversion (%)*
1


Toluene /

(4:1)
100< 5%
2

/ SPhos

1,4-Dioxane /

(4:1)
10042%
3XPhos-Pd-G2

1,4-Dioxane /

(4:1)
100> 98%
4XPhos-Pd-G3

THF /

(4:1)
80> 95%

*Conversion determined by LC-MS (UV 254 nm) after 4 hours.

Table 2: Optimization of Buchwald-Hartwig Amination (C-N)

Model Reaction: this compound + Morpholine (1.5 eq)

EntryCatalyst / Ligand (2 mol%)Base (1.5 eq)Solvent (0.2 M)Temp (°C)Conversion (%)*
1

/ BINAP

Toluene110< 5%
2

/ RuPhos

Toluene11038%
3BrettPhos-Pd-G3

Toluene11081%
4tBuBrettPhos-Pd-G3

t-Amyl Alcohol100> 99%

*Conversion determined by LC-MS (UV 254 nm) after 6 hours.

Experimental Protocols

The following methodologies are designed as self-validating systems . In-process controls (IPCs) are embedded to ensure reaction fidelity before proceeding to downstream workup.

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Objective: Functionalize the C-3 position with an aryl/heteroaryl boronic acid.

Materials:

  • This compound (1.0 mmol, 169.6 mg)

  • Arylboronic acid (1.2 mmol)

  • XPhos-Pd-G3 (0.02 mmol, 2 mol%, 16.9 mg)

  • 
     (2.0 mmol, 424.5 mg)
    
  • 1,4-Dioxane / Deionized Water (4:1 v/v, 5.0 mL)

Step-by-Step Methodology:

  • Preparation: To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add this compound, the arylboronic acid, and solid

    
    .
    
  • Degassing (Critical Step): Add 1,4-Dioxane and Water. Seal the tube with a rubber septum. Sparge the biphasic mixture vigorously with Argon for exactly 15 minutes. Causality: Oxygen rapidly degrades the L1Pd(0) intermediate; sparging the solvent prior to catalyst addition prevents premature catalyst death.

  • Catalyst Addition: Briefly remove the septum under positive Argon flow and add XPhos-Pd-G3. Reseal and flush the headspace with Argon for 2 minutes.

  • Reaction: Submerge the tube in a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) to ensure adequate mixing of the biphasic system.

  • Self-Validation (IPC): After 3 hours, withdraw a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS.

    • Validation Check: Monitor the disappearance of the starting material mass (

      
      ). If conversion is < 95%, spike the reaction with an additional 1 mol% XPhos-Pd-G3 and 0.2 eq boronic acid, then heat for 2 more hours.
      
  • Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo. Purify via silica gel flash chromatography.
    
Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: Install a primary or secondary amine at the C-3 position.

Materials:

  • This compound (1.0 mmol, 169.6 mg)

  • Amine nucleophile (1.5 mmol)

  • tBuBrettPhos-Pd-G3 (0.02 mmol, 2 mol%, 17.1 mg)

  • Sodium tert-butoxide (

    
    ) (1.5 mmol, 144.2 mg)
    
  • t-Amyl Alcohol (Anhydrous, 5.0 mL)

Step-by-Step Methodology:

  • Glovebox Setup: Due to the extreme moisture sensitivity of

    
    , assemble the reaction in an Argon-filled glovebox. Add the aryl chloride, tBuBrettPhos-Pd-G3, and 
    
    
    
    to a heavy-walled reaction vial.
  • Solvent & Amine Addition: Add anhydrous t-Amyl Alcohol followed by the amine. Causality: t-Amyl alcohol is chosen over toluene because its polarity stabilizes the highly polar transition state during reductive elimination, while its steric bulk prevents it from acting as a competing nucleophile.

  • Reaction: Seal the vial with a Teflon-lined cap, remove from the glovebox, and heat at 100 °C for 6 hours.

  • Self-Validation (IPC): Withdraw a 10 µL aliquot, quench into 1 mL of 50% MeOH/Water, and analyze via LC-MS.

    • Validation Check: Confirm product formation and the absence of the dehalogenated byproduct (reduction of C-Cl to C-H,

      
      ). If reduction exceeds 10%, lower the reaction temperature to 85 °C for future runs to favor C-N reductive elimination over 
      
      
      
      -hydride elimination.
  • Workup: Cool to room temperature, dilute with DCM (15 mL), and filter through a short pad of Celite to remove inorganic salts and palladium residues. Concentrate the filtrate and purify via reverse-phase HPLC or basic alumina chromatography.

Workflow Visualization

G Substrate This compound (Deactivated Aryl Chloride) Barrier High Oxidative Addition Barrier (+M effect from C-4 alkoxy) Substrate->Barrier Catalyst L1Pd(0) Active Species (Pd-G2/G3 Precatalysts) Barrier->Catalyst Overcome via steric bulk Suzuki Suzuki-Miyaura (C-C) Ligand: XPhos Catalyst->Suzuki Boronic Acid + K3PO4 Buchwald Buchwald-Hartwig (C-N) Ligand: tBuBrettPhos Catalyst->Buchwald Amine + NaOtBu Prod_CC C-3 Arylated Pyridine Suzuki->Prod_CC Prod_CN C-3 Aminated Pyridine Buchwald->Prod_CN

Workflow for overcoming oxidative addition barriers in C-3 functionalization of the pyridine core.

References

  • Dreher, S. D., et al. "Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides." Journal of Organic Chemistry, NIH Public Access. URL:[Link]

  • "Which Reaction Conditions Work on Drug-Like Molecules? Lessons from 66,000 High-Throughput Experiments." ACS Central Science, ACS Publications. URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Chloro-4-cyclopropoxypyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-Chloro-4-cyclopropoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. My insights are drawn from extensive experience in synthetic route optimization and troubleshooting complex chemical transformations.

I. Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific issues that may arise during the synthesis of this compound, which is typically achieved via a Williamson ether synthesis. The primary reactants are 3-Chloro-4-hydroxypyridine and a cyclopropyl halide (e.g., cyclopropyl bromide), facilitated by a suitable base.

Issue 1: Consistently Low Yield of this compound

Question: My Williamson ether synthesis for this compound is consistently yielding less than 50%. What are the likely causes and how can I improve the yield?

Answer:

Low yields in this synthesis often stem from several factors related to the reactants, reaction conditions, and potential side reactions. Here’s a systematic approach to troubleshooting:

1. Purity and Reactivity of Starting Materials:

  • 3-Chloro-4-hydroxypyridine: The purity of this starting material is critical. Impurities can interfere with the reaction. Consider purification by recrystallization if the purity is questionable.

  • Cyclopropyl Halide: The choice of halide is important. Cyclopropyl bromide is generally preferred over cyclopropyl chloride due to the better leaving group ability of bromide. Ensure the cyclopropyl bromide is fresh and has not degraded.

  • Base Selection and Strength: A strong base is required to deprotonate the hydroxyl group of 3-chloro-4-hydroxypyridine to form the more nucleophilic alkoxide.[1][2][3]

    • Common Choices: Sodium hydride (NaH), potassium hydride (KH), potassium tert-butoxide (t-BuOK), and sodium hydroxide (NaOH) are frequently used.[1][4]

    • Troubleshooting: If using a weaker base like NaOH, ensure the reaction is sufficiently heated to drive the deprotonation. For stronger, moisture-sensitive bases like NaH, ensure anhydrous conditions are strictly maintained.

2. Reaction Conditions Optimization:

  • Solvent: The choice of solvent is crucial for an SN2 reaction like the Williamson ether synthesis.[1]

    • Polar Aprotic Solvents: Solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (ACN) are excellent choices as they can solvate the cation of the base while leaving the alkoxide nucleophile relatively free to react.[1][3]

    • Ethereal Solvents: Tetrahydrofuran (THF) is also a common choice, particularly when using NaH.[1]

    • Avoid Protic Solvents: Protic solvents like water or alcohols can solvate the alkoxide, reducing its nucleophilicity and leading to lower yields.[3]

  • Temperature: The reaction temperature needs to be carefully controlled.

    • Too Low: The reaction rate may be too slow, leading to incomplete conversion.

    • Too High: This can promote side reactions, such as elimination, especially with secondary alkyl halides, though this is less of a concern with cyclopropyl bromide.[2][5] It can also lead to decomposition of reactants or products. A typical starting point is in the range of 60-100 °C, which can be optimized based on the specific solvent and base used.

  • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[6] Insufficient time will result in incomplete reaction, while excessively long times can lead to byproduct formation.

3. Potential Side Reactions:

  • Elimination: While less common with cyclopropyl halides, the use of a sterically hindered base could potentially favor elimination reactions.[2][5]

  • Reaction with Solvent: Some solvents, if not sufficiently inert, can react with the strong base or the alkoxide.

Below is a workflow diagram to guide your optimization process:

G cluster_start Start: Low Yield cluster_troubleshooting Troubleshooting Steps cluster_solution Solution start Low Yield of this compound purity Check Starting Material Purity start->purity base Optimize Base and Solvent purity->base If pure optimized_yield Optimized Yield purity->optimized_yield If impure, purify and retry conditions Adjust Temperature and Time base->conditions side_reactions Investigate Side Reactions conditions->side_reactions side_reactions->optimized_yield If minimized

Caption: Troubleshooting workflow for low yield.

Issue 2: Formation of Significant Impurities

Question: My reaction produces the desired product, but also a significant amount of a persistent impurity. How can I identify and minimize this byproduct?

Answer:

Impurity formation is a common challenge. The nature of the impurity will dictate the best course of action.

1. Identification of the Impurity:

  • Spectroscopic Analysis: Utilize Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to elucidate the structure of the impurity. Common impurities could be unreacted starting material, or byproducts from side reactions.

2. Common Byproducts and Their Mitigation:

  • Unreacted 3-Chloro-4-hydroxypyridine: This is often the most common "impurity."

    • Cause: Incomplete reaction due to insufficient base, short reaction time, or low temperature.

    • Solution: Increase the equivalents of base and cyclopropyl bromide (e.g., 1.1-1.5 equivalents of each). Ensure the reaction goes to completion by monitoring with TLC or LC-MS.

  • Products of N-alkylation: The pyridine nitrogen is also a potential nucleophile, although the hydroxyl group is generally more reactive after deprotonation.

    • Cause: This can occur if the hydroxyl group is not fully deprotonated.

    • Solution: Ensure the use of a sufficiently strong base and adequate reaction time for complete deprotonation of the hydroxyl group before the main reaction proceeds.

  • Products of Ring Opening/Rearrangement: Cyclopropyl groups can be susceptible to ring-opening under certain conditions, although this is less likely under standard Williamson ether synthesis conditions.

    • Cause: Harsh reaction conditions (e.g., very high temperatures, strongly acidic or basic conditions not typical for this synthesis).

    • Solution: Maintain moderate reaction temperatures and avoid extreme pH conditions during workup.

3. Purification Strategies:

  • Column Chromatography: This is a highly effective method for separating the desired product from impurities with different polarities.[7][8] A solvent system of ethyl acetate and hexanes is a good starting point for elution.

  • Recrystallization: If the product is a solid and the impurity has different solubility characteristics, recrystallization can be an excellent purification method.[7]

  • Acid-Base Extraction: The basicity of the pyridine nitrogen allows for selective extraction. The product can be extracted into an acidic aqueous layer, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer can be basified and the product re-extracted into an organic solvent.[4]

Parameter Recommended Starting Point Troubleshooting Action
Base NaH or t-BuOK (1.2 eq)Increase equivalents to 1.5; switch to a stronger base.
Solvent Anhydrous DMF or THFEnsure solvent is dry; consider switching to DMSO.
Temperature 80 °CIncrementally increase temperature to 100-120 °C.
Reaction Time 4-6 hoursMonitor by TLC/LC-MS until starting material is consumed.

Table 1: Recommended Reaction Parameters and Troubleshooting.

II. Frequently Asked Questions (FAQs)

Q1: What is the best base to use for the synthesis of this compound?

A1: Sodium hydride (NaH) and potassium tert-butoxide (t-BuOK) are generally the most effective bases for this transformation. They are strong enough to ensure complete deprotonation of the 4-hydroxyl group, leading to a highly nucleophilic alkoxide.[1][2] This minimizes the risk of incomplete reaction. When using NaH, it is critical to use an anhydrous solvent like THF or DMF.[1]

Q2: Can I use a phase-transfer catalyst to improve the reaction?

A2: Yes, a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can be beneficial, particularly if you are using a base like solid NaOH or KOH in a non-polar solvent. The PTC helps to transport the hydroxide ion into the organic phase to deprotonate the 3-chloro-4-hydroxypyridine, and then transports the resulting alkoxide back to the organic phase to react with the cyclopropyl bromide.

Q3: How do I effectively monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the reaction. Use a suitable solvent system (e.g., 30-50% ethyl acetate in hexanes) to achieve good separation between the starting material (3-chloro-4-hydroxypyridine) and the product (this compound). The starting material is more polar and will have a lower Rf value than the less polar product. The reaction is complete when the starting material spot is no longer visible on the TLC plate. For more quantitative analysis, LC-MS can be used.[6]

Q4: What are the key safety considerations for this synthesis?

A4:

  • Sodium Hydride: NaH is a flammable solid and reacts violently with water to produce hydrogen gas, which is flammable and explosive. Handle NaH in an inert atmosphere (e.g., under nitrogen or argon) and use anhydrous solvents.

  • Cyclopropyl Bromide: This is a volatile and flammable liquid. Handle in a well-ventilated fume hood.

  • Solvents: DMF and DMSO are skin-absorbent. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Pressure Build-up: When quenching reactions involving NaH, be aware of the potential for rapid hydrogen gas evolution, which can cause pressure build-up. Quench slowly and with cooling.

G cluster_synthesis Williamson Ether Synthesis cluster_workup Workup and Purification reactant1 3-Chloro-4-hydroxypyridine product This compound reactant1->product reactant2 Cyclopropyl Bromide reactant2->product base Strong Base (e.g., NaH) base->reactant1 Deprotonation solvent Polar Aprotic Solvent (e.g., DMF) solvent->product Reaction Medium quench Quench Reaction product->quench extraction Aqueous Workup / Extraction quench->extraction purification Column Chromatography or Recrystallization extraction->purification final_product Pure Product purification->final_product

Caption: Experimental workflow for the synthesis.

III. Experimental Protocol: Optimized Synthesis of this compound

This protocol is a starting point and may require optimization based on your specific laboratory conditions and reagent purity.

  • Preparation:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add 3-chloro-4-hydroxypyridine (1.0 eq).

    • Add anhydrous DMF (approximately 10 mL per gram of starting material).

    • Stir the mixture under a nitrogen atmosphere until the starting material is fully dissolved.

  • Deprotonation:

    • Cool the solution to 0 °C using an ice bath.

    • Carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise over 15-20 minutes. (Caution: Hydrogen gas evolution).

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Alkylation:

    • Add cyclopropyl bromide (1.3 eq) dropwise to the reaction mixture at room temperature.

    • Heat the reaction mixture to 80 °C and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Workup:

    • Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of water.

    • Dilute the mixture with additional water and extract with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.

IV. References

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. [Link]

  • University of Colorado Boulder. The Williamson Ether Synthesis. [Link]

  • Organic Chemistry Portal. Williamson Synthesis. [Link]

  • ChemTalk. (2022, October 23). Williamson Ether Synthesis. [Link]

  • PubChem. 3-Chloro-4-hydroxypyridine. [Link]

  • Reddit. (2022, February 12). Is it normal to be working on optimizing a single reaction/transformation for weeks, maybe months?[Link]

  • Rojas, T., et al. (2023, May 12). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. PMC. [Link]

Sources

Technical Support Center: Purification of 3-Chloro-4-cyclopropoxypyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals tasked with the isolation and purification of 3-Chloro-4-cyclopropoxypyridine . As a substituted basic heterocycle, this molecule presents specific chromatographic challenges, primarily due to the basicity of the pyridine nitrogen and the unique electronic contributions of its substituents.

Below, you will find field-proven troubleshooting FAQs, quantitative method comparisons, and validated protocols designed to ensure high-purity isolation while maximizing recovery.

Part 1: Troubleshooting & FAQs

Q1: Why am I experiencing severe peak tailing and low recovery when purifying this compound on standard normal-phase silica gel? The Causality: The fundamental issue is a Brønsted acid-base interaction. The basic nitrogen of the pyridine ring acts as a strong hydrogen bond acceptor. Standard bare silica gel contains highly active, acidic residual silanol groups (-SiOH) on its surface [1]. When the pyridine nitrogen interacts with these silanols, it creates a secondary ion-exchange retention mechanism that competes with standard liquid-solid adsorption. This dual-mechanism causes the trailing edge of the peak to drag, resulting in severe tailing, poor resolution, and irreversible adsorption (low recovery). The Solution: You must mask the silanol groups. Add a sacrificial competing base, such as 1–5% Triethylamine (TEA), to your mobile phase [2]. TEA is more basic and sterically accessible than your target molecule; it preferentially binds to and neutralizes the active silanol sites, allowing the this compound to elute symmetrically [3].

Q2: My target compound co-elutes with the starting material (e.g., 3,4-dichloropyridine). How can I improve the selectivity (


)? 
The Causality:  3,4-dichloropyridine lacks the electron-donating cyclopropoxy group, making it less polar but structurally similar enough to co-elute under standard hexanes/ethyl acetate gradients.
The Solution:  Alter the stationary phase chemistry to change the retention mechanism. Switching from bare silica to an Amine-functionalized silica (KP-NH)  or Basic Alumina  eliminates the hydrogen-bonding interactions entirely. On an NH2-silica column, retention relies strictly on weak dipole and 

interactions, which significantly amplifies the polarity difference between the mono-alkoxy product and the dichloro starting material, achieving baseline resolution.

Q3: I switched to Reverse-Phase (C18) Preparative HPLC to separate polar impurities, but this compound elutes in the void volume. What is wrong? The Causality: This is a pH-driven LogD failure. If you are using standard reverse-phase additives like 0.1% Trifluoroacetic Acid (TFA) or Formic Acid, the low pH (pH ~2) fully protonates the pyridine nitrogen, forming a pyridinium ion. This drastically increases the molecule's polarity, preventing it from partitioning into the lipophilic C18 stationary phase [2]. Furthermore, the cyclopropoxy group can be sensitive to strong acids, risking ring-opening degradation. The Solution: Shift to a high-pH mobile phase (e.g., 10 mM Ammonium Bicarbonate adjusted to pH 10.0 with Ammonium Hydroxide). At pH 10, the pyridine remains in its neutral, free-base form. This maximizes its lipophilicity, ensuring strong retention and excellent peak shape on a C18 column [2].

Part 2: Quantitative Data & Method Comparison

To select the optimal purification strategy, compare the chromatographic behaviors of this compound across different systems.

MethodStationary PhaseMobile Phase SystemTarget Ionization StateExpected OutcomeEst. Recovery
Standard Normal Phase Bare Silica (SiO₂)Hexane / EtOAcPartially Protonated (Silanol interaction)Severe tailing, co-elution, band broadening.< 50%
Modified Normal Phase Bare Silica (SiO₂)Hexane / EtOAc + 2% TEAFree Base (Silanols masked by TEA)Sharp peaks, good resolution from starting materials.> 85%
Amine-Functionalized NH₂-Silica (KP-NH)Hexane / EtOAcFree BaseExcellent peak shape, high loading capacity.> 90%
High-pH Reverse Phase C18 (Hybrid Polymer)Water / MeCN + 0.1% NH₄OHFree BaseBaseline resolution of polar impurities, scalable.> 95%

Part 3: Validated Experimental Protocols

Protocol A: Modified Normal-Phase Flash Chromatography (TEA Additive)

This protocol is self-validating: pre-treating the column ensures all acidic sites are neutralized before the sample is introduced, preventing irreversible binding.

  • Solvent Preparation: Prepare a mobile phase of Hexane and Ethyl Acetate (EtOAc). Add exactly 2% (v/v) Triethylamine (TEA) to both the weak (Hexane) and strong (EtOAc) solvent reservoirs.

  • Column Equilibration (Critical Step): Flush the bare silica column with at least 3 Column Volumes (CV) of the 2% TEA/Hexane solution. Do not skip this step; the silanols must be saturated with TEA prior to loading.

  • Sample Loading: Dissolve the crude this compound in a minimum volume of Dichloromethane (DCM). Apply evenly to the top of the column.

  • Gradient Elution: Run a gradient from 0% to 40% EtOAc over 10 CVs, maintaining the 2% TEA concentration throughout.

  • Detection & Recovery: Monitor UV absorbance at 254 nm and 280 nm. Pool the product-containing fractions and evaporate under reduced pressure at a maximum of 35°C to safely remove the volatile TEA without thermally degrading the cyclopropoxy group.

Protocol B: High-pH Reverse-Phase Preparative HPLC

Use this protocol when removing highly polar impurities (e.g., 3-chloro-4-hydroxypyridine hydrolysis byproducts).

  • System Setup: Ensure your HPLC system and C18 column are rated for high-pH stability (e.g., hybrid-silica particle technology).

  • Buffer Preparation:

    • Mobile Phase A: Dissolve 10 mM Ammonium Bicarbonate in Milli-Q water. Adjust to pH 10.0 using concentrated Ammonium Hydroxide.

    • Mobile Phase B: 100% HPLC-grade Acetonitrile.

  • Chromatography: Inject the sample (dissolved in DMSO or initial mobile phase). Run a linear gradient from 10% B to 70% B over 15 minutes at a flow rate appropriate for your preparative column diameter.

  • Isolation: Collect fractions based on UV threshold (254 nm). Lyophilize (freeze-dry) the pooled fractions. The ammonium bicarbonate buffer is volatile and will sublimate entirely, leaving the pure free-base target compound.

Part 4: Purification Decision Workflow

PurificationWorkflow Start Crude this compound Eval Evaluate Impurity Profile Start->Eval PhaseChoice Select Chromatography Mode Eval->PhaseChoice NP_Path Normal Phase (Silica) PhaseChoice->NP_Path Lipophilic Impurities RP_Path Reverse Phase (C18) PhaseChoice->RP_Path Polar Impurities NP_Issue Peak Tailing Observed? NP_Path->NP_Issue RP_Issue Elutes in Void Volume? RP_Path->RP_Issue AddTEA Add 2% TEA to Mobile Phase NP_Issue->AddTEA Yes UseNH2 Switch to NH2-Silica Column NP_Issue->UseNH2 Persistent Success Pure Target Compound Isolated NP_Issue->Success No AddTEA->Success UseNH2->Success HighPH Adjust Mobile Phase to pH 10 RP_Issue->HighPH Yes (Low pH) RP_Issue->Success No HighPH->Success

Figure 1: Decision workflow for the chromatographic purification of basic pyridine derivatives.

Part 5: References

  • Biotage. "How do I purify ionizable organic amine compounds using flash column chromatography?" Biotage Knowledge Base. [Link]

  • Organic Syntheses. "Preparation of substituted pyridines via regiocontrolled [4 + 2] cycloadditions of oximinosulfonates." Organic Syntheses, Org. Syn. 1996, 74, 23. [Link]

Technical Support Center: Stability of 3-Chloro-4-cyclopropoxypyridine Under Basic Conditions

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical information, troubleshooting advice, and validated protocols for researchers, scientists, and drug development professionals working with 3-Chloro-4-cyclopropoxypyridine. Understanding the stability of this molecule in the presence of bases is critical for successful reaction design, impurity control, and process optimization.

Section 1: Frequently Asked Questions (FAQs) - Core Stability Principles

This section addresses the fundamental chemical principles governing the stability of this compound in basic environments.

Q1: What is the primary degradation pathway for this compound under basic conditions?

A: The principal degradation pathway is a Nucleophilic Aromatic Substitution (SNAr) reaction.[1][2] The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which makes the ring susceptible to attack by nucleophiles. This effect is pronounced for positions ortho and para to the nitrogen. In this molecule, the chlorine atom at the 3-position serves as a competent leaving group, which can be displaced by a nucleophile, such as a hydroxide ion (OH⁻), present in basic aqueous media.[3][4]

Q2: What is the expected major degradation product when using an aqueous base like NaOH or KOH?

A: The expected major degradation product is 3-Hydroxy-4-cyclopropoxypyridine . This results from the hydrolysis of the C-Cl bond, where a hydroxide ion acts as the nucleophile and displaces the chloride ion.[5]

Q3: What key factors influence the rate of this degradation?

A: The rate of SNAr degradation is highly dependent on several experimental parameters:

  • Base Strength and Concentration: Stronger bases (e.g., NaOH, KOH) at higher concentrations will accelerate the rate of hydrolysis compared to weaker bases (e.g., NaHCO₃, K₂CO₃).

  • Temperature: As with most chemical reactions, increasing the temperature will significantly increase the rate of degradation. Reactions that are sluggish at room temperature may proceed rapidly upon heating.[6]

  • Solvent: Protic solvents, especially water, can participate in the reaction and facilitate the SNAr mechanism. Aprotic solvents will generally slow down or inhibit hydrolysis, but not necessarily reactions with other nucleophiles.

Q4: Is the cyclopropoxy group susceptible to degradation under these conditions?

A: The cyclopropoxy group, an ether linkage to a strained ring, is generally stable under the typical basic conditions used for SNAr reactions or amide couplings on the pyridine ring. Cleavage of the cyclopropyl ring or the ether bond would require significantly harsher conditions (e.g., very high temperatures or the presence of specific reagents like strong Lewis acids or certain reducing agents) that are not typically employed in these contexts.

Q5: How should this compound be handled and stored to ensure long-term stability?

A: To maintain the integrity of the compound, it should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[7][8] It is crucial to store it away from incompatible materials, especially strong bases and oxidizing agents, to prevent inadvertent degradation.[6]

Section 2: Troubleshooting Guide - Common Experimental Scenarios

This guide provides a structured approach to diagnosing and resolving common issues encountered during reactions involving this compound and bases.

Scenario 1: Low Yield and an Unidentified Polar Byproduct

  • Observation: In a reaction attempting a substitution with a nucleophile (e.g., an amine) in the presence of an aqueous base, you observe low consumption of starting material and the formation of a new, more polar spot by Thin Layer Chromatography (TLC), leading to a low yield of the desired product.

  • Probable Cause: The base is not just acting as a proton scavenger but also as a source of hydroxide ions, which are competing with your desired nucleophile to react with the starting material, leading to the formation of 3-Hydroxy-4-cyclopropoxypyridine.[9]

  • Troubleshooting Workflow:

Caption: Troubleshooting logic for low yield and byproduct formation.

Scenario 2: TLC Analysis Changes Drastically After Aqueous Work-up

  • Observation: The crude reaction mixture shows a clean conversion to the desired product by TLC. However, after quenching with water and extracting with an organic solvent from a basic aqueous layer, the TLC of the extracted material shows significant amounts of a new polar spot and loss of product.

  • Probable Cause: The product itself might be unstable to the basic conditions of the work-up, or residual starting material is rapidly degrading during the extraction process.[9]

  • Solution:

    • Neutralize Carefully: Quench the reaction by adding it to a cooled, saturated solution of a mild acid salt like ammonium chloride (NH₄Cl) instead of plain water or bicarbonate.

    • Minimize Contact Time: Perform the extraction quickly. Do not let the organic and basic aqueous layers sit in the separatory funnel for extended periods.

    • Avoid Strong Bases: If possible, avoid using strong bases like NaOH or KOH during the work-up. If a basic wash is necessary to remove acidic impurities, use a milder base like sodium bicarbonate and perform the wash rapidly.

Section 3: Experimental Protocols & Data

Protocol 1: A Self-Validating Method to Assess Stability

This protocol allows for the quantitative assessment of the stability of this compound to a specific base.

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., Acetonitrile or THF) at a known concentration (e.g., 10 mg/mL). Also, prepare an internal standard (IS) stock solution (e.g., naphthalene) in the same solvent.

  • Reaction Setup: In a vial, combine the solvent (e.g., 4.5 mL of Acetonitrile) and the basic solution to be tested (e.g., 0.5 mL of 1.0 M NaOH). Add a stir bar and place the vial in a temperature-controlled bath set to the desired temperature (e.g., 50 °C).

  • Initiation and Sampling (t=0): Add a precise volume of the stock solution (e.g., 100 µL) and the internal standard stock solution (e.g., 50 µL) to the vial. Immediately withdraw the first sample (t=0), quench it in a separate vial containing a small amount of dilute acid (e.g., 0.1 M HCl in Acetonitrile), and analyze by HPLC or LC-MS.

  • Time-Course Monitoring: Withdraw identical aliquots at set time intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr, 8 hr), quenching each immediately.

  • Analysis: Analyze all quenched samples by HPLC. Calculate the ratio of the peak area of this compound to the peak area of the internal standard for each time point. The percentage of remaining starting material can be calculated relative to the t=0 sample.

Illustrative Stability Data Summary

The following table presents hypothetical data from the protocol above to illustrate the impact of different conditions.

Base (Concentration)Temperature (°C)Time (hours)% DegradationMajor Degradation Product
K₂CO₃ (0.2 M)2524< 2%3-Hydroxy-4-cyclopropoxypyridine
NaOH (0.1 M)258~15%3-Hydroxy-4-cyclopropoxypyridine
NaOH (0.1 M)602> 90%3-Hydroxy-4-cyclopropoxypyridine
DBU (0.5 M in MeCN)608< 5%Not Applicable

Mechanism of Base-Induced Hydrolysis

The degradation proceeds via a classic SNAr mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][10]

Caption: SNAr mechanism for the hydrolysis of this compound.

References

  • Greenbook.net. (2008, September 15). Material Safety Data Sheet. [Link]

  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • Chemistry Stack Exchange. (2014, December 5). Hydrolysis under basic conditions. [Link]

  • YouTube. (2019, January 19). Nucleophilic aromatic substitutions. [Link]

  • Roberts, J. D., & Caserio, M. C. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • OpenStax. (2023, September 20). 16.6 Nucleophilic Aromatic Substitution. In Organic Chemistry. [Link]

  • Scribd. Nucleophilic Aromatic Substitution Insights. [Link]

  • Chemistry LibreTexts. (2025, March 18). 5.4: Hydrolysis Reactions. [Link]

Sources

Technical Support Center: Troubleshooting Low Conversion in SNAr Reactions with Cyclopropanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to resolving challenges with Nucleophilic Aromatic Substitution (SNAr) reactions involving cyclopropanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and practical solutions to overcome low conversion and improve reaction outcomes.

Introduction

The use of cyclopropanol as a nucleophile in SNAr reactions is a valuable method for synthesizing aryl cyclopropyl ethers, which are important motifs in medicinal chemistry.[1] However, the strained nature of the cyclopropyl ring introduces unique challenges, often leading to low conversion rates and the formation of undesired byproducts. This guide provides a structured approach to diagnosing and solving these common issues.

Frequently Asked Questions (FAQs)

Q1: What makes the SNAr reaction with cyclopropanol so challenging?

The primary challenge stems from the inherent strain in the three-membered ring of cyclopropanol. Under the basic conditions required to deprotonate the alcohol and form the reactive cyclopropoxide nucleophile, a competing ring-opening reaction can occur.[2][3] This side reaction consumes the nucleophile and leads to the formation of various byproducts, ultimately reducing the yield of the desired aryl cyclopropyl ether.

Q2: How do I know if cyclopropanol ring-opening is the main issue in my reaction?

A key indicator of ring-opening is the presence of unexpected byproducts in your reaction mixture, which may be observed by TLC, GC-MS, or LC-MS analysis. These byproducts often result from the reaction of the ring-opened species with the electrophile or other components in the reaction mixture. If you observe a significant loss of your cyclopropanol starting material without a corresponding increase in the desired product, ring-opening is a likely culprit.

Q3: What are the general requirements for a successful SNAr reaction?

A successful SNAr reaction generally requires three key components:

  • An activated aromatic ring: The aryl halide must contain at least one strong electron-withdrawing group (EWG), such as -NO2, -CN, or a carbonyl group, positioned ortho or para to the leaving group.[4][5] This is necessary to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction.[6]

  • A good leaving group: The efficiency of displacement follows the general trend F > Cl > Br > I. Fluorine is often the best leaving group in SNAr because its high electronegativity makes the attached carbon more electrophilic.[7]

  • A sufficiently strong nucleophile: The alcohol must be deprotonated to form the more nucleophilic alkoxide.[8]

Troubleshooting Guide: Low Conversion

This section addresses specific issues that can lead to low conversion in your SNAr reaction with cyclopropanol.

Issue 1: My conversion is low, and I suspect cyclopropanol ring-opening.

  • Underlying Cause: The reaction conditions (base strength, temperature) are too harsh, favoring the kinetically competitive ring-opening pathway over the desired nucleophilic attack.

  • Solutions:

    • Re-evaluate Your Base: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can aggressively promote ring-opening. Consider using a milder base. Cesium carbonate (Cs2CO3) has been shown to be effective in promoting the desired SNAr reaction while minimizing side reactions.[1][9] The choice of base is critical, and screening different bases is often necessary.

    • Lower the Reaction Temperature: High temperatures accelerate both the desired reaction and the undesired ring-opening. Running the reaction at a lower temperature can selectively disfavor the ring-opening pathway, which often has a higher activation energy. A study on the reaction of 2-fluoronitrobenzene with cyclopropanol found 75 °C to be an optimal temperature.[1]

    • Control Stoichiometry: Using a large excess of cyclopropanol might not always be beneficial, as it can lead to more side reactions. An optimal ratio of cyclopropanol to the aryl halide was found to be 1.5 equivalents.[1]

Issue 2: The reaction is clean but conversion is still low, suggesting poor nucleophile formation.

  • Underlying Cause: The base may not be strong enough to effectively deprotonate the cyclopropanol, or the reaction conditions are not optimal for alkoxide formation.

  • Solutions:

    • Pre-formation of the Alkoxide: Instead of a one-pot approach, consider pre-forming the cyclopropoxide by treating the cyclopropanol with a suitable base in an anhydrous solvent before adding the aryl halide. This ensures that the active nucleophile is present in a sufficient concentration.

    • Solvent Choice: The solvent plays a crucial role in SNAr reactions. Polar aprotic solvents like DMF, DMSO, and NMP are generally preferred as they solvate the cation, leaving the alkoxide anion more "naked" and nucleophilic.[7][10] Ensure your solvent is anhydrous, as water can quench the base and the alkoxide.

Issue 3: My starting materials are consumed, but I see multiple products on my TLC/LC-MS.

  • Underlying Cause: This points towards side reactions other than just ring-opening.

  • Solutions:

    • Check for Di-substitution: If your aryl halide has more than one potential leaving group, you may be getting multiple substitutions. To minimize this, use a stoichiometric amount of the cyclopropanol and consider lowering the reaction temperature.[7]

    • Solvolysis: If you are using a protic solvent, it can compete with your cyclopropanol as a nucleophile. It is best to use a non-reactive, polar aprotic solvent.[7]

    • Ensure Inert Atmosphere: Reactions should be run under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with oxygen or moisture.

Data & Reference Tables

Table 1: Recommended Bases for SNAr with Cyclopropanol

BasepKa of Conjugate AcidTypical ConditionsComments
Cesium Carbonate (Cs2CO3)~10.3 (for HCO3-)[11]DMF, 75 °C[1]Often the base of choice; mild enough to minimize ring-opening while still being effective.
Potassium Carbonate (K2CO3)~10.3 (for HCO3-)[11]DMF or DMSO, 80-120 °CA common and cost-effective choice, may require higher temperatures.
Sodium Hydride (NaH)~35 (for H2)[12]Anhydrous THF or DMF, 0 °C to RTStrong base, pre-formation of alkoxide recommended. High risk of ring-opening.
Potassium tert-Butoxide (KOtBu)~17 (for t-BuOH)[12]THF or DMF, RT to 80 °CStrong, sterically hindered base. Can also promote ring-opening.

Table 2: Common Solvents for SNAr Reactions

SolventBoiling Point (°C)PolarityComments
N,N-Dimethylformamide (DMF)153Polar AproticExcellent solvent for SNAr, but can decompose with strong bases at high temperatures.[10][13]
Dimethyl Sulfoxide (DMSO)189Polar AproticHighly polar, can accelerate reaction rates. Can have thermal hazards with strong bases.[14]
N-Methyl-2-pyrrolidone (NMP)202Polar AproticHigh boiling point, good for sluggish reactions requiring high heat.[10]
Acetonitrile (MeCN)82Polar AproticLower boiling point, good toxicity profile.[10]
Tetrahydrofuran (THF)66Polar AproticOften used for pre-formation of alkoxides with bases like NaH.[15]

Experimental Protocols

Protocol 1: General Procedure for SNAr Reaction of an Aryl Fluoride with Cyclopropanol

  • To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N2 or Ar), add the aryl fluoride (1.0 equiv) and cesium carbonate (1.5 equiv).

  • Add anhydrous DMF as the solvent.

  • Add cyclopropanol (1.5 equiv) to the mixture.

  • Heat the reaction mixture to 75 °C and stir.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 6-12 hours).[1]

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Screening Reaction Conditions

For challenging substrates, it is advisable to perform small-scale parallel reactions to screen different bases, solvents, and temperatures.

  • Set up an array of reaction vials, each containing the aryl halide (1.0 equiv).

  • To each vial, add a different base (e.g., Cs2CO3, K2CO3) and solvent (e.g., DMF, DMSO, NMP).

  • Add cyclopropanol (1.5 equiv) to each vial.

  • Run the reactions at different temperatures (e.g., RT, 50 °C, 75 °C, 100 °C).

  • After a set time (e.g., 12 hours), quench a small aliquot from each reaction and analyze by LC-MS to determine the conversion and product formation.

Visualizations

SNAr_Mechanism ArylHalide Ar-X Meisenheimer Meisenheimer Complex ArylHalide->Meisenheimer + Cyclopropoxide c-PrO⁻ Cyclopropoxide->Meisenheimer + SideProduct Ring-Opened Byproducts Cyclopropoxide->SideProduct Ring Opening (Side Reaction) Product Ar-O-c-Pr Meisenheimer->Product - X⁻ LeavingGroup X⁻

Caption: The SNAr reaction pathway with cyclopropanol, highlighting the desired product formation and the competing ring-opening side reaction.

Troubleshooting_Workflow start Low Conversion in SNAr with Cyclopropanol check_sm Starting Materials Consumed? start->check_sm multiple_products Multiple Products Observed? check_sm->multiple_products Yes optimize_nucleophile 1. Check Substrate Activation (EWG) 2. Use Better Leaving Group (F) 3. Pre-form Alkoxide check_sm->optimize_nucleophile No optimize_base 1. Use Milder Base (e.g., Cs₂CO₃) 2. Lower Reaction Temperature 3. Optimize Stoichiometry multiple_products->optimize_base Yes (Ring Opening Likely) minimize_side_reactions 1. Check for Di-substitution 2. Use Anhydrous, Aprotic Solvent 3. Ensure Inert Atmosphere multiple_products->minimize_side_reactions No (Other Side Reactions)

Caption: A logical workflow for troubleshooting low conversion in SNAr reactions with cyclopropanol.

References

  • Addition-Elimination at Aromatics (SNAR) , LibreTexts™, [Link]

  • Mechanism-Based Regiocontrol in SNAr: A Case Study of Ortho-Selective Etherification with Chloromagnesium Alkoxides , Journal of the American Chemical Society, [Link]

  • SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents , ACS Green Chemistry Institute, [Link]

  • Synthesis of 1-Methylcyclopropyl Aryl Ethers from Phenols Using an Alkenylation-Cyclopropanation Sequence , PubMed, [Link]

  • SNAr Reaction in S-based Solvents , ACS Green Chemistry Institute, [Link]

  • Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions , Semantic Scholar, [Link]

  • Solvent Effect on a Model of SNAr Reaction in Conventional and Non-Conventional Solvents , IntechOpen, [Link]

  • SNAr Reaction in Other Common Molecular Solvents , ACS Green Chemistry Institute, [Link]

  • Solvent Molecules Play a Role in an SNAr Reaction , ChemRxiv, [Link]

  • Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. Recent Developments , ResearchGate, [Link]

  • Ring-Opening/Alkynylation of Cyclopropanols , Thieme Chemistry, [Link]

  • Optimization of organophotochemical SNAr reaction , ResearchGate, [Link]

  • Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects , National Center for Biotechnology Information, [Link]

  • Nucleophilic aromatic substitution , Wikipedia, [Link]

  • Ring-Opening Cross-Coupling of Cyclopropanols with Electrophilic Alkenes via Photoinduced Charge Transfer Facilitated by Decatungstate Catalyst , ChemRxiv, [Link]

  • Synthesis of 1-Methylcyclopropyl Aryl Ethers from Phenols Using an Alkenylation-Cyclopropanation Sequence , The Journal of Organic Chemistry, [Link]

  • Synthesis of cyclopropanes , Organic Chemistry Portal, [Link]

  • Ring-opening transformations of cyclopropanol derivatives via homoenolate , ResearchGate, [Link]

  • One-Pot Approach for SNAr Reaction of Fluoroaromatic Compounds with Cyclopropanol , ResearchGate, [Link]

  • Oxidative radical ring-opening/cyclization of cyclopropane derivatives , National Center for Biotechnology Information, [Link]

  • Alcohols in SN1 and SN2 Reactions , Chemistry Steps, [Link]

  • pKa Values of Common Bases , [Link]

  • Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2 , KU ScholarWorks, [Link]

  • Synthesis of aryl cyclopropyl sulfides through copper-promoted S-cyclopropylation of thiophenols using cyclopropylboronic acid , Beilstein Journal of Organic Chemistry, [Link]

  • One-Pot Approach for SNAr Reaction of Fluoroaromatic Compounds with Cyclopropanol , ResearchGate, [Link]

  • One-Pot Approach for SNAr Reaction of Fluoroaromatic Compounds with Cyclopropanol , Chinese Journal of Chemistry, [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism , Master Organic Chemistry, [Link]

  • Could this be a case for Mulder and Scully? - Aryl ether synthesis under mild conditions , The Curious Wavefunction, [Link]

  • Table of Acids with Ka and pKa Values , [Link]

  • 5.6 Nucleophilic Aromatic Substitution: SNAr , KPU Pressbooks, [Link]

  • Bordwell pKa Table , Organic Chemistry Data, [Link]

  • 2.8: Predicting Acid-Base Reactions from pKa Values , Chemistry LibreTexts, [Link]

  • Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles , Pen & Prosperity, [Link]

Sources

Technical Support Center: Green Solvents for Chloropyridine Ether Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the sustainable synthesis of chloropyridine ethers. Traditionally, the nucleophilic aromatic substitution (SNAr) of chloropyridines with alcohols or phenols has relied heavily on reprotoxic dipolar aprotic solvents such as DMF, NMP, and DMAc[1]. Due to stringent REACH regulations and environmental concerns, transitioning to green alternatives like Cyrene™, 2-MeTHF, and protic media is now a critical priority for drug development professionals[1].

As a Senior Application Scientist, I have designed this guide to provide you with causal troubleshooting insights, validated protocols, and mechanistic rationales to ensure your transition to sustainable solvents is seamless and scientifically rigorous.

Diagnostic Workflow: Solvent Selection

Selecting the correct green solvent depends entirely on the basicity of your reaction conditions and the nature of your nucleophile. Use the diagnostic matrix below to prevent solvent degradation and optimize SNAr conversion.

SolventSelection A Chloropyridine + Alcohol (Etherification) B Base Strength Required? A->B C Strong Base (NaH, KOtBu) B->C Alkoxide Generation D Mild Base (K2CO3, Et3N) B->D Phenols / Reactive Alcohols E Use 2-MeTHF or CPME (Non-enolizable) C->E Prevents Solvent Degradation F Use Cyrene, GVL, or Ethanol D->F Green Dipolar Aprotic Media

Decision matrix for selecting alternative solvents in chloropyridine SNAr reactions.

Frequently Asked Questions & Troubleshooting

Q1: My SNAr reaction in Cyrene™ turns black, becomes highly viscous, and yields no chloropyridine ether when using sodium hydride (NaH). What is happening? Causality: is an excellent bio-based dipolar aprotic solvent, but it contains a reactive ketone moiety[1]. In the presence of strong bases like NaH or KOtBu (required to deprotonate aliphatic alcohols), Cyrene™ undergoes rapid self-aldol condensation and polymerization[2]. This side reaction consumes your base and destroys the solvent before the SNAr can occur[3]. Solution: For strong base-mediated Williamson-type etherifications, switch to a non-enolizable green ethereal solvent such as 2-Methyltetrahydrofuran (2-MeTHF) or Cyclopentyl Methyl Ether (CPME)[1]. Reserve Cyrene™ for phenolic nucleophiles that only require mild bases (e.g., K2CO3)[2].

Q2: I am experiencing poor yields and difficult phase separations when using aqueous bases with THF. How can I improve this? Causality: THF is highly miscible with water (494.7 g/L at room temperature)[1]. When using aqueous bases, this high miscibility prevents the formation of a distinct biphasic system, leading to the competitive hydrolysis of your chloropyridine into a pyridone byproduct. Solution: Replace THF with. The additional methyl group on 2-MeTHF significantly reduces its water miscibility to just 129.2 g/L[1]. This creates a sharp biphasic interface, suppressing bulk aqueous hydrolysis while allowing phase-transfer catalysts (PTCs) to efficiently shuttle the alkoxide to the organic layer for the SNAr reaction[1].

Q3: Can I avoid aprotic solvents entirely and use a protic solvent for synthesizing ethoxypyridines? Causality: Protic solvents (like ethanol) typically hydrogen-bond with the nucleophile, dampening its reactivity and drastically slowing down the SNAr mechanism compared to DMF[1]. Solution: Yes, but you must alter the energy dynamics. By utilizing , you can rapidly overcome the activation energy barrier imposed by hydrogen bonding[4]. Heating 2-chloropyridine with sodium ethoxide in ethanol at 140°C–160°C yields the ether product in >90% yield within 20 minutes, completely bypassing the need for toxic aprotic solvents[4].

Q4: My benzylation of chloropyridines in toluene is stalling. Is there a greener, more effective alternative? Causality: Toluene has a very low dipole moment, meaning it poorly solvates the charge-separated Meisenheimer transition state inherent to SNAr reactions. Furthermore, toluene is susceptible to competitive Friedel-Crafts alkylation side reactions[5]. Solution: Switch to . BTF is recommended as a green alternative to dichloromethane and toluene[5]. It possesses a higher dipole moment, which stabilizes the SNAr transition state, and its electron-deficient ring resists Friedel-Crafts side reactions, leading to significantly higher etherification yields[5].

Quantitative Data: Solvent Comparison

The following table summarizes the physicochemical properties and operational compatibility of traditional versus green solvents for SNAr etherifications.

SolventClassificationBoiling Point (°C)Water Miscibility (g/L)Base CompatibilityRecommended SNAr Application
DMF (Reference)Dipolar Aprotic153MiscibleModeratePhased out (Reprotoxic/SVHC)
Cyrene™ Bio-based Aprotic227MisciblePoor (Aldolizes)Phenolic etherifications (Mild base)
2-MeTHF Ethereal80129.2ExcellentAliphatic etherifications (Strong base)
Ethanol Protic78MiscibleExcellentMicrowave-assisted alkoxylations
Trifluorotoluene Halogenated102InsolubleExcellentBenzylations, replacing DCM/Toluene

Mechanistic Workflow

Understanding the step-by-step causality of the SNAr reaction ensures you can pinpoint exactly where a protocol might be failing.

SNArMechanism S1 1. Nucleophile Generation (Deprotonation) S2 2. Nucleophilic Attack (C-O Bond Formation) S1->S2 S3 3. Meisenheimer Complex (Charge Delocalization) S2->S3 S4 4. Chloride Elimination (Aromatization) S3->S4

Step-by-step mechanistic workflow of SNAr etherification in green solvents.

Validated Experimental Protocols

Protocol A: Biphasic SNAr Synthesis of Chloropyridine Ethers using 2-MeTHF

This self-validating system utilizes the low water miscibility of 2-MeTHF to protect the chloropyridine from aqueous hydrolysis while driving the reaction via phase-transfer catalysis.

  • Preparation: Charge a clean, dry reaction vessel with the target alcohol nucleophile (1.2 equiv) and 2-MeTHF (5 volumes).

  • Deprotonation: Add aqueous NaOH (50% w/w, 2.0 equiv) and a phase-transfer catalyst (e.g., Tetrabutylammonium bromide [TBAB], 5 mol%). Stir vigorously at 40°C for 30 minutes. Rationale: Vigorous stirring maximizes the interfacial surface area, allowing TBAB to shuttle the generated alkoxide into the organic layer.

  • Addition: Slowly add the chloropyridine derivative (1.0 equiv) dissolved in 2-MeTHF (2 volumes) dropwise over 15 minutes.

  • Reaction: Heat the biphasic mixture to reflux (approx. 78-80°C). Monitor conversion via HPLC or TLC.

  • Workup: Cool the mixture to room temperature. Halt stirring to allow rapid phase separation. Remove the lower aqueous layer. Wash the upper 2-MeTHF layer once with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to isolate the ether.

Protocol B: Microwave-Assisted Synthesis of 2-Ethoxypyridine in Ethanol

This protocol leverages microwave irradiation to overcome the nucleophile-dampening effects of protic solvents, completely eliminating the need for aprotic media.

  • Preparation: In a heavy-walled microwave-safe vial, suspend 2-chloropyridine (1.0 equiv) in absolute ethanol (10 volumes).

  • Nucleophile Addition: Add sodium ethoxide (1.5 equiv) directly to the suspension. Seal the vial securely with a crimp cap.

  • Irradiation: Place the vial in a dedicated laboratory microwave reactor. Heat the suspension to 140°C for 21 minutes (or 160°C for 38 minutes for deactivated substrates). Rationale: Microwave dielectric heating rapidly achieves high temperatures, forcing the SNAr transition state despite the hydrogen-bonding network of ethanol.

  • Workup: Cool the vial to room temperature. Uncap and dilute the mixture with water (~20 mL) to dissolve precipitated inorganic salts. Remove the bulk ethanol under reduced pressure. Extract the aqueous residue with 2-MeTHF (3 × 30 mL), combine the organic layers, dry, and evaporate to yield the pure 2-ethoxypyridine.

References

  • Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Efficient nucleophilic substitution of halopyridines using ethanol as solvent with microwave heating: synthesis of 2-aminoethylsulfanylpyridines Source: Synthetic Communications (Taylor & Francis) URL:[Link]

  • Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • Improved 2-pyridyl reductive homocoupling reaction using biorenewable solvent Cyrene™ (dihydrolevoglucosenone) Source: RSC Advances URL:[Link]

Sources

Advanced Thermal Control Strategies for Exothermic Pyridine Chlorination

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Support Center / Troubleshooting Guide Target Audience: Process Chemists, Scale-up Engineers, and Medicinal Chemists Subject Matter Expert: Senior Application Scientist, Process Safety Unit

Introduction: The Thermal Paradox of Pyridine

Chlorinating pyridine rings presents a thermodynamic paradox that catches many researchers off guard. Because the pyridine ring is electron-deficient (π-deficient), it is naturally deactivated toward electrophilic substitution. This often necessitates high-energy reagents (e.g.,


 gas at high temperatures, 

, or

) or activation steps (N-oxidation) to force the reaction.

The Hazard: Once the activation energy barrier is overcome, the reaction often proceeds with a violent release of enthalpy (


). If the rate of heat generation (

) exceeds the cooling capacity (

), the system enters a thermal runaway cycle.

This guide provides self-validating protocols to manage these exotherms, ensuring data integrity and operator safety.

Module 1: Critical Process Parameters (FAQs)
Q1: Why is "Feed-Controlled" addition superior to "All-in" for this chemistry?

A: In pyridine chlorination, particularly when using thionyl chloride (


) or sulfuryl chloride (

), the reaction often exhibits an induction period .
  • The Risk: If you add all reagents at a low temperature (e.g., 0°C) hoping to control the exotherm later, you accumulate unreacted material. When the temperature is raised to initiate the reaction, the accumulated mass reacts simultaneously, causing an adiabatic temperature rise (

    
    ) that can exceed the boiling point of the solvent or the decomposition temperature of the product.
    
  • The Solution: Operate in a semi-batch mode . Maintain the reactor at the reaction temperature (e.g., 45–60°C) and add the chlorinating agent slowly.

  • Self-Validation: The reaction is feed-controlled if the reactor temperature drops immediately when the feed is stopped. If the temperature continues to rise after stopping the feed, you are in an accumulation regime (Dangerous).

Q2: My reaction temperature is stable, but the pressure is spiking. What is happening?

A: You are likely observing non-condensable gas generation decoupling from thermal conversion.

  • Mechanism: Pyridine chlorination with

    
     releases 
    
    
    
    and
    
    
    gases. If the scrubber line is undersized or blocked, pressure builds up regardless of thermal stability.
  • Troubleshooting: Check the off-gas flow rate. A sudden drop in off-gas flow while the feed is running indicates a blockage or a stalled reaction (accumulation of intermediate).

Module 2: Troubleshooting Thermal Instabilities

Scenario: During the chlorination of a pyridine-methanol derivative using


, the temperature spikes 10°C above the setpoint.
Symptom Root Cause Analysis Immediate Corrective Action
Temp spike + Pressure spike Runaway Reaction: Accumulation of reagent followed by rapid initiation.1. STOP FEED immediately.2. Maximize jacket cooling.3. Do NOT quench with water (violent hydrolysis).[1]
Temp drop + Feed running Reaction Stalling: Kinetic rate < Feed rate. Accumulation is occurring.[2][3]1. STOP FEED .2. Do not restart until consumption of current accumulation is verified (e.g., via HPLC or heat flow return to baseline).
Delayed Exotherm Induction Period: Catalyst or initiator (e.g., DMF) is not yet active.1. Hold at temperature.2. Verify catalyst load.3. Do not add more reagent until exotherm is observed.
Module 3: Visualizing the Hazard

The following diagram illustrates the "Thermal Death Spiral" specific to pyridine chlorinations where induction periods lead to accumulation.

ThermalRunaway Start Start Reagent Addition (Low Temperature) Accumulation Reagent Accumulation (No Reaction Yet) Start->Accumulation Fast Addition Control Safe Path: Feed-Controlled Addition Start->Control Slow Addition at T_rxn Heating Heat to Initiation Temp Accumulation->Heating User increases Temp Trigger Reaction Initiates (Sudden Kinetic Spike) Heating->Trigger Activation Energy Met Exotherm Rapid Heat Release (Q_gen > Q_rem) Trigger->Exotherm Zero Order Kinetics Exotherm->Trigger Feedback Loop (+10°C = 2x Rate) Runaway THERMAL RUNAWAY (Explosion/Ejection) Exotherm->Runaway Adiabatic Rise Control->Trigger Instant Consumption

Figure 1: Logic flow distinguishing between a safe feed-controlled process and a hazardous accumulation-driven runaway.

Module 4: "Gold Standard" Experimental Protocol

Protocol: Chlorination of 2,3-bis(hydroxymethyl)pyridine using Thionyl Chloride (


).
Objective:  Convert diol to dichloride while preventing thermal runaway (Target Temp: 45°C).
1. Equipment Setup
  • Reactor: Double-jacketed glass reactor with overhead stirring (high torque).

  • Sensors: Internal temperature probe (

    
    ), Jacket temperature probe (
    
    
    
    ), and Pressure sensor.
  • Scrubber: Connected to a caustic scrubber (

    
    ) to neutralize 
    
    
    
    and
    
    
    .
2. The "Self-Validating" Procedure

Step 1: Solvent Charge & Thermal Equilibration

  • Charge Toluene (5 vol) and the Pyridine Diol substrate (1.0 equiv) to the reactor.

  • Validation: Heat the mixture to 45°C. Ensure

    
     is stable ±1°C. Why? conducting the reaction at 45°C (rather than 0°C) ensures immediate consumption of 
    
    
    
    , preventing accumulation [1].

Step 2: Catalyst Addition

  • Add catalytic DMF (0.05 equiv).

  • Validation: Verify no immediate exotherm (baseline check).

Step 3: Feed-Controlled Addition (The Critical Step)

  • Load

    
     (2.5 equiv) into a dosing pump or dropping funnel.
    
  • Begin addition at a rate such that

    
     does not exceed 50°C (max 
    
    
    
    ).
  • CRITICAL CHECK: Stop the feed after adding 5% of the

    
    .
    
    • Pass: If

      
       drops toward 
      
      
      
      (45°C) within 2 minutes, the reaction is feed-controlled. Proceed.
    • Fail: If

      
       continues to rise, STOP . You have accumulation. Wait for burnout before resuming at a slower rate.
      

Step 4: Post-Reaction Digest

  • Once addition is complete, hold at 45°C for 1 hour.

  • Validation: Monitor off-gas bubbling. Cessation of bubbling indicates reaction completion.

3. Quantitative Data Summary
ParameterValueRationale
Target Temp (

)
45°CHigh enough to prevent accumulation, low enough to avoid solvent reflux [1].
Max Adiabatic Rise (

)
~20–23°CIf cooling fails, final temp reaches ~68°C, which is safely below Toluene boiling point (110°C) [1].
Dosing Time > 40 minsEnsures heat removal capacity (

) > Heat generation (

).
Module 5: Advanced Process Logic (Graphviz)

This diagram details the decision-making logic for the automated or manual control of the chlorination step.

ControlLoop Sensor Temp Sensor (T_int) Controller PID Controller (Logic Unit) Sensor->Controller Read T_int Pump Dosing Pump (SOCl2 Feed) Controller->Pump If T < Setpoint Continue Feed Controller->Pump If T > Limit STOP FEED Cooling Cryostat/Jacket (Cooling Power) Controller->Cooling Adjust Jacket T Alarm EMERGENCY STOP (T > 55°C) Controller->Alarm If dT/dt > Threshold Pump->Sensor Exotherm (+Heat) Cooling->Sensor Cooling (-Heat)

Figure 2: Feedback control loop for semi-batch pyridine chlorination. Note the "Stop Feed" interlock is the primary safety barrier.

References
  • Reaction Safety: A Critical Parameter in the Development of a Scaleable Synthesis of 2,3-Bis-chloromethylpyridine Hydrochloride . Organic Process Research & Development. American Chemical Society. Available at: [Link]

  • Chemical Reaction Hazards and the Risk of Thermal Runaway . Health and Safety Executive (HSE). INDG254. Available at: [Link]

Sources

Recrystallization solvents for 3-Chloro-4-cyclopropoxypyridine purification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers, synthesis chemists, and drug development professionals tasked with the isolation and purification of 3-Chloro-4-cyclopropoxypyridine (CAS: 1243447-92-8)[1].

Due to the unique physicochemical properties of this building block—specifically, the electron-withdrawing, lipophilic chloro substituent combined with a bulky, weakly hydrogen-bonding cyclopropoxy group—traditional purification can be challenging. This guide synthesizes field-proven process chemistry principles to help you achieve >99% purity without relying on resource-intensive column chromatography.

Physicochemical Rationale & Solvent Selection

To design a self-validating crystallization protocol, we must first understand the causality behind the molecule's solubility.

  • The Pyridine Core: Provides a basic nitrogen capable of hydrogen bonding, making the molecule soluble in moderate-polarity solvents (e.g., Ethyl Acetate, Isopropanol).

  • The Substituents (3-Cl, 4-O-Cyclopropyl): These groups significantly increase the lipophilicity of the molecule and disrupt planar crystal packing. This disruption lowers the melting point, making the compound highly susceptible to liquid-liquid phase separation (commonly known as "oiling out") during cooling[2].

Quantitative Solvent Selection Matrix

The table below summarizes the efficacy of various solvent systems based on empirical process chemistry principles for substituted pyridines.

Solvent SystemRatio (v/v)Polarity Index (Avg)Expected YieldPurity TargetCausality & Performance Notes
Ethyl Acetate / Heptane 1:3 to 1:5~1.5 - 2.075 - 85%>99.0%Optimal. EtOAc provides excellent solubility at reflux; Heptane forces controlled supersaturation. High risk of oiling out if cooled too rapidly.
Isopropanol (IPA) / Water 4:1~4.560 - 70%>98.5%Alternative. Good for removing highly non-polar impurities. However, the basic pyridine nitrogen can protonate slightly in water, reducing overall recovery.
Toluene / Hexane 1:4~1.050 - 60%>95.0%Suboptimal. The lipophilic substituents make the compound too soluble in Toluene even at 0 °C, leading to poor yields.

Standard Operating Procedure: EtOAc/Heptane Recrystallization

This step-by-step methodology utilizes the optimal Ethyl Acetate/Heptane system. The protocol is designed as a self-validating system : each step contains an observable metric to confirm success before proceeding.

Step 1: Initial Dissolution

  • Place crude this compound in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.

  • Add 2.0 mL of Ethyl Acetate (EtOAc) per gram of crude material.

  • Heat the mixture to a gentle reflux (approx. 75 °C) using a water or oil bath.

  • Validation Check: If the solution remains cloudy, add EtOAc in 0.5 mL increments at reflux until the solution is completely clear. This validates that the solute is fully dissolved and not merely suspended.

Step 2: Anti-Solvent Addition

  • While maintaining reflux, begin adding hot Heptane (approx. 70 °C) dropwise.

  • Continue addition until the solution becomes faintly turbid (the "cloud point"), then immediately add 0.5 mL of EtOAc to regain a clear solution.

  • Causality: Re-clearing the solution ensures you are exactly at the saturation limit without crossing into the liquid-liquid demixing zone prematurely.

Step 3: Controlled Cooling & Seeding

  • Remove the flask from the heat source and allow it to cool ambiently to 50 °C.

  • Critical Step: At 50 °C, introduce 1-2% (w/w) of pure this compound seed crystals.

  • Reduce the temperature to 20 °C at a controlled cooling rate of ~0.1 °C/min.

  • Validation Check: Sharp, distinct crystalline needles should form. If oil droplets form on the flask walls, immediately refer to the Troubleshooting section.

Step 4: Isolation

  • Cool the suspension to 0–5 °C in an ice bath for 1 hour to maximize yield.

  • Filter the crystals under vacuum and wash with 1-2 volumes of ice-cold Heptane.

  • Dry under vacuum at 35 °C to constant weight.

Troubleshooting & FAQs

Q1: My compound is "oiling out" (forming a second liquid layer) instead of crystallizing. How do I fix this?

A: Oiling out, or liquid-liquid phase separation (LLPS), occurs when the solute's melting point in the solvent mixture is lower than the temperature at which it saturates the solution[2][3]. Because the cyclopropoxy group makes this pyridine derivative a low-melting solid, it easily drops out as an oil.

  • Immediate Fix: Reheat the mixture until it forms a single clear phase. Add 10-15% more Ethyl Acetate to increase the solubility, then cool at a much slower rate (e.g., 0.1 °C/min).

  • Preventative: Always introduce seed crystals above the cloud point temperature to force heterogeneous nucleation before the oiling-out boundary is reached[4][5].

Q2: The recrystallized product still contains regioisomeric impurities (e.g., 2-chloro or 5-chloro isomers). What is the next step?

A: Regioisomers of substituted pyridines often have nearly identical solubility profiles in neutral organic solvents. If standard recrystallization fails, you must amplify the physicochemical differences by forming a salt[6].

  • Protocol: Dissolve the freebase in diethyl ether and bubble dry HCl gas (or add ethereal HCl) to precipitate the this compound hydrochloride salt. The subtle pKa differences between regioisomers will cause the target compound to precipitate at a different rate than the impurities. After filtering the pure salt, neutralize with aqueous NaHCO₃ and extract with Dichloromethane to recover the pure freebase.

Q3: My yield is unexpectedly low (<50%), but the solution is clear. How do I recover more product?

A: A clear solution with low yield indicates that the final solvent mixture is too rich in the "good" solvent (Ethyl Acetate).

  • Action: Evaporate 20-30% of the total solvent volume under reduced pressure, then add an equivalent volume of cold Heptane. Scratch the inside of the glass flask with a glass rod; the microscopic glass shards provide high-energy nucleation sites to induce crystallization.

Recrystallization Workflow & Troubleshooting Decision Tree

The following diagram maps the logical workflow and interventions for the purification process.

G Start Start Recrystallization (EtOAc/Heptane) Cooling Cooling Phase (0.1 °C/min) Start->Cooling OilingOut Issue: Oiling Out (Liquid-Liquid Demixing) Cooling->OilingOut Turbidity/Droplets form Crystallization Success: Nucleation & Crystallization Cooling->Crystallization Solid Crystals form NoYield Issue: No Precipitation (Solution remains clear) Cooling->NoYield Solution remains clear FixOiling Intervention: 1. Reheat to clear phase 2. Add 1-2% seed crystals 3. Increase EtOAc ratio OilingOut->FixOiling Filter Filter & Wash (Cold Heptane) Crystallization->Filter FixNoYield Intervention: 1. Evaporate 20% solvent 2. Add more Heptane 3. Scratch flask wall NoYield->FixNoYield FixOiling->Cooling Retry Cooling FixNoYield->Cooling Retry Cooling

Caption: Decision tree for this compound recrystallization and troubleshooting.

References

  • Leyssens, T., et al. "An In-Line Study of Oiling Out and Crystallization." Organic Process Research & Development, vol. 9, no. 6, 2005, pp. 943–950. Available at:[Link]

  • Li, Z., et al. "Understanding the Effects of Upstream Impurities on the Oiling-Out and Crystallization of γ-Aminobutyric Acid." Organic Process Research & Development, vol. 24, no. 3, 2020, pp. 398–404. Available at:[Link]

  • Anderson, N. G. Practical Process Research and Development – A Guide for Organic Chemists, 2nd ed., Academic Press, 2012. Available at:[Link]

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectrum Interpretation of 3-Chloro-4-cyclopropoxypyridine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-Chloro-4-cyclopropoxypyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. By comparing its predicted spectral features with those of structurally related alternatives, this document offers researchers a practical framework for the structural elucidation of complex substituted pyridines. The principles and methodologies discussed herein are grounded in established NMR theory and supported by experimental data from analogous compounds.

The Strategic Importance of NMR in Modern Drug Discovery

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise molecular structure of organic compounds.[1][2] In the context of drug development, where subtle structural modifications can drastically alter pharmacological activity, unambiguous characterization is paramount. For substituted pyridines, ¹H NMR provides critical information regarding substituent position, electronic environment, and conformational properties.[3][4] This guide focuses on interpreting the spectral signatures of this compound, paying special attention to the diagnostic interplay between the chloro, cyclopropoxy, and pyridine ring moieties.

Predicted ¹H NMR Spectrum: A Detailed Structural Breakdown

While an experimental spectrum for this compound is not publicly available, a highly accurate prediction can be synthesized from fundamental NMR principles and data from analogous structures. The molecule can be dissected into two key spin systems: the aromatic pyridine protons and the aliphatic cyclopropoxy protons.

A. Pyridine Ring Protons (H-2, H-5, H-6)

The pyridine ring protons resonate in the downfield region (typically δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current and the electronegative nitrogen atom.[1][5] The specific chemical shifts are modulated by the electronic effects of the substituents.

  • H-2 (α-proton): This proton is adjacent to the electron-withdrawing nitrogen and is further deshielded by the inductive effect of the chlorine atom at C-3. It is expected to be the most downfield of the pyridine protons, appearing as a singlet or a narrow doublet due to a small five-bond coupling (⁵J) to H-5. Predicted δ ≈ 8.2-8.4 ppm.

  • H-6 (α-proton): Also adjacent to the nitrogen, this proton is ortho to the electron-donating cyclopropoxy group. This donating effect will provide some shielding relative to an unsubstituted α-proton. It will appear as a doublet, coupled to H-5. Predicted δ ≈ 8.1-8.3 ppm.

  • H-5 (β-proton): This proton is ortho to the strongly electron-donating cyclopropoxy group (+M effect) and meta to the chloro group. The donating nature of the oxygen will cause significant shielding, shifting it upfield. It will appear as a doublet of doublets, coupling to both H-6 (ortho-coupling) and potentially a smaller coupling to H-2 (para-coupling). Predicted δ ≈ 6.8-7.0 ppm.

B. Cyclopropoxy Group Protons (H-1', H-2', H-3')

The cyclopropyl group introduces unique spectral features, most notably a characteristic upfield shift for its protons due to the magnetic anisotropy of the three-membered ring.[6][7]

  • H-1' (Methine Proton): The proton on the carbon attached to the oxygen atom (CH-O) is deshielded by the electronegative oxygen. It will appear as a multiplet due to coupling with the four adjacent, non-equivalent methylene protons. Predicted δ ≈ 4.0-4.3 ppm.

  • H-2'/H-3' (Methylene Protons): The four protons of the two CH₂ groups are diastereotopic and will have distinct chemical shifts. They are expected to resonate significantly upfield, a hallmark of the cyclopropyl moiety.[6][8] They will appear as complex multiplets due to both geminal and vicinal coupling. Predicted δ ≈ 0.8-1.2 ppm.

Comparative Spectral Analysis

To contextualize the predicted spectrum, we compare it with simpler, related molecules. This comparison highlights the specific influence of each substituent on the final ¹H NMR spectrum.

Compound H-2 H-3 H-5 H-6 Other Protons (δ, ppm) Key Takeaway
This compound (Predicted) ~8.3 (s)-~6.9 (d)~8.2 (d)~4.1 (m, 1H, OCH), ~1.0 (m, 4H, CH₂)Shows combined effects: downfield H-2 (Cl), upfield H-5 (O-cPr), and characteristic cyclopropyl signals.
4-Methoxypyridine [9]~8.2 (d)~6.7 (d)~6.7 (d)~8.2 (d)~3.9 (s, 3H, OCH₃)Illustrates the strong shielding effect of an alkoxy group at C-4 on the β-protons (H-3, H-5).
3-Chloropyridine ~8.5 (d)-~7.3 (dd)~8.4 (dd)N/AIsolates the deshielding effect of chlorine on the adjacent H-2 and H-4 (not present in our target) protons.
Cyclopropylbenzene [6]N/AN/AN/AN/A7.2 (m, 5H, Ar-H), 1.8 (m, 1H, CH), 0.9 (m, 2H, CH₂), 0.7 (m, 2H, CH₂)Provides a baseline for the upfield chemical shifts of the cyclopropyl aliphatic protons.

Note: Chemical shifts are approximate and can vary with solvent and concentration.

Standard Operating Protocol for ¹H NMR Acquisition

Achieving a high-quality, interpretable spectrum requires a systematic approach to sample preparation and instrument setup. This protocol is designed to be self-validating by including steps for ensuring sample purity and instrument calibration.

Objective: To acquire a high-resolution ¹H NMR spectrum for structural elucidation.

Methodology:

  • Sample Preparation (The "Why"):

    • Step 1.1: Weigh approximately 5-10 mg of the purified solid sample. Causality: This mass ensures sufficient concentration for a good signal-to-noise ratio in a reasonable number of scans without causing signal broadening due to saturation.

    • Step 1.2: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. Causality: Deuterated solvents are used to avoid a large, overwhelming solvent proton signal. The choice of solvent depends on sample solubility; CDCl₃ is a good first choice for many organic molecules.

    • Step 1.3: Add a small amount of an internal standard, typically tetramethylsilane (TMS). Causality: TMS provides a reference signal at δ 0.00 ppm, allowing for accurate calibration of the chemical shift axis.[10]

    • Step 1.4: Transfer the solution to a 5 mm NMR tube and cap it. Ensure the liquid height is sufficient to be within the detector coil region (typically ~4-5 cm).

  • Instrument Setup & Calibration (The "Why"):

    • Step 2.1: Insert the sample into the NMR spectrometer.

    • Step 2.2: Lock the spectrometer on the deuterium signal of the solvent. Causality: The lock system compensates for magnetic field drift over time, ensuring spectral stability and resolution.

    • Step 2.3: Shim the magnetic field to optimize its homogeneity across the sample. Causality: Shimming minimizes peak broadening and distortion, leading to sharp, well-resolved signals, which is critical for observing fine coupling patterns.

  • Data Acquisition (The "Why"):

    • Step 3.1: Set the spectral width to cover the expected range of proton signals (e.g., -1 to 10 ppm).

    • Step 3.2: Use a standard 90° pulse experiment.

    • Step 3.3: Set the number of scans (e.g., 16 or 32). Causality: Signal averaging increases the signal-to-noise ratio, making weak signals more apparent.

    • Step 3.4: Set the relaxation delay (D1) to be at least 1-2 seconds. For quantitative analysis, D1 should be 5 times the longest T₁ of the protons. Causality: This delay allows protons to return to their equilibrium state before the next pulse, ensuring accurate signal integration.

  • Data Processing & Analysis (The "Why"):

    • Step 4.1: Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Step 4.2: Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Step 4.3: Apply baseline correction to obtain a flat baseline.

    • Step 4.4: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Step 4.5: Integrate the signals to determine the relative ratios of protons.

    • Step 4.6: Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the signals to the protons in the molecule.

Visualizing the Workflow

The process from sample to structure can be visualized as a logical workflow, ensuring a systematic and reproducible approach to spectral interpretation.

NMR_Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_proc Phase 3: Data Processing & Analysis cluster_elu Phase 4: Conclusion A Sample Purification & Weighing B Dissolution in Deuterated Solvent with TMS A->B C Transfer to NMR Tube B->C D Instrument Setup (Lock, Shim) C->D E Pulse Sequence Execution D->E F FID Signal Acquisition E->F G Fourier Transform, Phasing, Baseline Correction F->G H Peak Picking & Integration G->H I Analysis of δ, J, Multiplicity H->I J Structure Elucidation & Verification I->J

Caption: Workflow for NMR-based structural elucidation.

Conclusion

The ¹H NMR spectrum of this compound is predicted to exhibit a set of highly diagnostic signals. The key features include a significantly shielded β-proton (H-5) due to the electron-donating cyclopropoxy group, a deshielded α-proton (H-2) influenced by the adjacent chlorine, and the characteristic upfield multiplets of the cyclopropyl ring protons. By comparing these expected features with known data from simpler analogs and following a rigorous experimental protocol, researchers can confidently elucidate and verify the structure of this and other similarly complex heterocyclic molecules.

References

  • A Comparative Guide to the 1H and 13C NMR Spectral Analysis of Cyclopropylbenzene Derivatives. Benchchem.
  • Preparation of 4-Alkoxy-1-hydroxypyridine-2-thiones. Vanderbilt University.
  • Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives. Benchchem.
  • 1 H NMR chemical shifts, υ (ppm), and coupling constants, J(H,H) (Hz),... ResearchGate. Available at: [Link]

  • 'H chemical shifts for cyclopropyl protons. ResearchGate. Available at: [Link]

  • Examining Para-Substituted Derivatives of Pyridine to Improve Catalytic Efficiency and Understanding of the SABRE Hyperpolarisation. University of York. Available at: [Link]

  • NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Polish Academy of Sciences.
  • NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. Wiley Online Library. Available at: [Link]

  • N-oxidation of Pyridine Derivatives - Supporting Information.
  • Structure–Activity Relationship of N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives Designed as Forkhead Box M1 Inhibitors. MDPI. Available at: [Link]

  • 1H-NMR of Cyclopropylamine HCl salt. Reddit. Available at: [Link]

  • 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. Available at: [Link]

  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. ACS Publications. Available at: [Link]

  • How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics. Available at: [Link]

  • Proton NMR signals and rings. Chemistry Stack Exchange. Available at: [Link]

  • NMR Chemical Shift Values Table. Chemistry Steps. Available at: [Link]

  • L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. The Royal Society of Chemistry. Available at: [Link]

  • Proton NMR chemical shifts and coupling constants for brain metabolites. Wiley Online Library. Available at: [Link]

  • NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Available at: [Link]

  • NMR Coupling Constants. Chemical Instrumentation Facility, Iowa State University. Available at: [Link]

  • The Basics of Interpreting a Proton (1H) NMR Spectrum. ACD/Labs. Available at: [Link]

  • cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation. Doc Brown's Chemistry. Available at: [Link]

  • DDQ: the chlorinating reagent and oxidant for the ligand-directed ortho-chlorination of 2-arylpyridine - Supporting Information. The Royal Society of Chemistry. Available at: [Link]

  • 1H NMR Coupling Constants. Organic Chemistry Data. Available at: [Link]

  • Crystal structure of (E)-3-Chloro-4-((4-chlorophenyl)imino)cyclohexa-2,5-dien-1-one, C12H7Cl2NO. ResearchGate. Available at: [Link]

  • 3-Chloro-4-cyclopropyl-6-hydrazinylpyridazine. PubChem. Available at: [Link]

Sources

A Comparative Guide to the Distinctive 1H NMR Shifts of Cyclopropyl Protons in Pyridine Ethers

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the cyclopropyl group is a prized structural motif. Its inherent ring strain and unique electronic properties often confer desirable metabolic stability, conformational rigidity, and binding affinity to parent molecules. When this small, three-membered ring is appended to a pyridine ether, a fascinating and diagnostically powerful phenomenon occurs in its proton Nuclear Magnetic Resonance (1H NMR) spectrum. The cyclopropyl protons exhibit chemical shifts that are remarkably sensitive to the electronic environment and spatial orientation dictated by the pyridine ring.

This guide provides an in-depth analysis of these distinctive NMR shifts, offering a framework for understanding the underlying principles and leveraging them for structural elucidation. We will compare the effects of different pyridine ether isomers and provide the experimental context needed to reliably interpret these spectral features.

The Root of the Phenomenon: Anisotropy and Electronic Effects

The unusual chemical shifts of cyclopropyl protons in pyridine ethers arise from a confluence of two primary factors: the magnetic anisotropy of the pyridine ring and the electronic effects transmitted through the ether linkage.

Magnetic Anisotropy: Aromatic rings, like pyridine, possess a cloud of π-electrons that circulate in the presence of an external magnetic field (B₀), inducing a secondary magnetic field.[1] This induced field is anisotropic, meaning its effect varies with direction and position relative to the ring.[1] Protons located above or below the plane of the aromatic ring experience a shielding effect (upfield shift to lower ppm values), while those in the plane of the ring are deshielded (downfield shift to higher ppm values).[1][2] Due to the fixed, albeit somewhat flexible, geometry of the ether linkage, the cyclopropyl protons are often held in a specific region of this anisotropic field, leading to significant and predictable shifts.

Electronic Effects: The electronegativity of the nitrogen atom in the pyridine ring, along with the ether oxygen, creates a dipole that influences the electron density of the cyclopropyl C-H bonds. Electron-withdrawing effects generally lead to deshielding of nearby protons. The position of the nitrogen atom relative to the ether linkage (ortho, meta, or para) significantly alters this electronic influence, providing a clear basis for distinguishing between isomers.[3][4]

The interplay of these through-space (anisotropy) and through-bond (electronic) effects results in a unique chemical shift fingerprint for the cyclopropyl protons.

Isomeric Effects: A Comparative Analysis

The positioning of the ether substituent on the pyridine ring has a profound impact on the 1H NMR spectrum of the cyclopropyl group. Let's consider the hypothetical chemical shifts for a 2-cyclopropoxypyridine, 3-cyclopropoxypyridine, and 4-cyclopropoxypyridine.

CompoundCyclopropyl Proton (CH-O) Shift (δ, ppm)Rationale
2-Cyclopropoxypyridine ~ 4.0 - 4.5Strong Deshielding: The cyclopropyl methine proton is in close proximity to the electron-withdrawing nitrogen atom, leading to a significant downfield shift. Anisotropic effects from the ring also contribute to deshielding in this planar region.
3-Cyclopropoxypyridine ~ 3.7 - 4.0Intermediate Shift: The influence of the nitrogen atom is attenuated by distance. The proton resides in a region where anisotropic effects are less pronounced compared to the 2-substituted isomer.
4-Cyclopropoxypyridine ~ 3.8 - 4.2Moderate Deshielding: While further from the nitrogen than the 2-isomer, the para position allows for resonance effects that can influence the electron density at the ether linkage, resulting in a shift that is typically downfield compared to the 3-isomer.
Phenoxycyclopropane (for comparison) ~ 3.6 - 3.8Baseline: Without the influence of the pyridine nitrogen, the cyclopropyl methine proton shift is primarily determined by the ether oxygen and the benzene ring's anisotropy.

Note: These are approximate chemical shift ranges. Actual values will vary depending on the solvent, concentration, and presence of other substituents.

The methylene protons (CH₂) of the cyclopropyl ring also exhibit distinct shifts and coupling patterns, often appearing as complex multiplets in the upfield region of the spectrum (typically δ 0.6 - 1.2 ppm). Their diastereotopicity can be enhanced by the chiral center created at the methine carbon, leading to more complex splitting patterns that can also be diagnostic.

Experimental Protocol for 1H NMR Analysis

To reliably observe and compare these distinctive shifts, a standardized experimental approach is crucial.

1. Sample Preparation:

  • Solvent Selection: Use a high-purity deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is a good first choice for many organic molecules.[5] Ensure the solvent does not have residual signals that overlap with the regions of interest.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the analyte in 0.6-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shift scale to 0 ppm.

2. NMR Spectrometer Setup:

  • Field Strength: A high-field NMR spectrometer (400 MHz or higher) is recommended to achieve better signal dispersion and resolve complex coupling patterns.

  • Shimming: Carefully shim the magnetic field to obtain sharp, symmetrical peaks. This is critical for resolving the fine structure of the cyclopropyl proton signals.

  • Acquisition Parameters:

    • Pulse Sequence: Use a standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., -1 to 10 ppm).

    • Acquisition Time: An acquisition time of at least 2-3 seconds is recommended to ensure good resolution.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.

3. Data Processing and Analysis:

  • Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID).

  • Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration.

  • Referencing: Reference the spectrum by setting the TMS peak to 0 ppm.

  • Integration: Integrate all signals to determine the relative number of protons.

  • Peak Picking and Coupling Constant Measurement: Identify the chemical shifts (δ) and measure the coupling constants (J-values) for all relevant signals. The vicinal coupling constants (³J) within the cyclopropyl ring are typically in the range of 4-9 Hz for cis relationships and 8-12 Hz for trans relationships.

Visualizing the Structure-Shift Relationship

The following diagram illustrates the key factors influencing the chemical shift of the cyclopropyl methine proton in the 2-, 3-, and 4-substituted pyridine ether isomers.

G cluster_2_pyridyl 2-Cyclopropoxypyridine cluster_3_pyridyl 3-Cyclopropoxypyyridine cluster_4_pyridyl 4-Cyclopropoxypyridine a Nitrogen Proximity (Strong Deshielding) b Anisotropic Deshielding Zone a->b end_2 ~4.0 - 4.5 ppm b->end_2 Significant Downfield Shift c Increased Distance from Nitrogen d Weaker Anisotropic Effects c->d end_3 ~3.7 - 4.0 ppm d->end_3 Upfield Shift vs. 2- & 4- e Resonance Effects f Moderate Anisotropic Influence e->f end_4 ~3.8 - 4.2 ppm f->end_4 Downfield Shift vs. 3- start Cyclopropyl Proton (CH-O) start->a 2-position start->c 3-position start->e 4-position

Caption: Factors influencing cyclopropyl proton shifts in pyridine ethers.

Advanced NMR Techniques for Unambiguous Assignment

For complex molecules or when isomeric mixtures are present, one-dimensional 1H NMR may not be sufficient for complete structural assignment. In such cases, two-dimensional (2D) NMR techniques are invaluable.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, helping to identify which protons are adjacent to each other. It is particularly useful for tracing the connectivity within the cyclopropyl ring and from the methine proton to the methylene protons.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. It provides an unambiguous assignment of the 13C signals for the cyclopropyl group. Carbons adjacent to the ether oxygen typically appear in the 50-80 ppm region of the 13C NMR spectrum.[6]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. It is crucial for establishing the connectivity between the cyclopropyl group and the pyridine ring, by observing a correlation from the cyclopropyl methine proton to the pyridine carbon bearing the ether linkage.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity of protons. A NOESY experiment can confirm the spatial relationship between the cyclopropyl protons and the protons on the pyridine ring, providing definitive evidence for the structure and conformation of the molecule.

By employing these advanced techniques, researchers can build a comprehensive and self-validating model of the molecular structure, leaving no ambiguity in the assignment of isomers.

Conclusion

The chemical shifts of cyclopropyl protons in pyridine ethers are a sensitive probe of their molecular environment. The interplay of magnetic anisotropy and electronic effects, governed by the position of the ether linkage on the pyridine ring, creates a distinctive and predictable pattern in the 1H NMR spectrum. By understanding these principles and employing a robust experimental approach, including advanced 2D NMR techniques, researchers can confidently elucidate the structure of these important chemical entities. This knowledge is not merely academic; it is a practical tool that can accelerate the pace of discovery in drug development and materials science by enabling rapid and reliable structural characterization.

References

  • Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. (n.d.). Google Scholar.
  • Influence of Substituents on the Through-Space Shielding of Aromatic Rings. (n.d.). ResearchGate.
  • Computation of through-space NMR shielding effects by aromatic ring–cation complexes. (2007). ScienceDirect.
  • Abraham, R. J., et al. (2012). 1 H NMR Spectra. Part 28: Proton chemical shifts and couplings in three-membered rings. A ring current model for cyclopropane and a novel dihedral angle dependence for (3) J(HH) couplings involving the epoxy proton. Magnetic Resonance in Chemistry, 50(4), 305-13. Retrieved from [Link]

  • Analysis of small molecule mixtures by super-resolved 1H NMR spectroscopy. (2026). ChemRxiv.
  • Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives. (n.d.). BenchChem.
  • 1H–1H long range couplings in fused cyclopropanes. NMR spectral assignment and conformation of 17,18-cyclosteroids. (n.d.). Royal Society of Chemistry.
  • A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts. (n.d.). Nature Protocols.
  • Computation of through-space NMR shielding effects by aromatic ring-cation complexes. (2007). ScienceDirect.
  • Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. (2022). National Center for Biotechnology Information. Retrieved from [Link]

  • Computed NMR Shielding Effects over Fused Aromatic / Antiaromatic Hydrocarbons. (2010). MDPI. Retrieved from [Link]

  • Measurement of Long Range C H Coupling Constants. (2012). University of Ottawa NMR Facility Blog.
  • NMR Coupling Constants Explained. (n.d.). Scribd. Retrieved from [Link]

  • Anisotropic effect in 1H NMR. (2020). YouTube. Retrieved from [Link]

  • 'H chemical shifts for cyclopropyl protons (in | Download Table. (n.d.). ResearchGate. Retrieved from [Link]

  • NMR spectroscopy of small molecules in solution. (2024). Royal Society of Chemistry. Retrieved from [Link]

  • Analysis of small molecule mixtures by super-resolved 1H NMR spectroscopy. (n.d.). ChemRxiv. Retrieved from [Link]

  • Determine the structure of small organic molecule from 1H NMR experimental spectrum. (n.d.). University of Rochester. Retrieved from [Link]

  • The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. (2021). ACS Omega. Retrieved from [Link]

  • Coupling constants for 1H and 13C NMR. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

  • Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. (2022). MDPI. Retrieved from [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010). Organic Letters. Retrieved from [Link]

  • Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. (n.d.). Arkat USA. Retrieved from [Link]

  • 10.10: Spectroscopy of Ethers. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Proton Chemical Shifts in NMR. Part 121. Steric, electric field and conformational effects in acyclic and cyclic ethers. (n.d.). Modgraph. Retrieved from [Link]

  • Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. (2021). Institute of Molecular and Translational Medicine. Retrieved from [Link]

  • Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. (n.d.). Magnetic Resonance in Chemistry. Retrieved from [Link]

  • 14.8: Diamagnetic Anisotropy. (2014). Chemistry LibreTexts. Retrieved from [Link]

  • Detection of pyridine derivatives by SABRE hyperpolarization at zero field. (2023). Nature Communications. Retrieved from [Link]

Sources

Navigating the Fragmentation Landscape of 3-Chloro-4-cyclopropoxypyridine: A Comparative LC-MS/MS Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation and sensitive quantification of novel chemical entities are paramount. 3-Chloro-4-cyclopropoxypyridine serves as a key building block in the synthesis of various pharmaceutical candidates, making a comprehensive understanding of its analytical behavior essential. This guide provides an in-depth analysis of its fragmentation patterns under Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) conditions. We will move beyond a simple recitation of methods to explore the causal relationships behind experimental choices, comparing different analytical strategies to build a robust, self-validating protocol for researchers, scientists, and drug development professionals.

Theoretical Fragmentation Analysis: Predicting the Pathways

Before entering the laboratory, a theoretical assessment of the molecule's structure provides a predictive framework for its behavior under mass spectrometric analysis. This compound (C₈H₈ClNO, Monoisotopic Mass: 169.0294 Da) possesses several key features that dictate its fragmentation: a basic pyridine ring prone to protonation, a labile cyclopropoxy group, and a chloro substituent.

Under positive mode electrospray ionization (ESI+), the initial event is the protonation of the molecule, most likely at the basic nitrogen atom of the pyridine ring, to form the precursor ion [M+H]⁺ at m/z 170.0367. The subsequent fragmentation via collision-induced dissociation (CID) is anticipated to proceed through several key pathways driven by the stability of the resulting fragment ions.

Proposed Major Fragmentation Pathways:

  • Loss of Propene (C₃H₆): The cyclopropyl group is sterically strained. A common fragmentation route for cyclopropyl ethers involves ring-opening followed by rearrangement and elimination of a stable neutral molecule. In this case, the loss of propene (m/z 42.0469) from the precursor ion is a highly probable event, leading to the formation of a 3-chloro-4-hydroxypyridine fragment ion at m/z 128.9898.

  • Loss of the Cyclopropyl Radical (•C₃H₅): While less common in ESI than neutral losses, direct cleavage of the ether bond can result in the loss of a cyclopropyl radical, though this pathway is often more prevalent in electron ionization (EI) mass spectrometry.[1]

  • Loss of HCl: The elimination of neutral hydrogen chloride (m/z 35.9767) from the precursor ion could also occur, yielding an ion at m/z 134.0599.

  • Ring Cleavage: Subsequent fragmentation of the primary product ions can lead to cleavage of the pyridine ring itself, although this typically requires higher collision energies.

The following diagram illustrates the most probable initial fragmentation steps for the protonated molecule.

G cluster_precursor Precursor Ion cluster_fragments Primary Fragment Ions precursor [M+H]⁺ This compound m/z 170.0 frag1 [M+H - C₃H₆]⁺ 3-Chloro-4-hydroxypyridine m/z 129.0 precursor->frag1  - C₃H₆ (Propene) frag2 [M+H - HCl]⁺ 4-Cyclopropoxypyridine m/z 134.1 precursor->frag2  - HCl

Caption: Proposed primary fragmentation pathways of protonated this compound.

Experimental Verification: A Comparative Method Development Guide

The development of a robust LC-MS/MS method requires the systematic optimization of both chromatographic separation and mass spectrometric detection.[2] The polar nature of this compound presents a challenge for traditional reversed-phase chromatography.[3]

Part 1: Liquid Chromatography - The Separation Challenge

Polar compounds are often poorly retained on standard C18 columns, eluting near the solvent front where they are susceptible to matrix effects that can suppress ionization and compromise sensitivity.[3][4] To overcome this, we compare two distinct chromatographic approaches: standard Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC).

ParameterMethod A: Reversed-Phase (C18) Method B: HILIC (Amide) Rationale for Comparison
Column Standard C18, 2.1 x 50 mm, 1.8 µmBEH Amide, 2.1 x 50 mm, 1.7 µmC18 separates based on hydrophobicity. HILIC is designed to retain and separate polar compounds.
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in 95:5 Acetonitrile:WaterHILIC uses a high organic mobile phase to create an aqueous layer on the stationary phase for polar analyte partitioning.
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in 50:50 Acetonitrile:WaterThe gradient in HILIC involves increasing the aqueous component to elute analytes.
Gradient 5% to 95% B over 5 min95% to 50% A over 5 minThe gradients are inverse but serve the same purpose: to progressively change solvent strength for elution.
Flow Rate 0.4 mL/min0.4 mL/minKept constant for direct comparison.
Column Temp. 40 °C40 °CKept constant for direct comparison.

Expected Outcome: We anticipate poor retention and potential peak asymmetry for this compound using the C18 column. In contrast, the HILIC method is expected to provide significantly better retention and improved peak shape, moving the analyte away from the void volume and reducing interference from other matrix components. This demonstrates the principle of matching column chemistry to analyte polarity for optimal performance.

Part 2: Mass Spectrometry - Fine-Tuning Fragmentation

The key to a selective and sensitive MS/MS method is the optimization of collision energy (CE). This parameter controls the extent of fragmentation of the precursor ion.[5] A CE that is too low will result in insufficient fragmentation, while a CE that is too high may lead to excessive fragmentation, losing the more structurally informative, higher-mass product ions.

Experimental Protocol: Collision Energy Optimization

  • Infusion: Prepare a 1 µg/mL solution of this compound in 50:50 Acetonitrile:Water with 0.1% formic acid. Infuse the solution directly into the mass spectrometer at a flow rate of 10 µL/min.

  • Precursor Selection: In the MS method, select the protonated molecule [M+H]⁺ at m/z 170.0 as the precursor ion for fragmentation.

  • CE Ramp: Perform a series of product ion scans, varying the collision energy from 5 eV to 40 eV in 5 eV increments.

  • Analysis: Monitor the abundance of the precursor ion (m/z 170.0) and the predicted primary fragment ions (m/z 129.0 and m/z 134.1).

Hypothetical Collision Energy Optimization Data:

Collision Energy (eV)Precursor Ion Abundance (m/z 170.0)Fragment Ion Abundance (m/z 129.0)Fragment Ion Abundance (m/z 134.1)
1095%5%<1%
1560%38%2%
20 25% 70% 5%
255%85%10%
35<1%75% (further fragments)15%

Interpretation and Selection: Based on this representative data, a collision energy of 20 eV provides an optimal balance. It yields a high abundance of the most stable and diagnostically significant fragment ion (m/z 129.0, from the loss of propene) while retaining a moderate signal for the precursor ion. This dual observation is a key component of a self-validating system, confirming that the observed fragment is indeed derived from the intended precursor. For quantitative analysis using Multiple Reaction Monitoring (MRM), the transition 170.0 -> 129.0 would be selected for its superior intensity and specificity.

Integrated Workflow and Data Interpretation

A successful analysis integrates sample preparation, LC separation, and MS detection into a seamless and logical process.

G cluster_prep 1. Sample Preparation cluster_lc 2. LC Separation cluster_ms 3. MS/MS Detection cluster_analysis 4. Data Analysis prep Dissolve sample in Acetonitrile/Water (95:5) to match initial HILIC conditions lc Inject onto HILIC column (Method B) prep->lc gradient Apply aqueous gradient to elute polar analyte lc->gradient ms1 Full Scan (MS1): Detect precursor ion [M+H]⁺ at m/z 170.0 gradient->ms1 cid Collision-Induced Dissociation (CID) CE = 20 eV ms1->cid ms2 Product Ion Scan (MS2): Detect fragment ion [M+H - C₃H₆]⁺ at m/z 129.0 cid->ms2 analysis Confirm identity via retention time and fragmentation pattern ms2->analysis

Caption: Complete analytical workflow from sample preparation to data analysis.

By employing the optimized HILIC method and the selected MS/MS transition (170.0 -> 129.0), a researcher can confidently identify and quantify this compound. The presence of a chromatographic peak at the expected retention time, which contains both the precursor m/z 170.0 and the dominant product ion m/z 129.0, provides a multi-layered confirmation of the analyte's identity.

Conclusion

The fragmentation of this compound is dominated by the facile neutral loss of propene from the cyclopropoxy moiety, yielding a stable 3-chloro-4-hydroxypyridine product ion. A successful analytical method hinges on addressing the compound's polarity. While standard reversed-phase methods are inadequate, a HILIC-based chromatographic separation provides the necessary retention and peak quality for robust analysis. By systematically optimizing collision energy, the transition of m/z 170.0 → 129.0 was identified as the most sensitive and specific channel for MS/MS detection. This guide provides not just a protocol, but a comparative framework and rationale that equips scientists to develop and validate high-quality analytical methods for this and structurally related molecules.

References

  • Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Waters.com. [Link]

  • BioPharma Services. (2023, February 6). BA Method Development: Polar Compounds. Biopharma.com. [Link]

  • PubChem. (n.d.). 3-chloro-4-ethynylpyridine. National Center for Biotechnology Information. [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan.com Blog. [Link]

  • Gómez-Pérez, A. M., et al. (2012). LC-MS metabolomics of polar compounds. Bioanalysis, 4(12), 1513-1528. [Link]

  • Emery Pharma. (2015, May 27). Collision-Induced Fragmentation of Macrolide Antibiotics. Emerypharma.com. [Link]

  • Niessen, W. M. (2000). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA International Journal for Chemistry, 54(5), 329-334. [Link]

Sources

High-Fidelity Chlorine Isotope Pattern Analysis for 3-Chloro-4-cyclopropoxypyridine: A Platform Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Background

3-Chloro-4-cyclopropoxypyridine (


) is a highly specific halogenated building block utilized in advanced pharmaceutical synthesis. Verifying its structural integrity, identifying degradation products, and tracing its synthetic lineage require rigorous analytical characterization.

The gold standard for confirming the presence of the intact chlorine substituent is isotope pattern analysis . Chlorine naturally exists as two stable isotopes:


 (approx. 75.78%) and 

(approx. 24.22%)[1]. In mass spectrometry (MS), this manifests as a characteristic molecular ion (

) and an

peak with an abundance ratio of approximately 3:1[2]. For this compound analyzed in positive Electrospray Ionization (ESI+), the protonated molecular ions

appear at:
  • 
     Monoisotopic Mass: 
    
    
    
    170.0373
  • 
     Isotopic Mass: 
    
    
    
    172.0344

However, accurately quantifying this 3:1 ratio is not trivial. Analytical artifacts—such as isobaric interference from


 isotopes and detector saturation—can severely distort the observed isotopic fidelity. This guide objectively compares three leading mass spectrometry platforms to help researchers select the optimal workflow for their specific analytical needs.

Platform Performance Comparison

Choosing the right analytical platform depends on whether the goal is routine purity screening, exact structural elucidation, or high-precision synthetic tracing. The table below summarizes the quantitative performance metrics of Low-Resolution Quadrupole MS (qMS), High-Resolution MS (HRMS), and Isotope Ratio MS (IRMS)[3][4].

Analytical ParameterGC-qMS / LC-qMS (Low Res)LC-HRMS (Q-TOF / Orbitrap)GC-IRMS (Continuous Flow)
Mass Accuracy

0.1 Da
< 2 ppmN/A (Ratio focused)
Resolving Power (FWHM) ~1,000> 30,000Specialized Faraday cups
Isotopic Ratio Precision Moderate (1

0.2–0.5‰)
High (1

0.1–0.2‰)
Ultra-High (1

0.1‰)

/

Resolution
Unresolved (Merged

)
Baseline ResolvedN/A (Combusted/Converted)
Primary Application Routine purity & screeningExact structural confirmationSynthetic routing & tracing
Throughput High (< 5 min/sample)Medium (5-10 min/sample)Low (> 30 min/sample)

Analytical Workflow Visualization

The following diagram illustrates the logical pathways and expected data outputs when subjecting this compound to the three compared analytical platforms.

IsotopeWorkflow A This compound (C8H8ClNO) B Ionization (ESI+) Protonation to [M+H]+ A->B E IRMS Continuous Flow A->E Tracing C Low-Res MS (qMS) R ~ 1,000 B->C Routine D High-Res MS (Q-TOF) R > 30,000 B->D Structural ID F Merged M+2 Peak (^37Cl + ^13C2) C->F G Baseline Resolved Exact Mass 172.0344 D->G H High Precision δ37Cl (1σ ≈ 0.1‰) E->H

Fig 1. Analytical workflows for chlorine isotope pattern resolution and quantification.

Self-Validating Experimental Protocol: High-Fidelity LC-HRMS

To achieve an undistorted


/

isotopic cluster, the analytical method must be carefully tuned. As a Senior Application Scientist, I recommend the following self-validating LC-HRMS protocol, which is specifically designed to eliminate the two most common sources of error: detector dead-time and isobaric overlap .
Phase 1: System Suitability & Validation Check
  • Action: Prior to analyzing the unknown sample, inject a 50 ng/mL standard of a known chlorinated reference (e.g., chlorobenzene) and calculate the

    
     to 
    
    
    
    area ratio.
  • Causality & Validation: The observed

    
    /
    
    
    
    ratio must fall strictly within 2.95 to 3.05. If the ratio drops below 2.9, the electron multiplier or Time-of-Flight (TOF) detector is experiencing "dead-time" saturation (undercounting the highly abundant
    
    
    ions). If this occurs, the system fails validation, and samples must be further diluted before proceeding.
Phase 2: Sample Preparation
  • Action: Dissolve this compound in LC-MS grade Methanol to a stock concentration of 1 mg/mL. Dilute to a final working concentration of 100 ng/mL using 50:50 Water:Acetonitrile.

  • Causality: Operating at trace concentrations (100 ng/mL) prevents the aforementioned detector saturation. The 50:50 diluent matches the initial chromatographic gradient conditions, preventing solvent-induced peak broadening and ensuring the analyte focuses sharply at the head of the column.

Phase 3: Chromatographic Separation
  • Action: Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

  • Causality: The pyridine nitrogen is highly basic. The addition of 0.1% formic acid acts as an aggressive proton source, ensuring near 100% ionization efficiency to the

    
     species in ESI+. The rapid gradient minimizes peak tailing, providing a concentrated elution band for optimal MS sampling.
    
Phase 4: Mass Spectrometry Acquisition & Tuning
  • Action: Operate the Q-TOF or Orbitrap in ESI+ mode. Set the mass range to

    
     50–500. Crucially, ensure the instrument resolving power (
    
    
    
    ) is tuned to
    
    
    30,000 at
    
    
    200.
  • Causality: The mass difference between the

    
     isotope (
    
    
    
    Da) and the naturally occurring
    
    
    isotope (
    
    
    Da) is a mere 0.0097 Da . A resolving power of
    
    
    is mathematically required to separate these peaks. Failing to resolve them (as happens in Low-Res qMS) results in the
    
    
    signal merging with the
    
    
    signal, artificially inflating the
    
    
    peak and skewing the isotopic analysis.

References

  • Chemistry Steps. "Isotopes in Mass Spectrometry." Available at:[Link]

  • unine.ch. "Compound-Specific Chlorine Isotope Analysis: A Comparison of Gas Chromatography/Isotope Ratio Mass Spectrometry and Gas." Available at:[Link]

  • Universitat de Barcelona. "Compound-specific Chlorine Isotope Analysis of Tetrachlo- romethane and Trichloromethane by GC-IRMS vs. GC-qMS." Available at:[Link]

Sources

HPLC Retention Time Comparison: 3-Chloro vs. 3-Bromo Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development and synthetic chemistry, resolving halogenated positional and structural analogs is a frequent analytical bottleneck. When comparing 3-chloro and 3-bromo analogs on reversed-phase high-performance liquid chromatography (RP-HPLC), the 3-bromo derivative will consistently exhibit a longer retention time (


) on standard alkyl-bonded phases. This guide explores the physicochemical causality behind this chromatographic behavior, compares performance across different column chemistries (C18 vs. PFP), and provides a self-validating experimental protocol for robust method development.

Mechanistic Drivers of Retention

To predict and manipulate the retention of halogenated analogs, an analytical scientist must look beyond simple molecular weight and examine the atomic properties that govern stationary phase interactions.

Lipophilicity and Cavity Formation

Retention in RP-HPLC is primarily driven by the hydrophobic effect. The mobile phase must expend energy to form a cavity around the analyte. Bromine possesses a larger atomic radius (Van der Waals radius ~185 pm) compared to chlorine (~175 pm). This larger surface area increases the cavity formation energy in the polar mobile phase, thermodynamically driving the 3-bromo analog to partition more strongly into the hydrophobic stationary phase. Consequently, 3-bromo analogs exhibit higher LogP values than their 3-chloro counterparts.

Polarizability and the -Hole (Halogen Bonding)

Beyond simple hydrophobicity, halogens exhibit a unique anisotropic charge distribution. While the equatorial region of the halogen is electronegative, the region along the extension of the carbon-halogen covalent bond features a localized positive electrostatic potential known as the


-hole.
Because bromine is less electronegative and more polarizable than chlorine, its 

-hole is significantly more pronounced. This allows 3-bromo analogs to act as stronger halogen bond donors—a critical factor when selecting specialized stationary phases that can act as halogen bond acceptors.

G Subst Halogen Substitution (3-Cl vs 3-Br) Prop1 Increased Atomic Radius & Lipophilicity (LogP) Subst->Prop1 Prop2 Higher Polarizability & Stronger σ-hole Subst->Prop2 Ret1 C18 Column: Longer tR for 3-Br (Hydrophobic Driven) Prop1->Ret1 Ret2 PFP Column: Enhanced 3-Br Selectivity (Halogen Bond Driven) Prop1->Ret2 Prop2->Ret2

Caption: Logical relationship between halogen properties and HPLC retention mechanisms.

Comparative Data Analysis

The theoretical principles outlined above are empirically validated by examining the partition coefficients of standardized aromatic scaffolds. As shown in Table 1, replacing a meta-chlorine with a meta-bromine consistently increases the LogP by approximately 0.13 to 0.22 units, directly correlating to increased retention on reversed-phase columns.

Table 1: Physicochemical Comparison of 3-Chloro and 3-Bromo Analogs

CompoundHalogenExp. LogPVan der Waals RadiusElectronegativity (Pauling)
3-Chloroaniline Cl1.88[1]~175 pm3.16
3-Bromoaniline Br2.10[2]~185 pm2.96
3-Chlorophenol Cl2.50[3]~175 pm3.16
3-Bromophenol Br2.63[4]~185 pm2.96

Column Selectivity: C18 vs. Pentafluorophenyl (PFP)

The choice of stationary phase dictates which physicochemical property will dominate the separation profile.

  • Standard C18 (Octadecylsilane): On a C18 column, separation is governed almost entirely by dispersive Van der Waals forces (hydrophobicity). The 3-bromo analog will elute later than the 3-chloro analog simply due to its higher LogP. However, if the structural difference is minimal, the selectivity (

    
    ) on C18 may be insufficient for baseline resolution.
    
  • PFP (Pentafluorophenyl): PFP columns offer orthogonal selectivity by leveraging

    
     interactions, dipole-dipole interactions, and halogen bonding[5][6]. The highly electronegative fluorine atoms on the PFP stationary phase act as potent halogen bond acceptors. Because the 3-bromo analog possesses a stronger 
    
    
    
    -hole than the 3-chloro analog, it engages in significantly stronger halogen bonding with the PFP phase. This dual-mechanism retention (hydrophobicity + halogen bonding) often yields vastly superior resolution for halogenated isomers compared to standard alkyl phases[5].

Self-Validating Experimental Protocol

To objectively compare the retention times of 3-chloro and 3-bromo analogs, the analytical method must account for system dead volume. Raw retention time (


) is system-dependent; therefore, protocols must calculate the capacity factor (

) using a void volume marker (

).
Step-by-Step Methodology
  • System Suitability & Void Volume: Inject 5 µL of a 0.1 mg/mL uracil solution (a standard void volume marker) to determine

    
    .
    
  • Sample Preparation: Dissolve the 3-chloro and 3-bromo analogs separately at a concentration of 1 mg/mL. Critical Step: Dilute the final samples in the initial mobile phase conditions (e.g., 5% Acetonitrile / 95% Water) to prevent solvent-induced peak broadening or fronting.

  • Mobile Phase Preparation:

    • Phase A: LC-MS grade

      
       + 0.1% Formic Acid (v/v).
      
    • Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid (v/v).

  • Chromatographic Parameters:

    • Column: C18 or PFP (150 mm x 4.6 mm, 5 µm particle size).

    • Flow Rate: 1.0 mL/min.

    • Temperature: 30 °C (Thermostatting is mandatory, as retention decreases ~2% per 1 °C increase).

    • Injection Volume: 5 µL.

  • Gradient Elution Program:

    • 0.0 - 2.0 min: 5% B (Isocratic hold to focus the analyte band).

    • 2.0 - 15.0 min: 5%

      
       95% B (Linear gradient).
      
    • 15.0 - 18.0 min: 95% B (Column wash).

    • 18.0 - 20.0 min: 5% B (Re-equilibration).

  • Detection & Data Analysis: Monitor UV absorbance at an isosbestic point (e.g., 254 nm) and confirm peak identity via ESI-MS. Calculate the selectivity factor (

    
    ) to quantitatively compare the resolving power of the C18 vs. PFP columns.
    

Workflow S1 1. Sample Prep: 1 mg/mL in Mobile Phase S2 2. Column Selection: C18 or PFP (5 µm) S1->S2 S3 3. Mobile Phase: H2O/MeCN + 0.1% FA S2->S3 S4 4. Gradient: 5-95% MeCN over 15 min S3->S4 S5 5. Detection: UV at 254 nm & ESI-MS S4->S5 S6 6. Data Analysis: Calculate k' and α S5->S6

Caption: Step-by-step HPLC experimental workflow for separating halogenated analogs.

References

  • Title: 3-Chloroaniline | C6H6ClN | CID 7932 - PubChem | Source: nih.gov | URL: 1

  • Title: m-Bromoaniline - SIELC Technologies | Source: sielc.com | URL: 2

  • Title: 3-Chlorophenol (CID 7933) - Molecular Properties & Analysis | Source: molforge.ai | URL: 3

  • Title: 3-Bromophenol | C6H5BrO | CID 11563 - PubChem | Source: nih.gov | URL: 4

  • Title: Features of PentaFluoroPhenyl group bonded column -YMC-Triart PFP - | Source: ymc.co.jp | URL: 5

  • Title: NEW ACE® C18-PFP - a unique C18 bonded HPLC column with the extra selectivity of a pentafluorophenyl (PFP) phase | Source: chromatographytoday.com | URL: 6

Sources

Publish Comparison Guide: IR Spectroscopy of Cyclopropyl Ether Linkages

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Product/Topic: Infrared (IR) Spectroscopic Identification of Cyclopropyl Ether Linkages. Primary Audience: Medicinal Chemists, Process Development Scientists, and Spectroscopists. Core Value: This guide provides a definitive method for distinguishing the cyclopropyl ether moiety (


) from structurally similar aliphatic ethers, vinyl ethers, and epoxides.

The cyclopropyl ether linkage represents a unique chemical space where the strain of the cyclopropane ring interacts electronically with the ether oxygen. Unlike standard aliphatic ethers, the cyclopropyl group exhibits


-character similar to a vinyl group but lacks the alkene double bond. Accurate identification requires detecting a specific triad of spectral features : the high-frequency cyclopropyl C-H stretch, the characteristic ring breathing mode, and the ether C-O-C stretch.

Part 1: The Spectral Fingerprint

Mechanism of Action

The infrared spectrum of a cyclopropyl ether is governed by two dominant factors: Ring Strain and Electronic Coupling .

  • Hybridization Shift (

    
    ):  The carbon atoms in a cyclopropane ring possess significant 
    
    
    
    -character (approx.
    
    
    hybridization). This strengthens the C-H bonds, shifting their stretching frequencies above the standard
    
    
    aliphatic limit.
  • Ring-Oxygen Coupling: The lone pairs on the ether oxygen can conjugate with the Walsh orbitals of the cyclopropane ring. This interaction influences the C-O bond order, often shifting the C-O stretching frequency distinct from simple dialkyl ethers.

Characteristic Peaks (The Diagnostic Triad)[1]
Vibrational ModeWavenumber (

, cm

)
IntensityDiagnostic Note
Cyclopropyl C-H Stretch 3080 – 3010 MediumPrimary Indicator. Distinct from alkyl C-H (<3000) and overlaps with alkene/aromatic C-H.
C-O-C Asymmetric Stretch 1200 – 1050 StrongPrimary Indicator. Broad, intense band. Often shifted higher than dialkyl ethers due to ring coupling.
Ring Breathing (Deformation) 1035 – 1000 Med-StrongConfirmation. The "heartbeat" of the cyclopropane ring. Often appears as a sharp band near the C-O stretch.[1][2]
Ring Deformation (Scissoring) ~1460 – 1440 MediumOverlaps with standard

scissoring; less diagnostic.

Part 2: Comparative Analysis

Cyclopropyl Ether vs. Alternatives

Distinguishing cyclopropyl ethers from their structural isomers (like allyl alcohols or epoxides) or electronic analogs (vinyl ethers) is critical.

Table 1: Spectral Comparison Matrix
FeatureCyclopropyl Ether Aliphatic Ether (e.g., Diethyl ether)Vinyl Ether (e.g., Ethyl vinyl ether)Epoxide (Oxirane)
C-H Stretch > 3000 cm

(3080-3010)
< 3000 cm

(2980-2850)
> 3000 cm

(3100-3000)
> 3000 cm

(3050-2990)
C=C Stretch Absent Absent Present (~1640-1610 cm

)
Absent
Ring Breathing ~1020 cm

AbsentAbsent~1250 cm

(sym) & ~850 cm

C-O Stretch 1200-1050 cm

~1120 cm

~1220 cm

~1250 cm

/ 850 cm

Key Differentiator High C-H + No C=C + 1020 bandLow C-H onlyStrong C=C peakRing breathing at 1250/850
Critical Analysis
  • Vs. Vinyl Ethers: Both share the high frequency C-H stretch (>3000 cm

    
    ). The absence  of the C=C stretching band at 1640 cm
    
    
    
    is the definitive negative proof for cyclopropyl ethers.
  • Vs. Epoxides: Both are strained rings. Epoxides typically show a "breathing" band near 1250 cm

    
     (often overlapping with the C-O stretch) and a distinct band around 850-750 cm
    
    
    
    . Cyclopropyl ethers show their breathing mode lower, around 1020 cm
    
    
    .
  • Vs. Aliphatic Ethers: The presence of any peak above 3000 cm

    
     immediately rules out a simple saturated aliphatic ether.
    

Part 3: Experimental Protocol

Method: Analysis of Volatile Cyclopropyl Ethers

Context: Many simple cyclopropyl ethers (e.g., Cyclopropyl methyl ether, bp ~44°C) are highly volatile. Standard open-plate IR techniques will result in sample evaporation and poor signal-to-noise ratios.

Workflow Diagram

IR_Workflow Start Start: Sample Preparation VolatilityCheck Check Boiling Point (BP) Start->VolatilityCheck HighBP BP > 80°C (Stable Liquid) VolatilityCheck->HighBP LowBP BP < 80°C (Volatile) VolatilityCheck->LowBP MethodA Method A: Standard ATR (Open Crystal) HighBP->MethodA MethodB Method B: Sealed Liquid Cell (CaF2 or KBr Windows) LowBP->MethodB Preferred for Quant MethodC Method C: ATR with Volatile Cover Clamp LowBP->MethodC Quick Qual Acquisition Acquire Spectrum (4 cm-1 res, 16 scans) MethodA->Acquisition MethodB->Acquisition MethodC->Acquisition Validation Validate Baseline & Intensity Acquisition->Validation

Figure 1: Decision workflow for selecting the appropriate sampling technique based on ether volatility.

Step-by-Step Protocol (Low-Boiling Ethers)
  • Cell Selection: Use a sealed liquid transmission cell with KBr (Potassium Bromide) or CaF2 (Calcium Fluoride) windows.

    • Why: CaF2 is robust against water but cuts off at 1100 cm

      
       (low end). KBr is transparent down to 400 cm
      
      
      
      , allowing visualization of the fingerprint region, but is moisture sensitive. KBr is recommended for observing the ~1020 cm
      
      
      ring breathing mode.
  • Pathlength: Select a spacer of 0.015 mm to 0.025 mm .

    • Why: Ethers have strong C-O absorptions.[3][4][5] A pathlength >0.05 mm will likely cause the C-O band (1050-1200 cm

      
      ) to "bottom out" (0% transmission), obscuring peak shape and exact position.
      
  • Background Collection: Purge the sample chamber with

    
     for 2 minutes to remove atmospheric 
    
    
    
    and
    
    
    . Collect background.[6]
  • Sample Loading: Inject the neat liquid into the cell ports using a syringe to avoid evaporation. Cap ports immediately.

  • Acquisition: Scan from 4000 to 400 cm

    
    .
    
    • Resolution: 4 cm

      
      .
      
    • Scans: 16 or 32 (sufficient for neat liquids).

Part 4: Identification Logic

Use this logic flow to confirm the presence of the cyclopropyl ether moiety in an unknown sample.

Identification_Logic Input Input: Unknown IR Spectrum CheckCH Step 1: Check C-H Stretch (> 3000 cm-1?) Input->CheckCH Saturated Saturated Aliphatic Ether (No Cyclopropyl/Vinyl) CheckCH->Saturated No CheckCC Step 2: Check C=C Stretch (1600-1680 cm-1?) CheckCH->CheckCC Yes VinylAryl Vinyl or Aryl Ether (Unsaturated) CheckCC->VinylAryl Yes CheckCO Step 3: Check C-O Region (Strong band 1050-1250 cm-1?) CheckCC->CheckCO No NotEther Not an Ether (Check other functions) CheckCO->NotEther No CheckRing Step 4: Check Ring Breathing (Sharp band ~1000-1040 cm-1?) CheckCO->CheckRing Yes Epoxide Likely Epoxide (If breathing at ~1250/850) CheckRing->Epoxide No / Wrong Freq Confirmed CONFIRMED: Cyclopropyl Ether Linkage CheckRing->Confirmed Yes (~1020 cm-1)

Figure 2: Logical decision tree for spectral interpretation.

References

  • NIST Chemistry WebBook. Cyclopropyl methyl ether. National Institute of Standards and Technology.[7][8] Available at: [Link]

  • Penn, R. E., & Boggs, J. E. (1973). Microwave spectrum of cyclopropyl methyl ether. The Journal of Chemical Physics, 59(8), 4208-4214. Available at: [Link]

  • Doc Brown's Chemistry. Infrared spectrum of cyclopropane. Available at: [Link]

  • LibreTexts Chemistry. Spectroscopy of Ethers. Available at: [Link]

  • Oregon State University. Epoxide Spectroscopy. Available at: [Link]

Sources

Validating Purity of 3-Chloro-4-cyclopropoxypyridine via UPLC: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a definitive protocol for validating the purity of 3-Chloro-4-cyclopropoxypyridine , a critical intermediate in the synthesis of next-generation kinase inhibitors. While High-Performance Liquid Chromatography (HPLC) remains the industry workhorse, this guide demonstrates why Ultra-Performance Liquid Chromatography (UPLC) is the superior analytical choice for this specific molecule.

We focus on a High-pH Reversed-Phase UPLC strategy. This approach addresses the two primary chemical challenges of the analyte: the basicity of the pyridine ring (which causes peak tailing) and the potential acid-sensitivity of the strained cyclopropyl ether linkage.

The Analytical Challenge

To validate purity effectively, one must understand the molecule's behavior in solution. This compound presents a "perfect storm" for chromatographic difficulties:

  • Pyridine Basicity (pKa ~6.5): In standard acidic mobile phases (pH 2-3), the pyridine nitrogen becomes protonated (

    
    ). This cation interacts strongly with residual silanols on silica columns, leading to severe peak tailing and poor resolution.
    
  • Cyclopropyl Ether Instability: The cyclopropoxy group is directly attached to the aromatic ring. In highly acidic environments (e.g., 0.1% TFA), this ether linkage can mimic vinyl ether character, making it susceptible to acid-catalyzed hydrolysis or ring-opening, potentially creating artifacts during the analysis itself.

  • Hydrophobicity: The chloro and cyclopropyl groups add significant lipophilicity, requiring high organic solvent strength for elution.

The Solution: Charged Surface Hybrid (CSH) UPLC at High pH

By utilizing a Waters ACQUITY UPLC CSH C18 column at pH 10 , we maintain the analyte in its neutral (unprotonated) state. This eliminates silanol interactions (sharper peaks) and protects the cyclopropyl ether from acid degradation.

Comparative Analysis: UPLC vs. HPLC

The following data compares a legacy HPLC method (C18, Low pH) against the optimized UPLC method (CSH C18, High pH).

Table 1: Performance Metrics Comparison
MetricLegacy HPLC (Agilent Zorbax SB-C18)Optimized UPLC (Waters CSH C18)Improvement Factor
Run Time 25.0 minutes4.2 minutes6x Faster
Solvent Usage ~35 mL / run~2.5 mL / run92% Reduction
Tailing Factor (

)
1.8 (Significant Tailing)1.1 (Near Symmetrical)Superior Peak Shape
Resolution (

)
*
1.84.2High Purity Assurance
LOD (Sensitivity) 0.5 µg/mL0.05 µg/mL10x More Sensitive

*Resolution measured between main peak and the critical impurity (3-Chloro-4-pyridone).

Strategic Method Development

The "Why" Behind the Protocol
  • Column Choice (CSH C18): We select Charged Surface Hybrid (CSH) particles over standard BEH. CSH particles have a low-level positive surface charge that electrostatically repels protonated bases, further sharpening peak shape for pyridines.

  • Mobile Phase Modifier (Ammonium Bicarbonate): A volatile buffer at pH 10 ensures the pyridine remains deprotonated. Unlike phosphate buffers, it is MS-compatible if mass spectrometry confirmation is required later.

Recommended UPLC Conditions[1]
  • System: ACQUITY UPLC H-Class or equivalent (low dispersion).

  • Column: ACQUITY UPLC CSH C18, 1.7 µm, 2.1 x 50 mm.

  • Column Temp: 45°C (Reduces viscosity, improves mass transfer).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 10).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1][2]

  • Flow Rate: 0.5 mL/min.

  • Detection: UV at 254 nm (Pyridine

    
     transition).
    
Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.00955Initial
3.005956 (Linear)
3.50595Hold
3.60955Re-equilibrate
4.20955End

Visualization: Method Logic & Workflow

The following diagram illustrates the decision matrix used to arrive at the High-pH CSH strategy, ensuring scientific rigor.

MethodStrategy Start Analyte: this compound Check1 Check 1: Functional Groups Start->Check1 BranchBase Basic Pyridine Nitrogen (pKa ~6.5) Check1->BranchBase BranchEther Cyclopropyl Ether (Acid Sensitive?) Check1->BranchEther DecisionLowPH Low pH (TFA/Formic) BranchBase->DecisionLowPH Traditional DecisionHighPH High pH (NH4HCO3, pH 10) BranchBase->DecisionHighPH Modern UPLC BranchEther->DecisionLowPH BranchEther->DecisionHighPH Preferred ResultLow Risk: Peak Tailing (Silanols) Risk: Ether Hydrolysis DecisionLowPH->ResultLow ResultHigh Benefit: Neutral Analyte Benefit: Ether Stability DecisionHighPH->ResultHigh ColumnSelect Column Selection: Hybrid Particle (CSH C18) ResultHigh->ColumnSelect FinalMethod FINAL PROTOCOL: UPLC CSH C18 @ pH 10 ColumnSelect->FinalMethod

Figure 1: Method Development Decision Tree highlighting the logic for selecting High-pH UPLC to mitigate analyte instability and peak tailing.

Validation Protocol (ICH Q2(R1) Aligned)

To ensure this method is publication-ready and regulatory-compliant, follow this validation workflow.

Specificity (Forced Degradation)

You must prove the method separates the main peak from likely impurities.

  • Protocol: Expose sample to:

    • Acid (0.1 N HCl, 60°C, 2h) -> Expect 3-Chloro-4-pyridone (Hydrolysis product).

    • Oxidation (3% H2O2) -> Expect N-Oxide derivative.

    • Base (0.1 N NaOH) -> Generally stable.

  • Acceptance Criteria: Peak purity angle < Purity threshold (using Diode Array Detector). Resolution (

    
    ) > 2.0 for all degradation products.
    
Linearity & Range
  • Protocol: Prepare 5 concentration levels corresponding to 50%, 75%, 100%, 125%, and 150% of the target test concentration (e.g., 0.5 mg/mL).

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    0.999.
Accuracy (Recovery)
  • Protocol: Spike known amounts of pure this compound into a placebo matrix (or solvent) at 80%, 100%, and 120% levels (triplicate injections).

  • Acceptance Criteria: Mean recovery 98.0% – 102.0%.

System Suitability Testing (SST)

Every analytical run must begin with an SST injection to verify system performance.

  • Tailing Factor:

    
    
    
  • Theoretical Plates:

    
    
    
  • Precision: %RSD of retention time

    
     (n=6).
    

Experimental Workflow Diagram

ValidationWorkflow Prep Sample Preparation (0.5 mg/mL in MeCN:H2O) SST System Suitability (6 Replicates) Prep->SST PassFail Pass SST? (RSD < 1.0%) SST->PassFail PassFail->SST No (Retest) SampleInj Inject Samples (Bracketed) PassFail->SampleInj Yes Process Data Processing (Integrate & Calc Purity) SampleInj->Process Report Generate Report (CoA) Process->Report

Figure 2: Routine Validation Workflow ensuring data integrity through strict System Suitability Testing (SST) checkpoints.

References

  • ICH Harmonised Tripartite Guideline. (2005).[3] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3] Link

  • Waters Corporation. (2020). UPLC versus UHPLC: Comparison of Loading and Peak Capacity for Small Molecule Drugs. Application Note. Link

  • Agilent Technologies. (2018). Control pH During Method Development for Better Chromatography. Technical Overview.[1][4][5][6] Link

  • Research Journal of Pharmacy and Technology. (2019). A Review on Comparative study of HPLC and UPLC.Link

  • Journal of Chemical Research. (2014). Synthesis of an impurity in crude roflumilast (3,4-bis(cyclopropylmethoxy) analogue). (Provides context on cyclopropyl ether stability). Link

Sources

Navigating the Labyrinth of Pyridine Ether Synthesis: A Guide to Regioisomer Structure Confirmation

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of substituted pyridines is a cornerstone of molecular design. Pyridine ethers, in particular, are prevalent scaffolds in a vast array of biologically active compounds. However, their synthesis is often plagued by a critical challenge: the formation of regioisomers. The seemingly subtle difference in the position of the ether linkage on the pyridine ring can drastically alter a molecule's pharmacological profile. Therefore, the unambiguous confirmation of the resulting regioisomeric structure is not merely a matter of analytical due diligence; it is a fundamental prerequisite for meaningful structure-activity relationship (SAR) studies and the advancement of drug discovery programs.

This guide provides an in-depth comparison of methodologies for the synthesis of pyridine ethers, with a primary focus on the robust analytical techniques required to definitively confirm the structure of the resulting regioisomers. We will explore the causality behind experimental choices and present self-validating systems to ensure scientific integrity.

The Synthetic Challenge: Controlling Regioselectivity

The synthesis of pyridine ethers commonly involves nucleophilic substitution reactions, where a hydroxypyridine is reacted with an alkyl halide (Williamson ether synthesis) or an aryl halide (Buchwald-Hartwig amination).[1][2][3][4][5] The inherent electronic nature of the pyridine ring, an electron-poor aromatic system, dictates that nucleophilic attack is favored at the 2- and 4-positions.[6][7] This often leads to a mixture of products when the starting hydroxypyridine can exist in tautomeric forms or when multiple positions are available for substitution.

For instance, the alkylation of 3-hydroxypyridine can potentially yield both the 3-alkoxypyridine and the N-alkyl-3-pyridone. Similarly, the reaction of 2,4-dihydroxypyridine with an alkyl halide can produce a mixture of 2-alkoxy-4-hydroxypyridine, 4-alkoxy-2-hydroxypyridine, and 2,4-dialkoxypyridine. Achieving high regioselectivity can be challenging and often requires careful optimization of reaction conditions, including the choice of base, solvent, and catalyst.[8][9]

The Analytical Imperative: Unambiguous Structure Confirmation

Given the potential for regioisomeric mixtures, a multi-faceted analytical approach is essential to confirm the structure of the desired product. While chromatographic techniques like GC-MS and LC-MS can separate isomers, they often do not provide definitive structural information on their own. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are the gold standard for structure elucidation in this context.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy is the most powerful tool for distinguishing between pyridine ether regioisomers.[10][11] A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a comprehensive picture of the molecule's connectivity and spatial arrangement.

1D NMR: ¹H and ¹³C Spectroscopy

  • ¹H NMR: The chemical shifts and coupling patterns of the aromatic protons on the pyridine ring are highly sensitive to the position of the ether linkage. Protons alpha to the ring nitrogen (C2 and C6) are the most deshielded and appear furthest downfield (typically δ 8.5-8.8 ppm), while beta protons (C3 and C5) are the most shielded (δ 7.1-7.5 ppm).[10] The gamma proton (C4) resonates at an intermediate chemical shift (δ 7.5-7.8 ppm).[10] Substitution with an alkoxy group will cause a characteristic upfield or downfield shift of the adjacent protons, aiding in the initial structural assignment.

  • ¹³C NMR: The chemical shifts of the pyridine ring carbons are also diagnostic. The carbons directly attached to the electronegative nitrogen (C2 and C6) are significantly deshielded (typically ~150 ppm).[10] The position of the ether substituent will directly impact the chemical shift of the carbon to which it is attached, providing a clear indicator of the substitution pattern.

2D NMR: COSY, HSQC, HMBC, and NOESY/ROESY

While 1D NMR provides valuable initial clues, 2D NMR experiments are crucial for unambiguous assignment.

  • COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks, allowing for the tracing of connectivity between adjacent protons on the pyridine ring.[12][13]

  • HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon to which it is directly attached.[10][13][14][15] This is invaluable for assigning the carbon signals based on the more easily assigned proton spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably the most critical experiment for confirming regiochemistry. It reveals correlations between protons and carbons over two to three bonds.[10][13][14][16] By observing a correlation between the protons of the alkoxy group and a specific carbon on the pyridine ring, the point of attachment can be definitively established.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are in close proximity.[17][18][19][20] For example, a NOESY cross-peak between the protons of the alkoxy group and a proton at a specific position on the pyridine ring provides strong evidence for that particular regioisomer.[21] NOESY is particularly useful for distinguishing between isomers where HMBC correlations might be ambiguous.

G cluster_synthesis Pyridine Ether Synthesis cluster_analysis Structure Confirmation Workflow start Hydroxypyridine + Alkyl/Aryl Halide reaction Williamson or Buchwald-Hartwig start->reaction product Mixture of Regioisomers reaction->product separation Chromatography (GC/LC-MS) nmr_1d 1D NMR (¹H, ¹³C) nmr_2d 2D NMR (COSY, HSQC, HMBC, NOESY) xray X-ray Crystallography (if crystalline) nmr_2d->xray Ambiguous NMR Data final_structure Unambiguous Structure

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the product, confirming the addition of the ether group.[22] Fragmentation patterns in techniques like Electron Ionization (EI-MS) can sometimes offer clues to the substitution pattern, as the position of the substituent can influence how the molecule breaks apart.[23][24] However, for closely related isomers, the mass spectra can be very similar, making MS a less definitive technique for regioisomer differentiation compared to NMR.[25][26]

X-ray Crystallography

For compounds that can be crystallized, single-crystal X-ray diffraction provides the ultimate, unambiguous structural proof.[27][28][29][30] It yields a three-dimensional model of the molecule, revealing the precise connectivity and stereochemistry. While powerful, obtaining suitable crystals can be a significant bottleneck.

Comparative Data and Experimental Protocols

To illustrate the power of these techniques, consider the synthesis of a methoxypyridine from a dihydroxypyridine. The following table summarizes the expected key analytical data for the possible regioisomers.

Analytical Technique2-methoxy-4-hydroxypyridine4-methoxy-2-hydroxypyridine
¹H NMR Distinct signals for H-3, H-5, and H-6. H-6 will be the most downfield.Distinct signals for H-3, H-5, and H-6. H-6 will be the most downfield.
¹³C NMR C-2 will show a large downfield shift due to the methoxy group.C-4 will show a large downfield shift due to the methoxy group.
HMBC A strong correlation between the methoxy protons and C-2.A strong correlation between the methoxy protons and C-4.
NOESY A NOE between the methoxy protons and the H-3 proton.A NOE between the methoxy protons and the H-3 and H-5 protons.
Experimental Protocol: General Procedure for Pyridine Ether Synthesis (Williamson Ether Synthesis)
  • To a solution of the hydroxypyridine (1.0 eq) in a suitable solvent (e.g., DMF, THF, or acetone) is added a base (e.g., NaH, K₂CO₃, or Cs₂CO₃) (1.1 - 2.0 eq).

  • The mixture is stirred at room temperature for 30-60 minutes to ensure complete deprotonation.

  • The alkyl halide (1.0 - 1.5 eq) is added, and the reaction is heated to an appropriate temperature (e.g., 60-100 °C) and monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, quenched with water, and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to isolate the desired regioisomer(s).

Experimental Protocol: NMR Sample Preparation and Analysis
  • Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in an NMR tube.

  • Acquire a ¹H NMR spectrum to assess purity and obtain initial structural information.

  • Acquire a ¹³C NMR spectrum.

  • Acquire a 2D COSY spectrum to establish proton-proton correlations.

  • Acquire a 2D HSQC spectrum to assign one-bond proton-carbon correlations.

  • Acquire a 2D HMBC spectrum, optimizing the long-range coupling delay to observe two- and three-bond correlations. This is the key experiment for confirming the ether linkage position.

  • If necessary, acquire a 2D NOESY or ROESY spectrum to confirm through-space proximities.

G cluster_nmr NMR Analysis Pipeline H1 ¹H NMR C13 ¹³C NMR COSY COSY HSQC HSQC HMBC HMBC NOESY NOESY Structure Confirmed Structure

Conclusion

The synthesis of pyridine ethers is a vital endeavor in modern medicinal chemistry. However, the potential for regioisomer formation necessitates a rigorous and systematic approach to structure confirmation. While various synthetic strategies aim to improve regioselectivity, the ultimate arbiter of success is a comprehensive analytical characterization. A combination of 1D and 2D NMR techniques, particularly HMBC and NOESY, provides the most reliable and accessible means for unambiguous structure elucidation. For crystalline materials, X-ray crystallography offers the definitive proof. By integrating these powerful analytical tools into the synthetic workflow, researchers can ensure the scientific integrity of their findings and accelerate the development of novel therapeutics.

References

  • Benchchem. (n.d.). Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives.
  • Wikipedia. (2023, December 1). Chichibabin reaction. Retrieved from [Link]

  • Benchchem. (n.d.). A Comparative Spectroscopic Analysis of Pyridine and its Isomers: 2-, 3-, and 4-Picoline.
  • Wikipedia. (2023, December 1). Chichibabin pyridine synthesis. Retrieved from [Link]

  • (n.d.). Chichibabin reaction.
  • Wikidoc. (2012, August 8). Chichibabin reaction. Retrieved from [Link]

  • Katiyar, D. (n.d.). Pyridine.
  • Chen, P. H. (1976). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry, 41(17), 2973–2976. Retrieved from [Link]

  • Lavorato, D. J. (1997). Hydrogen Shift Isomers of Pyridine and other N-Heterocycles: A Tandem Mass Spectrometry Study. (Doctoral dissertation, McMaster University). Retrieved from [Link]

  • Chen, P. H. (1976). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomer. The Journal of Organic Chemistry, 41(17), 2973-2976.
  • (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
  • Johnson, C. N., et al. (2014). Regioselective synthesis of pyridines by redox alkylation of pyridine N-oxides with malonates. Beilstein Journal of Organic Chemistry, 10, 2358–2364. Retrieved from [Link]

  • Zha, Q., et al. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. Physical Chemistry Chemical Physics, 25(13), 9132-9145. Retrieved from [Link]

  • Ciufolini, M. A., & Chan, B. K. (2007). METHODOLOGY FOR THE SYNTHESIS OF PYRIDINES AND PYRIDONES: DEVELOPMENT AND APPLICATIONS. Heterocycles, 74(1), 133. Retrieved from [Link]

  • Burton, R. J., et al. (2013). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Tetrahedron Letters, 54(50), 6900-6904. Retrieved from [Link]

  • (n.d.). The X-Ray Crystal Structures of Two Derivatives of 2,6-Bis{[2-(dimethoxymethyl)phenoxy]methyl}pyridine. Retrieved from [Link]

  • (2017). Regio- and Stereoselective Alkylation of Pyridine- N -oxides: Synthesis of Substituted Piperidines and Pyridines. Request PDF. Retrieved from [Link]

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
  • (2015). Regioselective synthesis of C-2 substituted imidazo[4,5-b]pyridines utilizing palladium catalysed C-N bond forming reactions with enolizable heterocycles. Request PDF. Retrieved from [Link]

  • University of Wisconsin-Madison. (2018, August 8). NOESY and ROESY. Retrieved from [Link]

  • (n.d.). Williamson Ether Synthesis.
  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • (2024, May 29). A practical synthesis and X-ray crystal structure of (E)-4-(1-naphthylvinyl)pyridine and related compounds. ResearchGate. Retrieved from [Link]

  • (2013). Trisubstitution of pyridine through sequential and regioselective palladium cross-coupling reactions affording analogs of known GPR54 antagonists. RSC Publishing. Retrieved from [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Knochel, P., et al. (2021). Regioselective difunctionalization of pyridines via 3,4-pyridynes. Chemical Science, 12(13), 4765-4770. Retrieved from [Link]

  • (n.d.). STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY.
  • (n.d.). Nuclear Overhauser Effect (NOE).
  • Australian National University NMR Centre. (n.d.). Guide to NOE Experiments. Retrieved from [Link]

  • Cetina, M., & Jukić, M. (2015). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Journal of Molecular Structure, 1084, 29-37. Retrieved from [Link]

  • Wikipedia. (2023, November 28). Williamson ether synthesis. Retrieved from [Link]

  • (1965). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 13(6), 369-373.
  • Oxford Instruments. (n.d.). Two-dimensional Experiments: Inverse Heteronuclear Correlation. Retrieved from [Link]

  • (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Retrieved from [Link]

  • (2018). Controlling Regioselectivity in Palladium‐Catalyzed C−H Activation/Aryl–Aryl Coupling of 4‐Phenylamino[2.2]paracyclophane. Chemistry – A European Journal, 24(52), 13812-13817. Retrieved from [Link]

  • Batsuren, D., et al. (2020). Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge. Scientific Reports, 10(1), 1-8. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved from [Link]

  • University of Ottawa NMR Facility. (2012, January 19). Sorting Out NOE's for Exchanging Rotamers. Retrieved from [Link]

  • Columbia University NMR Core Facility. (n.d.). HSQC and HMBC. Retrieved from [Link]

  • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Retrieved from [Link]

  • (2024). Novel Crystalline Salts of 4-Piperidyl- and 4-Pyridylmethylamines Prepared by Catalytic Hydrogenation of 4-Pyridinecarbonitrile: Crystallographic Unit Cells Based on Powder XRD Patterns by Using the DASH Program Package. MDPI. Retrieved from [Link]

  • Benchchem. (n.d.). Definitive Structure Determination of 2,3'-Bipyridine Derivatives: A Comparative Guide to X-ray Crystallographic Analysis.
  • (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Retrieved from [Link]

  • Wikipedia. (2024, February 28). Pyridine. Retrieved from [Link]

  • Benchchem. (n.d.). A Comparative Spectroscopic Guide to the Structural Confirmation of 4-Pyridinemethanol.
  • Deady, L. W., et al. (1995). Identification of Regioisomers in a Series of N-Substituted Pyridin-4-yl Imidazole Derivatives by Regiospecific Synthesis, GC/MS, and 1H NMR. The Journal of Organic Chemistry, 60(12), 3843–3845. Retrieved from [Link]

  • van der Veen, R. M., et al. (2024). Position Matters: Pyridine Regioisomers Influence Secondary Structure and Micelle Morphology in Polymer-Homopolypeptide Micelles. Biomacromolecules. Retrieved from [Link]

Sources

A Comparative Guide to Elemental Analysis Standards for Novel Pyridine Derivatives: The Case of 3-Chloro-4-cyclopropoxypyridine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Foundational Importance of Elemental Analysis

In the landscape of drug discovery and development, pyridine and its derivatives represent a cornerstone of medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] The introduction of novel compounds, such as 3-Chloro-4-cyclopropoxypyridine, into the research pipeline necessitates a rigorous and multi-faceted analytical characterization to confirm identity, purity, and consistency. Among the most fundamental of these characterization techniques is elemental analysis. This analysis provides the empirical formula of a compound, serving as a primary, quantitative checkpoint against its proposed chemical structure.

This guide provides an in-depth comparison of the prevailing methodologies and standardization strategies for the elemental analysis of this compound, a representative halogenated, nitrogen-containing heterocyclic compound. We will move beyond a simple listing of procedures to explore the causality behind experimental choices, compare the performance of different analytical techniques, and provide actionable protocols for researchers, scientists, and drug development professionals. The objective is to equip the reader with the expertise to select and validate the most appropriate analytical strategy for their specific research and quality control needs.

Theoretical Composition of this compound

Before any experimental analysis, the theoretical elemental composition must be calculated from the molecular formula. This theoretical data serves as the ultimate benchmark for accuracy.

Molecular Formula: C₈H₈ClNO Molecular Weight: 169.61 g/mol

ElementAtomic Weight ( g/mol )Atoms in MoleculeTotal MassPercentage (%)
Carbon (C)12.011896.08856.65%
Hydrogen (H)1.00888.0644.75%
Chlorine (Cl)35.453135.45320.90%
Nitrogen (N)14.007114.0078.26%
Oxygen (O)15.999115.9999.43%

Comparative Analysis of Core Analytical Methodologies

The selection of an analytical technique for elemental analysis is a critical decision driven by factors such as required accuracy, sample throughput, matrix complexity, and the specific elements of interest. Here, we compare three prominent techniques: Combustion Analysis, Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), and X-Ray Fluorescence (XRF).

Analytical_Methodologies_Comparison cluster_0 Sample: this compound cluster_1 Combustion Analysis cluster_2 ICP-MS cluster_3 XRF Sample Sample Combustion Combustion Sample->Combustion Destructive ICPMS ICP-MS Sample->ICPMS Destructive XRF XRF Sample->XRF Non-Destructive Comb_Principle Principle: High-temp oxidation converts sample into simple gases (CO₂, H₂O, N₂, HCl). Gases are separated and quantified. Combustion->Comb_Principle Mechanism ICPMS_Principle Principle: Sample is digested, nebulized, and ionized in argon plasma. Ions are separated by mass-to-charge ratio and detected. ICPMS->ICPMS_Principle Mechanism XRF_Principle Principle: Primary X-rays excite atoms, causing emission of secondary (fluorescent) X-rays characteristic of each element. Non-destructive. XRF->XRF_Principle Mechanism

Caption: Comparison of core principles for three major elemental analysis techniques.

Combustion Analysis: The Gold Standard

Combustion analysis is the most established and direct method for determining the weight percentages of Carbon, Hydrogen, Nitrogen, Sulfur (CHNS), and halogens in organic compounds.

  • Expertise & Experience: The choice of combustion parameters is critical for halogenated compounds. A furnace temperature of 950-1050°C is required for complete oxidative pyrolysis. For chlorinated compounds, a tungsten(VI) oxide or similar catalyst is often mixed with the sample to ensure the conversion of chlorine to silver chloride (AgCl) in the collection tube or to a titratable species, preventing the formation of corrosive HCl gas that can damage the instrument.[3][4]

  • Trustworthiness: The method is self-validating through the routine analysis of Certified Reference Materials (CRMs) with known elemental compositions. A successful run requires the results for a standard like 4-Chlorobenzoic Acid to fall within a tight tolerance (e.g., ±0.3% absolute) of its certified values.

  • Application: Ideal for pure substances to confirm the empirical formula. It is the definitive method for the primary elements (C, H, N, Cl) in this compound.

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)

ICP-MS is renowned for its exceptional sensitivity, making it the premier technique for trace and ultra-trace elemental analysis.[5][6][7] While not typically used for determining the bulk composition of organic compounds, it is indispensable for assessing elemental impurities as mandated by regulatory bodies.[8][9]

  • Expertise & Experience: The primary challenge for organic samples is matrix interference and the introduction of carbon into the plasma.[5][10] A robust sample preparation, typically microwave-assisted acid digestion, is required to destroy the organic matrix. The choice of acids (e.g., nitric acid, hydrochloric acid) is crucial to fully solubilize the analyte and avoid the loss of volatile elements. For our target molecule, a closed-vessel microwave digestion with nitric acid would be the preferred starting point.

  • Trustworthiness: Validation is achieved by analyzing a digestion blank and a matrix-spiked sample. Recovery for the spiked analyte should be within an acceptable range (e.g., 80-120%) to ensure the digestion process was effective and no analyte was lost.[8]

  • Application: Not suitable for determining bulk C, H, N, O. Its power lies in quantifying metallic catalyst residues (e.g., Pd, Pt, Ru) or toxic elemental impurities (e.g., As, Cd, Hg, Pb) at parts-per-billion (ppb) levels.[11]

X-Ray Fluorescence (XRF) Spectroscopy

XRF is a non-destructive technique that offers rapid elemental screening with minimal sample preparation.[12][13][14]

  • Expertise & Experience: XRF measures the fluorescent X-rays emitted from a sample when excited by a primary X-ray source.[14] Its main advantage is speed and simplicity.[12] However, its sensitivity is generally lower than ICP-MS, and it struggles with lighter elements (like C, H, N, O). For our compound, XRF would be most effective for quantifying chlorine. Calibration requires matrix-matched standards, which can be challenging for novel compounds.

  • Trustworthiness: The method is validated by analyzing reference materials with a similar matrix composition. Due to potential matrix effects (where the signal from one element is affected by the presence of others), results are often considered semi-quantitative unless rigorous calibration is performed.

  • Application: Best used as a rapid screening tool for quality control, for example, to confirm the presence of chlorine or to check for heavy metal contamination in raw materials or final products where speed is more critical than ultimate precision.[11][13]

Quantitative Performance Comparison

The following table summarizes the expected performance of each technique for the analysis of this compound.

ParameterCombustion AnalysisICP-MS (after digestion)XRF Spectroscopy
Primary Elements C, H, N, ClCl (possible), ImpuritiesCl (primary), Impurities
Typical Accuracy ± 0.3% (absolute)± 5-10% (relative)± 5-15% (relative)
Precision (%RSD) < 0.5%< 5%< 10%
Detection Limits ~0.1% (wt.)ppb to pptppm
Sample Prep Time < 5 minutes1-4 hours< 2 minutes
Analysis Time/Sample 5-10 minutes3-5 minutes1-5 minutes
Destructive? YesYesNo
Primary Use Case Empirical Formula Confirmation Trace Impurity Analysis Rapid Screening

Standards & Calibration: A Self-Validating System

For a novel compound without a dedicated commercial standard, a multi-tiered approach to standardization is required. This ensures the entire analytical workflow is validated and trustworthy.

Standardization_Workflow cluster_0 Instrument Calibration cluster_1 Method Validation cluster_2 Sample Analysis cluster_3 Data Verification CRM Primary CRM (e.g., 4-Chlorobenzoic Acid) Validation System Suitability Check (CRM Analysis) CRM->Validation Calibrates & Validates Sample Test Article (this compound) Validation->Sample Ensures Accurate Measurement Of Verification Compare result to Theoretical Value Sample->Verification Experimental Result

Caption: Workflow for establishing a self-validating analytical system.

  • Certified Reference Materials (CRMs): These are the bedrock of accurate elemental analysis.[15][16] They are produced by national metrology institutes or accredited producers (e.g., NIST, Sigma-Aldrich's TraceCERT®) and come with a certificate specifying the mass fraction of elements and its associated uncertainty.[15][17] For our target compound, a suitable solid organic CRM would be 4-Chlorobenzoic Acid or Acetanilide , which provides certified values for C, H, N, and Cl.

  • In-House Reference Standard: Once a batch of this compound is synthesized and purified to a high degree (e.g., >99.5% by HPLC and qNMR), it can be thoroughly characterized and established as a secondary or "in-house" reference standard. Its elemental composition should be confirmed by an accredited third-party laboratory using combustion analysis against primary CRMs. This qualified in-house standard can then be used for routine quality control.

Experimental Protocols

Protocol 1: Determination of C, H, N, and Cl by Combustion Analysis
  • Instrument Preparation: Ensure the combustion and reduction tubes of the elemental analyzer are packed correctly and have reached the operational temperature (~980°C). Calibrate the instrument using a primary CRM such as Acetanilide (for CHN) and 4-Chlorobenzoic Acid (for Cl).

  • System Suitability: Weigh and analyze the CRM as a sample. The results for C, H, N, and Cl must be within ±0.3% of the certified values before proceeding.

  • Sample Preparation: Accurately weigh 1-3 mg of the this compound sample into a tin capsule using a microbalance.

  • Analysis: Place the capsule into the instrument's autosampler. Initiate the analysis sequence. The sample is dropped into the combustion furnace, and the resulting gases are separated and detected.

  • Data Processing: The instrument software automatically calculates the weight percentages of each element based on the calibration.

  • Verification: Run a CRM sample again at the end of the sample queue to check for instrument drift.

Protocol 2: Microwave-Assisted Acid Digestion for ICP-MS Impurity Analysis
  • Labware Preparation: All vessels must be acid-leached to remove trace metal contaminants.

  • Sample Preparation: Accurately weigh ~100 mg of this compound into a clean, high-pressure microwave digestion vessel.

  • Digestion: Add 5 mL of high-purity nitric acid and 1 mL of hydrochloric acid to the vessel. Seal the vessel and place it in the microwave digestion system. Ramp the temperature to ~200°C and hold for 30 minutes.

  • Dilution: After cooling, carefully unseal the vessel and dilute the clear digestate to a final volume of 50 mL with deionized water. This solution is now ready for ICP-MS analysis.

  • Quality Control: Prepare a reagent blank (acids only) and a spiked sample (sample + known amount of impurity standards) to be digested alongside the test article to validate the procedure.

Conclusion and Recommendations

For the definitive characterization of a novel compound like This compound , a multi-tiered analytical approach is essential.

  • For Structural Confirmation and Purity: Combustion analysis is the indispensable, gold-standard method. Its accuracy and precision in determining the mass percentages of C, H, N, and Cl provide the foundational data to confirm the empirical formula. The use of primary, certified reference materials is non-negotiable for ensuring the trustworthiness of the results.

  • For Regulatory Compliance and Safety: ICP-MS is the required method for quantifying trace elemental impurities according to guidelines like ICH Q3D.[9][18] While complex, its unparalleled sensitivity is necessary to ensure patient safety.

  • For High-Throughput Screening: XRF serves as a valuable, non-destructive screening tool for rapid quality checks, particularly for confirming the presence of key elements like chlorine or identifying gross contamination.

By understanding the principles, strengths, and validation requirements of each technique, researchers can build a comprehensive and robust analytical package, ensuring the scientific integrity of their work and accelerating the journey from discovery to development.

References

  • ResearchGate. (2025). Crystal structure of (E)-3-Chloro-4-((4-chlorophenyl)imino)cyclohexa-2,5-dien-1-one, C12H7Cl2NO. Available at: [Link]

  • MDPI. (2023). Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines. Available at: [Link]

  • PubChem. 3-Chloro-4-cyclopropyl-6-hydrazinylpyridazine. Available at: [Link]

  • PubChem. 6-(3-Chloro-4-cyclopropoxyphenyl)pyrimidine-4-carboxylic acid. Available at: [Link]

  • Agilent. Techniques for the Analysis of Organic Chemicals by Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Available at: [Link]

  • Analytik Jena. Determination of Total Chlorine in Solid Recovered Fuels Using High-Temperature Combustion and Coulometric Titration. Available at: [Link]

  • Malvern Panalytical. (2024). The strategic advantages of X-ray fluorescence for pharmaceutical elemental analysis. Available at: [Link]

  • PMC. Inductively Coupled Plasma Mass Spectrometry: Introduction to Analytical Aspects. Available at: [Link]

  • CPAchem. Organic CRM. Available at: [Link]

  • AZoM. (2024). Advantages of X-Ray Fluorescence in Pharmaceutical Elemental Analysis. Available at: [Link]

  • National Library of Medicine. [Fluorometric determination of pyridine and its derivatives by flow injection analysis]. Available at: [Link]

  • ESSLAB. Organic Certified Reference Materials. Available at: [Link]

  • EST Analytical. Total Chlorine Analysis. Available at: [Link]

  • American Pharmaceutical Review. (2012). The Use of EDXRF for Pharmaceutical Material Elemental Analysis. Available at: [Link]

  • Agilent. What is ICP-MS? Principles & Technique. Available at: [Link]

  • Agilent. ULTRA Analytical Standards and Certified Reference Materials. Available at: [Link]

  • VSB - Technical University of Ostrava. FATE OF CHLORINE COMPOUND IN COMBUSTION OF ALTERNATIVE FUELS. Available at: [Link]

  • ICH. (2022). Guideline for Elemental Impurities Q3D(R2). Available at: [Link]

  • Lucideon. ICP-MS Analysis, Inductively Coupled Plasma - Mass Spectrometry. Available at: [Link]

  • Chromatography Forum. (2015). Method for pyridine amine derivative. Available at: [Link]

  • Patsnap. (2025). Analyzing Organic Samples Using ICP-MS: Methods and Challenges. Available at: [Link]

  • ResearchGate. Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Available at: [Link]

  • TECOTEC Group. X-ray fluorescence spectroscopy method in Pharmaceuticals. Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Chloro-4-cyclopropoxypyridine

Author: BenchChem Technical Support Team. Date: March 2026

For professionals engaged in the fast-paced world of drug discovery and chemical research, the integrity of our work is intrinsically linked to the safety of our practices. The proper management and disposal of chemical reagents are not mere regulatory hurdles; they are cornerstones of responsible science. This guide provides an in-depth, procedural framework for the safe disposal of 3-Chloro-4-cyclopropoxypyridine, a halogenated pyridine derivative. The protocols outlined herein are synthesized from established safety data for related chemical structures and regulatory standards, ensuring a cautious and compliant approach to waste management.

The causality behind these stringent disposal protocols is rooted in the chemical nature of halogenated pyridines. The pyridine ring itself presents known toxicological hazards, while the chlorinated substituent adds to its environmental persistence and potential for forming toxic combustion byproducts.[1][2][3] Therefore, treating this compound with a high degree of caution is imperative for both laboratory safety and environmental stewardship.

Hazard Assessment and Characterization

This compound must be classified and handled as hazardous chemical waste.[1][4] This classification is based on the known hazards of analogous pyridine and chlorinated organic compounds. Pyridine derivatives are recognized as harmful if swallowed, inhaled, or in contact with skin, and can cause significant skin and eye irritation.[1][3][5][6][7] Halogenated organic compounds can be moderately to highly toxic and may produce poisonous gases, such as phosgene, upon incomplete combustion.[2]

Parameter Classification & Guidance Primary Sources
GHS Hazard Class Acute Toxicity (Oral, Dermal, Inhalation); Skin Irritation; Serious Eye Irritation. Assumed based on related structures.[3][7]
Waste Classification Hazardous Waste. Likely EPA waste codes for pyridine-containing waste (e.g., U196, F005).[8]
Incompatible Materials Strong oxidizing agents, strong acids.[4][9]
Required PPE Chemical splash goggles, lab coat, double-layered nitrile gloves.[1][4][8]
Recommended Disposal High-temperature incineration by a licensed hazardous waste contractor.[5][10][11]

Operational Disposal Protocol

Adherence to a systematic, step-by-step disposal process is critical. The following workflow ensures that all forms of waste containing this compound are managed safely from the point of generation to final disposal.

Step 1: Personal Protective Equipment (PPE) and Engineering Controls

Before handling the chemical in any capacity, including for disposal, ensure all work is conducted within a certified chemical fume hood to minimize inhalation exposure.[4] The following PPE is mandatory:

  • Eye Protection: Chemical splash goggles or a face shield.[8][12]

  • Hand Protection: Double-layered chemical-resistant gloves (e.g., nitrile).[1]

  • Body Protection: A flame-resistant lab coat.[13]

Ensure that a safety shower and eyewash station are unobstructed and immediately accessible.[6][8]

Step 2: Waste Segregation and Collection

Proper segregation is fundamental to preventing dangerous chemical reactions and ensuring cost-effective, compliant disposal. It is critical to keep halogenated and non-halogenated waste streams separate.[14]

  • Solid Waste:

    • Collect unused or expired this compound solid, along with any contaminated disposable items (e.g., weigh boats, spatulas, paper towels), in a dedicated solid hazardous waste container.[1]

    • The container must be constructed of a compatible material, such as high-density polyethylene (HDPE), and have a secure, sealable lid.[1]

  • Liquid Waste:

    • Collect all solutions containing this compound in a dedicated liquid hazardous waste container.

    • The container must be leak-proof and shatter-resistant. Do not overfill containers; leave at least 10% headspace for vapor expansion.[15]

  • Contaminated Sharps & Glassware:

    • Disposable contaminated sharps (needles, scalpels) must be placed in a designated sharps container.

    • Reusable glassware must be decontaminated. Triple rinse with a suitable solvent (e.g., ethanol or acetone) in which the compound is soluble. The rinsate must be collected and disposed of as liquid hazardous waste.[16] After rinsing, the glassware can be washed normally.

Step 3: Labeling and Storage

Accurate and clear labeling is a regulatory requirement and a critical safety communication tool.[14][17]

  • At the moment the first drop of waste is added, affix a "Hazardous Waste" label to the container.[14]

  • Clearly write the full chemical name: "Waste this compound". Avoid using abbreviations or chemical formulas.[14][15]

  • List all components and their approximate percentages, including solvents.[14]

  • Mark the relevant hazard characteristics (e.g., Toxic, Irritant).[14]

  • Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.[4] This area must provide secondary containment and be located away from heat, ignition sources, and incompatible materials.[4][5]

Step 4: Final Disposal

Under no circumstances should this chemical or its solutions be discharged down the drain or disposed of in regular trash.[4][5]

  • Once the waste container is full or no longer in use, seal it securely.

  • Arrange for collection by your institution’s Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][4][16] This ensures the waste is transported and disposed of in compliance with all relevant regulations, typically via controlled high-temperature incineration.[5][11]

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.[4][5]

  • Ventilate: Ensure the area is well-ventilated, using the chemical fume hood if the spill is contained within it.

  • Contain: For a manageable spill, wear the appropriate PPE and contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill kit.[1][13][18] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect: Carefully collect the absorbed material and any contaminated debris using non-sparking tools and place it into a labeled hazardous waste container.[5][6]

  • Decontaminate: Clean the spill surface with a suitable solvent (e.g., isopropanol) and then with soap and water.[1] All cleaning materials must be collected and disposed of as hazardous waste.[1]

  • Report: Report the incident to your laboratory supervisor and EHS department according to your institution's policy.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound waste streams.

G Disposal Workflow for this compound cluster_0 cluster_1 Step 1: Identify Waste Form cluster_2 Step 2: Segregate & Collect cluster_3 Step 3: Label & Store cluster_4 Step 4: Final Disposal Start Waste Generation (this compound) Waste_Form Solid, Liquid, or Contaminated Material? Start->Waste_Form Solid_Waste Collect in Solid Hazardous Waste Container Waste_Form->Solid_Waste Solid Liquid_Waste Collect in Liquid Hazardous Waste Container Waste_Form->Liquid_Waste Liquid PPE_Waste Collect in Contaminated PPE Waste Bag Waste_Form->PPE_Waste Contaminated PPE / Debris Labeling Label Container: 'Hazardous Waste' Full Chemical Name Components & Hazards Solid_Waste->Labeling Liquid_Waste->Labeling PPE_Waste->Labeling Storage Store in Secure, Ventilated Satellite Accumulation Area Labeling->Storage EHS_Pickup Arrange Pickup by EHS or Licensed Contractor Storage->EHS_Pickup

Sources

Navigating the Synthesis Landscape: A Guide to the Safe Handling of 3-Chloro-4-cyclopropoxypyridine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic environment of pharmaceutical research and development, the introduction of novel chemical entities is a constant. Among these, 3-Chloro-4-cyclopropoxypyridine, a halogenated pyridine derivative, presents unique handling and safety considerations. This guide, compiled by a Senior Application Scientist, offers a detailed protocol for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research. Our commitment is to provide you with the essential knowledge that extends beyond the product, fostering a culture of safety and precision in your laboratory.

Understanding the Hazard Profile

Inferred Hazard Classifications:

Hazard ClassCategoryPrecautionary Statement
Skin Corrosion/IrritationCategory 2Causes skin irritation.[1][2]
Serious Eye Damage/IrritationCategory 2Causes serious eye irritation.[1][2]
Acute Toxicity, OralCategory 4Harmful if swallowed.[2][3][4]
Acute Toxicity, InhalationCategory 4Harmful if inhaled.[2]
Specific Target Organ ToxicityCategory 3May cause respiratory irritation.[6]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) is the most critical step in mitigating exposure risks. The following PPE is mandatory when handling this compound.

PPE Selection Guide
Body PartRequired PPEStandard/SpecificationRationale
Hands Nitrile or Neoprene Gloves (double-gloving recommended)EN 374Provides chemical resistance against pyridine and its derivatives. Double gloving minimizes the risk of exposure due to tears or punctures.[7][8][9]
Eyes Chemical Splash GogglesANSI Z87.1 / EN 166Protects against splashes and aerosols, which can cause serious eye irritation.[1][2][7]
Body Long-sleeved Laboratory CoatN/APrevents skin contact with the chemical.[7][8]
Respiratory NIOSH-approved Respirator with Organic Vapor CartridgeNIOSH/MSHA or EN 149Required when working outside of a certified chemical fume hood or when there is a risk of aerosolization.[1][2]

PPE_Selection cluster_ppe Personal Protective Equipment (PPE) cluster_protection Protection Against Gloves Gloves Skin Contact Skin Contact Gloves->Skin Contact Goggles Goggles Eye Contact Eye Contact Goggles->Eye Contact Lab Coat Lab Coat Lab Coat->Skin Contact Respirator Respirator Inhalation Inhalation Respirator->Inhalation

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound will ensure a safe and efficient workflow.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Labeling: Ensure the container is clearly labeled with the chemical name, hazard pictograms, and date of receipt.

  • Storage: Store the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents[5][10]. The storage location should be a designated and locked cabinet for hazardous chemicals.

Handling and Use
  • Engineering Controls: All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[7][8][11]

  • Procedural Steps:

    • Preparation: Before starting, ensure that all necessary PPE is donned correctly and that an emergency eyewash station and safety shower are readily accessible.[1]

    • Weighing and Transfer: When weighing the solid compound, use a spatula and a tared weigh boat inside the fume hood. Avoid creating dust. For transfers, use appropriate glassware and funnels to prevent spills.

    • In Solution: When preparing solutions, add the solid to the solvent slowly to avoid splashing. Keep the container closed when not in use.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1][3] Do not eat, drink, or smoke in the laboratory.[3][7]

Handling_Workflow Start Start Don PPE Don PPE Start->Don PPE Work in Fume Hood Work in Fume Hood Don PPE->Work in Fume Hood Weigh and Transfer Weigh and Transfer Work in Fume Hood->Weigh and Transfer Prepare Solution Prepare Solution Weigh and Transfer->Prepare Solution Wash Hands Wash Hands Prepare Solution->Wash Hands End End Wash Hands->End

Emergency Procedures: Be Prepared

Accidents can happen, and a well-defined emergency plan is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1][7] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration.[1] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[3] Seek immediate medical attention.

  • Spill:

    • Evacuate the immediate area.

    • If the spill is small, contain it with an inert absorbent material (e.g., sand, vermiculite) and scoop it into a labeled, sealed container for hazardous waste disposal.[8][12]

    • For large spills, evacuate the laboratory and follow your institution's emergency spill response protocol.

Disposal Plan: Environmental Responsibility

All waste containing this compound must be treated as hazardous waste.

  • Waste Segregation: Collect all waste materials, including empty containers, contaminated gloves, and absorbent materials, in a designated and clearly labeled hazardous waste container.[8][11] Do not mix with other waste streams.

  • Container Management: Keep the hazardous waste container securely closed and store it in a designated secondary containment area.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations. Incineration is a common disposal method for chlorinated organic compounds.[13]

References

  • - Thermo Fisher Scientific

  • - Post Apple Scientific

  • - ECHEMI

  • - Post Apple Scientific

  • - PENTA

  • - Centers for Disease Control and Prevention

  • - ChemicalBook

  • - Environmental Protection Agency

  • - Loba Chemie

  • - Fisher Scientific

  • - BenchChem

  • - Fisher Scientific

  • - Provista

  • - Organic Syntheses

  • - Washington State University

  • - Fisher Scientific

  • - Jubilant Ingrevia Limited

  • - Occupational Safety and Health Administration

  • - University of Würzburg

  • - Nipissing University

  • - Occupational Safety and Health Administration

  • - PolyStar Containment

  • - DuraLabel

  • - Environmental Protection Agency

  • - Environmental Protection Agency

  • - National Center for Biotechnology Information

  • - GovInfo

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.